D(+)-Raffinose pentahydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMAWRCWSHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17629-30-0 | |
| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to D(+)-Raffinose Pentahydrate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose (B13574) moieties.[1][2][3] It belongs to the raffinose (B1225341) family of oligosaccharides (RFOs), which are widely distributed in the plant kingdom, ranking second only to sucrose (B13894) in abundance as soluble carbohydrates.[2] Found in a variety of vegetables, grains, and seeds such as cotton seeds, this compound serves diverse functions in both biological and industrial applications.[2][4] In the pharmaceutical and biotechnology sectors, it is utilized as a cryoprotectant for cells and a stabilizing excipient for therapeutic proteins.[2] This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental methodologies and structural visualizations.
Physical Properties of this compound
This compound typically presents as a white, odorless, crystalline powder with a sweet taste approximately 10% that of sucrose.[2][5] Its key physical characteristics are summarized in the table below, providing a consolidated view of its quantitative properties sourced from various technical data sheets.
| Property | Value | Citations |
| Appearance | White crystalline powder or crystals. | [4][5][6] |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | [1][4][7] |
| Molecular Weight | 594.51 g/mol | [4][7][8][9] |
| Melting Point | 78 - 82 °C | [4][8][10] |
| Solubility | Water: 0.1 g/mL (clear, colorless solution); 50 mg/mL.[8][10] DMSO: 20 mg/mL.[7][11] Dimethylformamide: 15 mg/mL.[7] Ethanol: 0.1 mg/mL.[7] | [7][8][10][11] |
| Specific Optical Rotation | [α]20/D +103° to +107° (c=10% in H₂O). | [4][8][12][13] |
| pH | 5.5 - 7.0 (in a 100 g/L aqueous solution at 25 °C). | [14][15] |
| Density | ~1.47 g/cm³ at 20 °C. | [14][15] |
| Loss on Drying | 13.0 - 17.0 % (consistent with the presence of five water molecules). | [4] |
| Bulk Density | 0.40 - 0.70 g/mL. | [4] |
Chemical Properties and Structure
Raffinose is a non-reducing trisaccharide, a key characteristic that influences its stability. It is composed of O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside.[1][8] The material is stable under normal ambient and anticipated storage and handling conditions.[14][16] However, it can react violently with strong oxidizing agents.[14][17]
| Property | Value | Citations |
| Synonyms | Melitose, Melitriose, O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate. | [1][8] |
| CAS Number | 17629-30-0 | [1][4][8][13] |
| Purity (Assay by HPLC) | ≥98% to ≥99.0%. | [4][7][8][13] |
| Ignition Residue | ≤ 0.1% (as sulfated ash). | [4][8][12] |
| Reactivity | Stable under normal conditions; reacts violently with strong oxidizers. | [14][16][17] |
| Hydrolysis | Hydrolyzed by the enzyme α-galactosidase into D-galactose and sucrose. Acid hydrolysis yields D-galactose, D-glucose, and D-fructose. | [1][2][5][7] |
Chemical Structure and Enzymatic Hydrolysis
The structural arrangement of D(+)-Raffinose consists of a galactose unit linked to the glucose unit of a sucrose molecule. The specific glycosidic linkages are crucial for its chemical behavior, particularly its susceptibility to enzymatic cleavage.
Caption: Chemical structure of Raffinose.
The primary chemical reaction of biological significance is its hydrolysis by the enzyme α-galactosidase. This process is fundamental in both its natural metabolism in organisms possessing the enzyme and its industrial applications, such as in food processing to reduce flatulence-causing properties of legumes.
Caption: Enzymatic hydrolysis of Raffinose.
Experimental Protocols for Characterization
Accurate determination of the physical and chemical properties of this compound relies on standardized analytical methods. Below are outlines of the key experimental protocols.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity (assay) of this compound.[4][8][13]
-
Objective: To separate and quantify this compound from any impurities.
-
Principle: The method utilizes a stationary phase with specific chemical properties to separate components of a mixture based on their differential interactions. For sugars like raffinose, HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized carbohydrate columns are often employed.[18]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
-
Methodology:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a known volume of mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column or an amino-propyl bonded silica (B1680970) column.
-
Mobile Phase: Typically an isocratic mixture of acetonitrile (B52724) and water.
-
Flow Rate: Set to an appropriate rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducible retention times.
-
Injection Volume: A fixed volume (e.g., 10 µL) is injected for both standards and samples.
-
-
Detection: The eluent is monitored by an RI detector.
-
Quantification: The peak area of the raffinose in the sample chromatogram is compared against the calibration curve generated from the standards to determine its concentration and, subsequently, its purity.
-
Determination of Melting Point
-
Objective: To determine the temperature range over which the crystalline solid melts.
-
Principle: The melting point is a characteristic physical property of a pure crystalline solid. The temperature at which the solid-to-liquid phase transition occurs is measured.
-
Instrumentation: Digital melting point apparatus or a capillary tube-based method (Thiele tube).
-
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The temperature is increased at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Measurement of Specific Optical Rotation
-
Objective: To measure the angle through which the plane of polarized light is rotated by a solution of this compound.
-
Principle: Chiral molecules, such as D(+)-Raffinose, are optically active and rotate plane-polarized light. The specific rotation is an intrinsic property of the compound.
-
Instrumentation: A polarimeter.
-
Methodology:
-
Solution Preparation: A solution of known concentration is prepared by accurately weighing this compound and dissolving it in a precise volume of water (typically at a concentration of 10 g/100 mL).[8][12]
-
Measurement: The polarimeter sample tube is filled with the solution.
-
Analysis: The angle of rotation is measured using the polarimeter, typically at the sodium D-line wavelength (589 nm) and a controlled temperature (20 °C).
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.
-
Analytical Workflow Visualization
The logical flow for the quality control and analysis of a this compound sample can be visualized to ensure all critical steps are followed.
Caption: Quality control workflow for Raffinose.
Safety, Storage, and Handling
-
Safety: While not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation.[19][20] Standard laboratory safety practices, including wearing gloves and eye protection, are recommended.[16][19]
-
Storage: this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][14][19] The recommended storage temperature is often at room temperature (15-25 °C) or refrigerated, depending on the supplier's recommendations.[3][8][14]
-
Handling: Avoid dust formation and inhalation.[19][20] Ensure adequate ventilation when handling the powder. Wash hands thoroughly after handling.[19]
References
- 1. D-(+) Raffinose pentahydrate [himedialabs.com]
- 2. Raffinose - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. rpicorp.com [rpicorp.com]
- 5. This compound | 17629-30-0 [chemicalbook.com]
- 6. 17629-30-0・this compound・182-00011・180-00012・188-00013・184-00015[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. D-(+)-棉子糖 五水合物 suitable for microbiology, ≥99.0%, Microbiological media component | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C18H42O21 | CID 22342488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 11. D-(+)-Raffinose pentahydrate产品说明书 [selleck.cn]
- 12. This compound, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. D-(+)-Raffinose pentahydrate, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. carlroth.com [carlroth.com]
- 15. lobachemie.com [lobachemie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. helixchrom.com [helixchrom.com]
- 19. sds.metasci.ca [sds.metasci.ca]
- 20. uprm.edu [uprm.edu]
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate
Introduction
D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose.[1][2][3] Found in a variety of plants such as beans, cabbage, broccoli, and whole grains, it plays a role in physiological processes like stress response and seed viability.[2] In industrial and research settings, it is utilized for its properties as a carbon source in microbiology, a stabilizer in cryopreservation procedures, and a prebiotic.[2] This guide provides a detailed overview of its chemical properties, analytical methods, and key experimental protocols relevant to researchers and scientists in drug development and related fields.
Core Properties and Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental and formulation contexts.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | [3][4] |
| Molecular Weight | 594.51 g/mol | [1][4] |
| CAS Number | 17629-30-0 | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1][3][4] |
| Melting Point | 78 - 82 °C | [1][4] |
| Specific Rotation [α] | +102° to +106° (c=2, H₂O) | [4] |
| Solubility | 0.1 g/mL in water | |
| Synonyms | Melitose, Melitriose, Gossypose | [2][3] |
Chemical Structure and Hydrolysis
D(+)-Raffinose is a non-reducing trisaccharide. Its structure consists of a galactose unit linked to the glucose unit of sucrose (B13894) via an α-(1→6) glycosidic bond. The full chemical name is O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-β-D-fructofuranoside.
The hydrolysis of raffinose (B1225341) can proceed via two primary enzymatic pathways, yielding different products. This is a critical characteristic for its use in food science and microbiology.
-
Hydrolysis by α-Galactosidase: This enzyme cleaves the α-(1→6) linkage between galactose and glucose, resulting in the formation of D-galactose and sucrose.[2][3] This is the primary pathway for its metabolism by intestinal microflora.[2]
-
Hydrolysis by Invertase (β-Fructofuranosidase): This enzyme targets the α-(1→2) bond within the sucrose moiety, breaking it down to yield melibiose (B213186) and fructose.[1][5]
Acid hydrolysis, in contrast, will cleave all glycosidic bonds, resulting in the complete breakdown of the trisaccharide into its constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[1]
Caption: Enzymatic hydrolysis pathways of D(+)-Raffinose.
Experimental Protocols
Protocol for Enzymatic Hydrolysis of Raffinose
This protocol outlines a general procedure for the enzymatic hydrolysis of raffinose using α-galactosidase, a common experiment to assess enzyme activity or to produce sucrose and galactose for further analysis.
Objective: To hydrolyze raffinose into sucrose and D-galactose and quantify the products.
Materials:
-
This compound
-
α-Galactosidase (e.g., from Aspergillus niger)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Deionized water
-
Water bath or incubator set to 50-60°C
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Stop solution (e.g., 100 mM sodium carbonate or heat inactivation)
-
Analytical system for quantification (e.g., HPLC, enzymatic assay kit for D-galactose)
Methodology:
-
Substrate Preparation: Prepare a 4% (w/v) solution of this compound in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Preparation: Prepare a solution of α-galactosidase in the same buffer at a suitable concentration (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.
-
Reaction Setup: In a reaction tube, combine 500 µL of the sodium acetate buffer, 250 µL of the 4% raffinose solution, and 50-250 µL of the enzyme solution. Adjust the final volume to 1 mL with deionized water.[5]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) for a set period (e.g., 2 hours).[5] Time-course experiments can be run by taking aliquots at different intervals.
-
Reaction Termination: Stop the reaction by either adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analysis: Analyze the resulting mixture for the presence of D-galactose and sucrose. This can be done using a D-Galactose specific enzymatic assay kit or by chromatographic methods like HPLC.[6]
Protocol for HPLC Analysis of Raffinose
This protocol describes a method for the separation and quantification of raffinose and its hydrolysis products using High-Performance Liquid Chromatography (HPLC) with a mixed-mode column.
Objective: To quantify the concentration of raffinose and related saccharides in a sample.
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode column (e.g., Amaze TH)[7]
-
Mobile Phase: Acetonitrile (ACN) and water with a buffer (e.g., ammonium (B1175870) acetate or formic acid)
-
Raffinose analytical standard[8]
-
Sample containing raffinose, filtered through a 0.22 µm syringe filter
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1 to 10 mg/mL) in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the sample to fall within the range of the calibration curve and filter it to remove particulates.
-
Chromatographic Conditions (Example): [7]
-
Column: HILIC Mixed-Mode Column
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 80:20 ACN:Water) containing a buffer. The exact ratio controls the retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-20 µL
-
Detector: RID or ELSD
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the raffinose peak based on the retention time of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the linear regression to calculate the concentration of raffinose in the unknown samples.
Caption: General workflow for HPLC analysis of Raffinose.
Applications in Research and Development
This compound's unique properties make it valuable in several scientific applications:
-
Cryopreservation: It is used as a component in cryoprotectant solutions. By inducing hypertonicity, it facilitates cell desiccation prior to freezing, which helps to prevent ice crystal formation and preserve cell viability.[2]
-
Microbiology: It serves as a selective carbon source in various culture media. For instance, it can be used to differentiate between bacterial species based on their ability to metabolize it, such as in the identification of Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae.
-
Prebiotic Research: As it is not digested by humans but is fermented by gut bacteria, raffinose is studied as a prebiotic that promotes the growth of beneficial microbes like Bifidobacteria and Lactobacilli.[9]
-
Drug Formulation: In pharmaceutical formulations, its crystalline form can act as a scavenger for water, potentially improving the stability of moisture-sensitive active pharmaceutical ingredients.[8]
References
- 1. This compound | 17629-30-0 [chemicalbook.com]
- 2. Raffinose - Wikipedia [en.wikipedia.org]
- 3. D-(+) Raffinose pentahydrate [himedialabs.com]
- 4. 17629-30-0・this compound・182-00011・180-00012・188-00013・184-00015[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. chapmanhall.com [chapmanhall.com]
- 6. Raffinose D-Galactose Assay Kit - Measurement and Analysis | Megazyme [megazyme.com]
- 7. helixchrom.com [helixchrom.com]
- 8. D-(+)-棉子糖 五水合物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]
An In-depth Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate in water and other common solvents. The information is intended to support research, development, and formulation activities where this trisaccharide is utilized.
Introduction to this compound
This compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose (B13574) moieties. It is naturally found in a variety of plants and is used in various applications, including as a cryoprotectant, a component in cell culture media, and a functional food ingredient. A thorough understanding of its solubility is critical for its effective use in these and other applications.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is crucial for a wide range of applications, from designing drug delivery systems to optimizing biochemical assays.
Aqueous Solubility
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 20 | 14.3 | [1][2] |
| Not Specified | 10 | |
| Not Specified | 5 | [3][4][5][6] |
| Not Specified | 3.33 | [7] |
It is important to note that different sources report varying solubilities without always specifying the temperature, which may contribute to the observed discrepancies. For precise applications, it is recommended to determine the solubility under the specific conditions of the experiment.
Solubility in Other Solvents
The solubility of this compound in various organic and other solvents is summarized in the table below. This information is critical for applications that require non-aqueous solvent systems or for purification processes.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [8] |
| Dimethylformamide (DMF) | ~15 mg/mL | [8] |
| Ethanol | ~0.1 mg/mL | [8] |
| Pyridine | Soluble | [9] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [8] |
Experimental Protocol for Solubility Determination
A reliable and reproducible method for determining the solubility of a solid such as this compound is essential for accurate research and development. The gravimetric method is a widely used and robust technique for this purpose.
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic water bath or incubator
-
Vials or flasks with secure closures
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm pore size)
-
Pipettes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Detailed Experimental Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial or flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24 hours is often recommended.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Evaporation and Weighing:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C for water). Alternatively, a vacuum desiccator can be used.
-
Continue the drying process until a constant weight is achieved, indicating that all the solvent has been removed.
-
Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.
-
Express the solubility in the desired units, such as g/100 mL or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Conclusion
This technical guide provides essential solubility data and a detailed experimental protocol for this compound. The presented information is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this versatile trisaccharide in their work. For applications requiring high precision, it is always recommended to experimentally verify the solubility under the specific conditions of use.
References
- 1. goldbio.com [goldbio.com]
- 2. 17629-30-0 CAS | D-RAFFINOSE PENTAHYDRATE | Carbohydrates | Article No. 05545 [lobachemie.com]
- 3. 17629-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 5. D-(+)-ラフィノース 五水和物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. D-(+)-棉子糖 五水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-(+) Raffinose pentahydrate [himedialabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
The Role of D(+)-Raffinose Pentahydrate in Protein Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of D(+)-Raffinose pentahydrate as a protein stabilizer, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to assess its efficacy.
Introduction to this compound
This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose (B13574) moieties. As a non-reducing sugar, it is less prone to participating in glycation reactions with proteins, a significant advantage in the formulation of biotherapeutics. Its highly hydrophilic nature and relatively large molecular size are key to its function as a protein stabilizer, particularly in both aqueous solutions and lyophilized states. Raffinose (B1225341) is utilized in various applications, including cryopreservation and as an excipient in pharmaceutical formulations to enhance the stability and shelf-life of therapeutic proteins.[1]
The Core Mechanism: Preferential Exclusion
The primary mechanism by which this compound stabilizes proteins is through the principle of preferential exclusion . This thermodynamic concept posits that the sugar is preferentially excluded from the immediate vicinity of the protein's surface. This exclusion is not due to repulsive forces but rather to the energetic cost of disrupting the highly structured hydrogen-bonding network of water molecules around both the protein and the sugar.
The protein, raffinose, and water molecules all interact with each other. However, the protein-water and water-water interactions are more thermodynamically favorable than protein-raffinose interactions. As a result, the concentration of raffinose is lower near the protein surface than in the bulk solvent. This phenomenon creates a "hydrated" protein environment.
To minimize the energetically unfavorable state of an expanded protein-solvent interface in the presence of the excluded cosolvent (raffinose), the protein equilibrium is shifted towards the most compact, native state. The unfolded state, having a much larger solvent-accessible surface area, would lead to a greater degree of preferential exclusion and is thus thermodynamically disfavored. This ultimately increases the Gibbs free energy of unfolding, thereby stabilizing the native conformation of the protein.[2][3][4]
Figure 1: Mechanism of protein stabilization by preferential exclusion.
Quantitative Effects of this compound on Protein Stability
The stabilizing effect of this compound can be quantified by measuring changes in key protein stability parameters such as the melting temperature (Tm) and aggregation kinetics. The following table summarizes findings from a study on Glucose-6-Phosphate Dehydrogenase (G6PDH), illustrating the impact of varying sucrose (B13894) to raffinose ratios on its stability during storage.
| Protein | Stabilizer(s) (Sucrose:Raffinose Mass Ratio) | Storage Conditions | Measured Parameter | Result | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 100:0 (Sucrose only) | 44°C | Enzyme Activity Retention | Highest stability | [5][6] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 75:25 | 44°C | Enzyme Activity Retention | Decreased stability vs. sucrose alone | [5][6] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 50:50 | 44°C | Enzyme Activity Retention | Further decreased stability | [5][6] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 25:75 | 44°C | Enzyme Activity Retention | Significant decrease in stability | [5][6] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 0:100 (Raffinose only) | 44°C | Enzyme Activity Retention | Lowest stability among tested ratios | [5][6] |
Note: In this specific study with G6PDH, raffinose was found to be less effective than sucrose in preserving enzyme activity during storage at elevated temperatures.[5][6] However, the efficacy of a stabilizer can be protein-dependent, and raffinose has been shown to be effective in other applications, particularly in cryopreservation and for other biomolecules.
Experimental Protocols for Assessing Protein Stability
A suite of biophysical techniques is employed to characterize the stabilizing effects of excipients like this compound. Below are detailed methodologies for key experiments.
Figure 2: General experimental workflow for protein stability analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein solution as a function of temperature, providing a direct measure of its thermal stability.
Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of this compound. An increase in Tm indicates enhanced thermal stability.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest (e.g., 1-2 mg/mL) in a suitable, degassed buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a concentrated stock solution of this compound (e.g., 50% w/v) in the same buffer.
-
Prepare a series of protein samples with varying concentrations of raffinose (e.g., 0%, 5%, 10%, 20% w/v). Ensure the final protein concentration is consistent across all samples.
-
Prepare a matching reference solution for each sample, containing the identical concentration of raffinose in the same buffer, but without the protein.
-
-
Instrument Setup:
-
Thoroughly clean the DSC cells with detergent and water, followed by rinsing with the buffer.
-
Load the reference cell with the protein-free buffer/raffinose solution and the sample cell with the corresponding protein sample.
-
-
Data Acquisition:
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature that ensures complete unfolding (e.g., 95°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the resulting endotherm corresponds to the Tm.
-
Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔH).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of a protein and its conformational changes upon addition of stabilizers or exposure to stress.
Objective: To monitor the conformational integrity of a protein in the presence of this compound during thermal denaturation.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition (Wavelength Scan):
-
Record the CD spectrum from approximately 260 nm to 190 nm at a controlled temperature (e.g., 20°C).
-
Subtract the spectrum of the buffer/raffinose solution from the protein spectrum.
-
-
Data Acquisition (Thermal Melt):
-
Set the spectrophotometer to monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins).
-
Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal.
-
-
Data Analysis:
-
Analyze the wavelength scan to confirm that the secondary structure is maintained in the presence of raffinose at the initial temperature.
-
Plot the CD signal from the thermal melt as a function of temperature. The midpoint of the transition in this sigmoidal curve provides the Tm.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.
Objective: To determine the effect of this compound on the rate and extent of protein aggregation under stress conditions (e.g., thermal or mechanical stress).
Methodology:
-
Sample Preparation:
-
Prepare protein samples with varying concentrations of this compound (e.g., 0% to 20% w/v).
-
Filter all solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates or dust.
-
-
Instrument Setup:
-
Use a clean, dust-free cuvette.
-
Set the desired temperature for the aggregation study.
-
-
Data Acquisition:
-
Measure the initial size distribution of the protein samples to establish a baseline.
-
Induce aggregation by applying a stress (e.g., increasing the temperature to just below the Tm or by agitation).
-
Acquire DLS measurements at regular time intervals to monitor the change in the hydrodynamic radius and polydispersity index (PDI).
-
-
Data Analysis:
-
Plot the average particle size or the scattering intensity as a function of time for each raffinose concentration.
-
Compare the aggregation onset and the rate of aggregate growth between the different samples to quantify the stabilizing effect of raffinose. A slower increase in particle size and PDI indicates greater stability.
-
Conclusion
This compound serves as an effective protein stabilizer, primarily through the thermodynamic principle of preferential exclusion. By being excluded from the protein's surface, it shifts the conformational equilibrium towards the compact, native state, thereby increasing the energy barrier for unfolding and subsequent aggregation. The efficacy of raffinose can be quantitatively assessed using a range of biophysical techniques, including DSC, CD spectroscopy, and DLS. While its performance can be protein-specific, its properties as a non-reducing sugar make it a valuable excipient in the formulation of stable biotherapeutics. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and optimize the use of this compound in their specific protein systems.
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
D(+)-Raffinose Pentahydrate as a Carbon Source for Yeast Culture: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the use of D(+)-Raffinose pentahydrate as a carbon source in yeast culture, with a particular focus on its applications in recombinant protein production for research, and drug development. This document details the metabolic pathways of raffinose (B1225341) utilization in Saccharomyces cerevisiae, presents comparative quantitative data on yeast growth and protein expression, and offers detailed experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by raffinose metabolism, providing a valuable resource for scientists and researchers aiming to optimize their yeast-based expression systems.
Introduction to this compound
This compound is a trisaccharide composed of galactose, glucose, and fructose. In the context of yeast culture, its primary significance lies in its characteristic as a non-repressing carbon source. Unlike glucose, which causes catabolite repression of alternative sugar metabolism pathways, raffinose allows for the derepression of genes involved in the utilization of other sugars, most notably the genes of the galactose (GAL) regulon. This property makes raffinose an invaluable tool for tightly controlled, inducible expression of recombinant proteins under the control of GAL promoters in yeasts such as Saccharomyces cerevisiae and Pichia pastoris. The use of raffinose ensures that the cellular machinery for galactose metabolism is primed, leading to a more rapid and homogenous induction of gene expression upon the addition of galactose.
Metabolism of Raffinose in Yeast
The metabolic pathway for raffinose utilization in Saccharomyces cerevisiae is a multi-step enzymatic process. The primary route involves the hydrolysis of raffinose into simpler sugars that can then enter the central carbon metabolism.
-
Hydrolysis of Raffinose: Raffinose is first hydrolyzed by the enzyme α-galactosidase (encoded by the MEL1 gene in strains that possess it) into sucrose (B13894) and galactose.
-
Hydrolysis of Sucrose: The resulting sucrose is then cleaved by the enzyme invertase (encoded by the SUC2 gene) into glucose and fructose.
-
Entry into Glycolysis: The monosaccharides—galactose, glucose, and fructose—are subsequently phosphorylated and enter the glycolytic pathway to be utilized for energy production and biomass synthesis.
It is noteworthy that even in the absence of α-galactosidase activity, some yeast strains can still metabolize raffinose, suggesting the existence of alternative pathways, though the α-galactosidase-mediated route is considered the principal one.
dot
Caption: Metabolic pathway of D(+)-Raffinose in Saccharomyces cerevisiae.
Quantitative Data Summary
The choice of carbon source significantly impacts yeast growth kinetics and recombinant protein expression levels. Raffinose, being a non-repressing sugar, generally supports lower growth rates compared to the preferred carbon source, glucose, but is advantageous for inducible protein expression systems.
Comparative Growth Kinetics
The specific growth rate (µ) of Saccharomyces cerevisiae varies depending on the carbon source. While glucose supports the highest growth rate, raffinose and galactose result in slower growth.
| Carbon Source | Specific Growth Rate (µ) (h⁻¹) | Reference Strain |
| Glucose | ~0.44 | S. cerevisiae |
| Galactose | ~0.41 | S. cerevisiae |
| Raffinose | Slower than glucose/galactose | S. cerevisiae |
Note: Specific growth rates can vary between different yeast strains and experimental conditions.
Biomass and Product Yields
The yield of biomass (Yx/s) and recombinant protein can also be influenced by the carbon source. While data for direct, side-by-side comparisons are limited, the general principle is that the slower, respiratory metabolism favored by non-repressing sugars like raffinose can lead to higher biomass yields per gram of substrate consumed under certain conditions.
| Parameter | Glucose | Raffinose | Galactose |
| Biomass Yield (Yx/s) (g biomass/g substrate) | Lower in aerobic fermentation | Generally higher than fermentative growth on glucose | Similar to raffinose |
| Recombinant Protein Yield | Represses GAL promoters | Allows for high-level inducible expression | Induces GAL promoters |
Experimental Protocols
Media Preparation
Yeast Extract Peptone Raffinose (YPR) Medium (per 1 Liter)
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
This compound: 20 g (for 2% solution)
-
Deionized Water: to 1 L
Instructions:
-
Dissolve yeast extract and peptone in deionized water.
-
Autoclave for 20 minutes at 121°C.
-
Prepare a 20% sterile stock solution of raffinose by filter sterilization.
-
Aseptically add the required volume of the sterile raffinose stock to the autoclaved yeast extract and peptone solution.
Synthetic Complete (SC) Medium with Raffinose (SC-Raffinose) (per 1 Liter)
-
Yeast Nitrogen Base (without amino acids and ammonium (B1175870) sulfate): 1.7 g
-
Ammonium Sulfate: 5 g
-
Appropriate amino acid drop-out mix: as required
-
This compound: 20 g (for 2%)
-
Deionized Water: to 1 L
Instructions:
-
Dissolve the yeast nitrogen base, ammonium sulfate, and drop-out mix in deionized water.
-
Autoclave for 20 minutes at 121°C.
-
Prepare a 20% sterile stock solution of raffinose by filter sterilization.
-
Aseptically add the required volume of the sterile raffinose stock to the autoclaved medium.
Protocol for Recombinant Protein Expression using Galactose Induction
This protocol is designed for the expression of a recombinant protein under the control of the GAL1 promoter in Saccharomyces cerevisiae.[1][2]
Day 1: Initial Culture
-
Inoculate a single colony of the yeast strain harboring the expression plasmid into 5 mL of selective SC medium containing 2% glucose.
-
Incubate overnight at 30°C with vigorous shaking (250 rpm).
Day 2: Pre-culture in Raffinose
-
Determine the optical density at 600 nm (OD₆₀₀) of the overnight culture.
-
Inoculate a fresh 50 mL of selective SC medium containing 2% raffinose to a starting OD₆₀₀ of 0.1.
-
Incubate at 30°C with vigorous shaking until the culture reaches an OD₆₀₀ of 1.0-2.0. This step is crucial for derepressing the GAL promoter.
Day 3: Galactose Induction
-
Once the desired OD₆₀₀ is reached in the raffinose pre-culture, add sterile galactose to a final concentration of 2%.
-
Continue to incubate at 30°C with vigorous shaking.
-
Collect samples at various time points (e.g., 4, 8, 12, 24 hours) post-induction to determine the optimal expression time for the target protein.
-
Harvest the cells by centrifugation for subsequent protein extraction and analysis.
dot
Caption: Experimental workflow for galactose-inducible protein expression.
Signaling Pathways Influenced by Raffinose
The use of raffinose as a carbon source primarily influences two key signaling pathways in yeast: the GAL gene regulatory network and the mitochondrial retrograde (RTG) signaling pathway.
The GAL Gene Regulatory Network
The GAL network controls the expression of genes required for galactose metabolism.[3][4] Its regulation is a classic example of gene control in eukaryotes.
-
Repression (in Glucose): In the presence of glucose, the repressor protein Mig1p is active and binds to the promoters of GAL genes, preventing their transcription.
-
Derepression (in Raffinose): When glucose is absent and a non-repressing carbon source like raffinose is present, Mig1p is inactivated, relieving the repression. However, the GAL genes are not yet actively transcribed.
-
Induction (in Galactose): The activator protein Gal4p is constitutively bound to the upstream activating sequences (UAS) of GAL genes. In the absence of galactose, its activity is inhibited by the repressor protein Gal80p. When galactose is introduced, it (or a metabolite) binds to the sensor protein Gal3p, causing a conformational change that allows Gal3p to sequester Gal80p in the cytoplasm, freeing Gal4p to activate transcription.
Caption: The mitochondrial retrograde (RTG) signaling pathway in yeast.
Troubleshooting
Issue: Slow Growth on Raffinose-Containing Media
-
Cause: Yeast naturally metabolize raffinose at a slower rate than glucose. This is expected behavior.
-
Solution: Allow for longer incubation times during the pre-culture phase. Ensure adequate aeration and agitation to maximize growth. If growth is excessively slow, consider supplementing the medium with a very low concentration of glucose (e.g., 0.1%) to aid in initial growth, but be aware that this may slightly impact the derepression of the GAL promoter.
Issue: Low or No Protein Expression After Galactose Induction
-
Cause 1: Incomplete derepression of the GAL promoter.
-
Solution 1: Ensure that the pre-culture in raffinose has reached a sufficient cell density (OD₆₀₀ of at least 1.0) before adding galactose. This ensures that all glucose from the initial starter culture has been consumed.
-
Cause 2: The expressed protein is toxic to the yeast cells.
-
Solution 2: Try inducing with a lower concentration of galactose (e.g., 0.2% or 0.5%) to reduce the expression level. Alternatively, lower the induction temperature to 20-25°C to slow down protein synthesis and aid in proper folding.
-
Cause 3: The protein of interest is being degraded.
-
Solution 3: Add protease inhibitors to the cell lysate during protein extraction. Harvest the cells at an earlier time point post-induction.
Issue: Variability in Protein Expression Levels
-
Cause: Inconsistent pre-culture conditions.
-
Solution: Standardize the pre-culture protocol, including the starting inoculum size, incubation time in raffinose, and the cell density at the time of induction.
Conclusion
This compound is a critical component in the molecular biologist's toolkit for yeast-based recombinant protein production. Its non-repressing nature allows for precise control over inducible expression systems, particularly the widely used GAL promoters. While it may result in slower growth compared to glucose, the benefits of tight regulation and high-level protein expression often outweigh this consideration. A thorough understanding of its metabolism, the signaling pathways it influences, and optimized experimental protocols, as outlined in this guide, will enable researchers to effectively harness the power of raffinose for their specific research and development needs.
References
Natural sources and extraction of D(+)-Raffinose pentahydrate
An In-depth Technical Guide to the Natural Sources and Extraction of D(+)-Raffinose Pentahydrate
Introduction
Natural Sources of D(+)-Raffinose
Raffinose (B1225341) is ubiquitous in the plant kingdom, with particularly high concentrations found in legumes, various vegetables, and certain seeds. These sources serve as the primary raw materials for commercial extraction.
Key Botanical Sources:
-
Cottonseed: Cottonseed meal, a byproduct of cottonseed oil extraction, is exceptionally rich in raffinose, with reported contents ranging from 4-9%, making it a prime raw material for industrial production.[7]
-
Whole Grains: Grains such as wheat and barley contain raffinose, typically concentrated in the bran portion.[3][5][9]
Data Presentation: Raffinose Content in Various Natural Sources
The concentration of raffinose and related oligosaccharides can vary significantly based on the plant species, cultivar, and growing conditions.[6] The following table summarizes typical content ranges found in common sources.
| Natural Source | Raffinose Family Oligosaccharides (RFOs) Content (mg/g dry matter) | Key Oligosaccharides | Citation(s) |
| Lupin Seeds | 57.23 - 130.38 | Stachyose, Verbascose | [6] |
| Pea Seeds | 52.03 - 80.60 | Verbascose, Stachyose | [6] |
| Soybean Seeds | 33.75 - 69.30 | Stachyose | [6] |
| Faba Bean Seeds | 32.15 - 65.17 | Verbascose | [6] |
| Cooked Beans (General) | 20 - 50 (approx. per 10g serving) | Raffinose, Stachyose | [4] |
| Cottonseed Meal | 40 - 90 | Raffinose | [7] |
Extraction and Purification Methodologies
The industrial extraction of this compound is a multi-step process designed to isolate and purify the oligosaccharide from complex plant matrices. The general workflow involves solid-liquid extraction, purification to remove macromolecules and pigments, concentration, and crystallization.
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Raffinose Family Oligosaccharides (RFOs)
Raffinose is the base member of the Raffinose Family of Oligosaccharides (RFOs). These are α-galactosyl derivatives of sucrose (B13894).[3] Understanding their biosynthetic relationship is key to appreciating their co-occurrence in plant extracts. The synthesis is initiated by the enzyme Galactinol synthase (GolS).[3]
Caption: Simplified biosynthetic pathway of the Raffinose Family Oligosaccharides (RFOs).
Experimental Protocols
The following protocols are detailed methodologies derived from established industrial practices and patent literature for the extraction of raffinose.
Protocol 1: Extraction from Cottonseed Meal via Aqueous Leaching and Crystallization
This protocol is based on a method optimized for high recovery and purity from cottonseed meal.[10]
-
Raw Material & Leaching:
-
Weigh 100g of cottonseed meal (raffinose content approx. 5.8%).
-
Add deionized water at a mass-to-volume ratio of 1:3 (g/mL).
-
Perform the extraction at 40°C for 1 hour with agitation. Repeat the extraction process three times.
-
Combine the liquid extracts and separate the solid residue via filtration and centrifugation to obtain the crude raffinose solution.
-
-
Preliminary Purification:
-
Subject the crude solution to ultrafiltration using a hollow fiber membrane with a molecular weight cut-off of 10,000 Daltons. This step removes high molecular weight substances like proteins and polysaccharides.
-
-
Adsorption and Elution:
-
Use activated carbon as an adsorbent. Add the activated carbon to the purified solution at a mass-to-volume ratio of 1:10 to 1:20 and allow static adsorption to occur at 40°C.
-
Separate the activated carbon and elute the adsorbed raffinose by washing with a 50% ethanol (B145695) solution at 50°C for 30 minutes. Collect the eluate.
-
-
Concentration:
-
Concentrate the recovered raffinose solution via reduced pressure distillation until the volume is reduced to 1/8th of the original.
-
-
Crystallization:
-
To the concentrated syrup, add a 60% ethanol solution at a volume ratio of 3:1 (ethanol solution to concentrate).
-
Introduce raffinose seed crystals (0.05 g/L) to initiate crystallization.
-
Maintain the solution at 0°C for 3 days to allow for crystal growth.
-
-
Final Product Isolation:
-
Separate the crystals from the mother liquor by centrifugation.
-
Dry the crystals to obtain the final this compound product. This method can achieve a purity of approximately 93% with an extraction yield of 83%.[10]
-
Protocol 2: Advanced Extraction using Light Wave and Chromatography
This protocol employs modern techniques to enhance extraction efficiency.[7]
-
Preparation and Extraction:
-
Select dry cottonseed meal and pulverize it to a fine powder.
-
Perform a light wave-assisted extraction using ethanol as the solvent. Set the light wave power to 400-600W and the extraction time to 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract using a ceramic membrane to remove solid particles.
-
Concentrate the filtered extract under reduced pressure.
-
-
Chromatographic Purification:
-
Pass the concentrate sequentially through two adsorption columns: first, a macroporous weakly acidic styrene (B11656) series anion exchange resin, followed by a macroporous acrylic system weak basic anion exchange resin.
-
Collect the eluent containing the purified raffinose.
-
-
Final Crystallization:
-
Heat the eluent to 60-70°C and concentrate it under reduced pressure to one-third of its original volume.
-
Add a 75% ethanol solution to the concentrate (e.g., at a volume ratio of 0.3L to 0.4L ethanol solution per 1L of concentrate) to induce purification and crystallization.
-
Dry the resulting crystals to obtain the final product.
-
Protocol 3: Quantification of Raffinose via Enzymatic Assay
This method is used for determining the concentration of raffinose in a sample solution.[11]
-
Principle:
-
The enzyme α-galactosidase specifically hydrolyzes raffinose into D-galactose and sucrose.
-
The resulting D-galactose is then oxidized by nicotinamide-adenine dinucleotide (NAD) in the presence of galactose dehydrogenase (Gal-DH).
-
The amount of NADH formed is stoichiometric to the amount of raffinose and can be measured by the increase in absorbance at 340 nm.
-
-
Reagents:
-
Citrate (B86180) buffer (pH 4.5) with NAD
-
α-galactosidase suspension
-
Potassium diphosphate (B83284) buffer (pH 8.6)
-
β-galactose dehydrogenase suspension
-
-
Procedure:
-
Pipette the sample solution (containing 3-250 µg of raffinose) into a cuvette.
-
Add citrate buffer with NAD and the α-galactosidase suspension. Mix and incubate to allow for the hydrolysis of raffinose.
-
Add the potassium diphosphate buffer and measure the initial absorbance (A1) at 340 nm.
-
Start the second reaction by adding the β-galactose dehydrogenase suspension.
-
Incubate until the reaction is complete (approx. 10-15 minutes) and read the final absorbance (A2).
-
The concentration of raffinose is calculated based on the difference in absorbance (ΔA = A2 - A1), accounting for the molar extinction coefficient of NADH. A separate assay without α-galactosidase can be run to correct for any free D-galactose initially present in the sample.[11]
-
References
- 1. kintai-bio.com [kintai-bio.com]
- 2. goldbio.com [goldbio.com]
- 3. Raffinose - Wikipedia [en.wikipedia.org]
- 4. casadesante.com [casadesante.com]
- 5. fodzyme.com [fodzyme.com]
- 6. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]
- 7. CN106967128A - A kind of extracting method of raffinose - Google Patents [patents.google.com]
- 8. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
- 9. 2.14 Oligosaccharides | Nutrition [courses.lumenlearning.com]
- 10. CN102351917A - Method for extracting raffinose from cotton seed meal - Google Patents [patents.google.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
An In-depth Technical Guide to D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pentahydrate form of D(+)-Raffinose, a naturally occurring trisaccharide. This document delves into its core physicochemical properties, analytical methodologies, and significant roles in biological systems, particularly relevant to research and pharmaceutical development.
Physicochemical Properties
D(+)-Raffinose pentahydrate is a white, crystalline powder with a mildly sweet taste, approximately 10% that of sucrose.[1] It is a non-reducing trisaccharide composed of galactose, glucose, and fructose (B13574) units.[1] Its stability under normal conditions and its role as a cryoprotectant and stabilizer make it a valuable excipient in pharmaceutical formulations.[1][2]
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | [3][4][5] |
| Molecular Weight | 594.51 g/mol | [4][5] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 80-82 °C | [3] |
| Specific Optical Rotation | [α]D²⁰ = +105 ± 2.5º (c=10, water) | [3] |
| Solubility | Soluble in water. | [3] |
| Purity (by HPLC) | ≥ 98% | [3][5] |
| Storage Temperature | Room Temperature | [3] |
Crystal Structure and Stability
The crystal structure of raffinose (B1225341) pentahydrate has been determined by X-ray diffraction.[6] The molecules are linked in a three-dimensional hydrogen-bonded network.[7] Raffinose pentahydrate is stable under ordinary conditions of use and storage, though excessive heat should be avoided to prevent degradation.[1] It is incompatible with strong oxidizing agents.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the quantification and purity assessment of this compound.
-
Principle: Separation is typically achieved using a column designed for carbohydrate analysis, often employing hydrophilic interaction liquid chromatography (HILIC). Detection can be performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Sample Preparation: Dissolve the this compound sample in deionized water or an appropriate mobile phase to a known concentration.
-
Instrumentation and Conditions (Example):
-
Column: A column suitable for sugar analysis, such as an amino- or amide-bonded silica (B1680970) column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio can be optimized for best separation.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature (e.g., 30 °C).
-
Gas Chromatography (GC)
GC analysis of sugars like raffinose requires derivatization to increase their volatility.
-
Principle: The hydroxyl groups of the sugar are converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, which are then separated on a GC column and detected, often by mass spectrometry (GC-MS).
-
Derivatization Protocol (Trimethylsilylation):
-
Dry the sample completely.
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample and incubate to form methoxime derivatives of the reducing sugars.[8]
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to form the TMS derivatives.[8]
-
-
Instrumentation and Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient is used to elute the derivatives, for example, starting at a lower temperature and ramping up to around 300 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.
-
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
-
Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is weighed into an aluminum or ceramic pan.
-
Instrumentation and Conditions (Example):
-
TGA: Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss corresponding to the five water molecules of hydration can be observed.
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic events such as melting and exothermic events such as decomposition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.
-
Principle: The sample is irradiated with infrared radiation, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecule, providing a molecular fingerprint.
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying aqueous solutions and solid-state properties.
-
Principle: This technique measures the inelastic scattering of monochromatic light from a laser source. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.
-
Sample Preparation: Solid samples can be analyzed directly as a powder. Aqueous solutions can be measured in a cuvette. No special sample preparation is typically required.[12]
-
Instrumentation and Conditions (Example):
-
Laser Excitation: A common wavelength is 785 nm.
-
Data Acquisition: Spectra are collected over a range of Raman shifts (e.g., 200-3400 cm⁻¹).
-
Biological Roles and Signaling Pathways
Raffinose family oligosaccharides (RFOs), including raffinose, play significant roles in plant physiology, particularly in response to abiotic and biotic stress.
Role in Oxidative Stress Response
Raffinose and its precursor, galactinol, have been shown to act as antioxidants, protecting plant cells from oxidative damage by scavenging reactive oxygen species (ROS).[6][7][13] This protective role is crucial for maintaining cellular homeostasis under stressful conditions.
Caption: Role of D(+)-Raffinose in the oxidative stress response pathway.
Involvement in Salicylic (B10762653) Acid Signaling
Galactinol synthase, a key enzyme in the biosynthesis of raffinose, has been found to induce salicylic acid (SA) signaling pathways.[14][15] This suggests a role for RFOs in plant defense against pathogens.
Caption: Involvement of Raffinose biosynthesis in the salicylic acid signaling pathway.
Mechanism as a Cryoprotectant
Raffinose is widely used as a cryoprotectant in the preservation of cells and biological molecules.[15] Its mechanism of action involves several factors, including the "water replacement hypothesis" and "vitrification."
Caption: Proposed mechanisms of D(+)-Raffinose as a cryoprotectant.
Applications in Drug Development
The unique properties of this compound make it a valuable component in the development of pharmaceutical products.
-
Stabilizer for Biologics: It is used to stabilize proteins, enzymes, and other biological macromolecules during freeze-drying (lyophilization) and storage.[2]
-
Excipient in Formulations: Its non-reducing nature and stability make it a suitable excipient in various dosage forms.[1]
-
Cryopreservation: It is a key component of cryoprotectant solutions for cells, tissues, and organs.[15]
Conclusion
This compound is a versatile trisaccharide with well-characterized physicochemical properties and a range of applications in research and drug development. Its roles as a stabilizer, cryoprotectant, and its involvement in biological stress response pathways highlight its importance. The analytical methods outlined in this guide provide a foundation for its quality control and further investigation. As research continues, the full potential of this compound in advanced therapeutic and biotechnological applications is yet to be fully realized.
References
- 1. Raffinose - CD Formulation [formulationbio.com]
- 2. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. Physiological aspects of raffinose family oligosaccharides in plants: protection against abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Raffinose Pentahydrat (min. 98% HPLC) [genaxxon.com]
- 6. The contribution of carbohydrates including raffinose family oligosaccharides and sugar alcohols to protection of plant cells from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 12. Identification of structurally very similar sugars using a portable Raman spectrometer | Metrohm [metrohm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 15. Raffinose - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: D(+)-Raffinose Pentahydrate for Enhanced Cell Cryopreservation
Introduction
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as an effective cryoprotectant in the preservation of various biological materials.[1][2][3] Its application in cryopreservation media is primarily attributed to its ability to mitigate cellular damage during freezing and thawing cycles.[4][5][6] Raffinose (B1225341) is often utilized to create hypertonic conditions, which facilitates cell desiccation prior to freezing, thereby minimizing intracellular ice crystal formation—a major cause of cell death.[4] It is frequently used in combination with other cryoprotective agents (CPAs) like glycerol (B35011) or dimethyl sulfoxide (B87167) (DMSO) to enhance post-thaw viability and functional recovery of cells.[4][7][8]
Mechanism of Action
The cryoprotective effect of this compound is multifactorial, primarily revolving around its colligative properties and its interaction with the cell membrane. As a non-permeating sugar, raffinose remains in the extracellular environment, creating a hypertonic solution. This osmotic gradient draws water out of the cells before freezing, reducing the amount of intracellular water available to form damaging ice crystals. Additionally, raffinose helps to stabilize the lipid bilayer of the cell membrane, protecting it from mechanical stress during the phase transitions of water to ice.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.
Table 1: Cryopreservation of Mouse Spermatozoa
| Cell Type | Raffinose Concentration | Other CPAs | Post-Thaw Motility | Post-Thaw Fertilizing Ability | Reference |
| ICR Mouse Spermatozoa | 18% | None | 43% | 22.4% | [8][9] |
| ICR Mouse Spermatozoa | 18% | 1.75% Glycerol | Not Reported | 35.5% | [8] |
| C57BL/6N Mouse Spermatozoa | 18% | 1.75% Glycerol | Not Reported | 13% | [8] |
| DBA/2N Mouse Spermatozoa | 18% | 1.75% Glycerol | Not Reported | 64% | [8] |
| C57BL/6J Mouse Spermatozoa | 18% (Optimal for trisaccharides) | 3% Skim Milk | Not Reported | Not Reported | [5] |
Table 2: Cryopreservation of Mouse Oocytes
| Cell Type | Intracellular Raffinose | Extracellular Raffinose | DMSO Concentration | Post-Thaw Survival Rate | Blastocyst Rate | Reference |
| Metaphase II Mouse Oocytes | 0.1M (microinjected) | 0.3M | 0.5M | 83.9% | 77.8% | [7][10] |
| Metaphase II Mouse Oocytes | 0.1M (microinjected) | 0.3M | 1.0M | 80.6% | 72.5% | [7][10] |
Experimental Protocols
Protocol 1: General Protocol for Cryopreservation of Adherent Mammalian Cells using Raffinose
This protocol provides a general guideline for the cryopreservation of adherent mammalian cells. Optimal conditions, particularly the concentration of raffinose and other CPAs, may need to be determined empirically for specific cell lines.
Materials:
-
This compound (CAS No. 17629-30-0)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Preparation of Cryopreservation Medium:
-
Prepare a stock solution of this compound in complete cell culture medium. For example, to make a 0.3M raffinose solution, dissolve 1.78 g of this compound (MW: 594.51 g/mol ) in 10 mL of medium. Filter-sterilize the solution.
-
Prepare the final cryopreservation medium on the day of use. A common formulation consists of 70-80% complete culture medium, 10% DMSO, and 10-20% of the raffinose stock solution. The final concentration of raffinose will need to be optimized. For example, a final concentration of 0.03M to 0.06M raffinose can be a starting point. Keep the cryopreservation medium on ice.
-
-
Cell Preparation:
-
Culture cells to reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the culture vessel.
-
Once detached, add complete culture medium to neutralize the trypsin.
-
Transfer the cell suspension to a conical tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion). Viability should be >90%.[11]
-
-
Cryopreservation:
-
Centrifuge the remaining cell suspension and aspirate the supernatant.
-
Gently resuspend the cell pellet in the pre-chilled cryopreservation medium containing raffinose and DMSO to a final cell density of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryogenic vials.
-
Place the vials in a controlled-rate freezing container. This provides a cooling rate of approximately -1°C per minute.[12][13]
-
Place the container in a -80°C freezer and leave it for at least 4 hours, or overnight.[11]
-
-
Storage:
-
Transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.
-
Protocol 2: Thawing of Cryopreserved Cells
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Sterile conical tubes
Procedure:
-
Rapid Thawing:
-
Retrieve a vial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.[12]
-
-
Cell Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectants.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Post-Thaw Culture and Viability Assessment:
-
Plate the cells in a new culture vessel at the desired density.
-
It is recommended to assess cell viability and attachment 24 hours post-thawing.[14][15] This can be done using methods like trypan blue exclusion, or more quantitative assays like Annexin V/7-AAD staining for apoptosis and viability.[15][16]
-
References
- 1. goldbio.com [goldbio.com]
- 2. D-(+)-棉子糖 五水合物 suitable for microbiology, ≥99.0%, Microbiological media component | Sigma-Aldrich [sigmaaldrich.com]
- 3. Raffinose Clinisciences [clinisciences.com]
- 4. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryoprotective effects of various saccharides on cryopreserved mouse sperm from various strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryoprotection by glucose, sucrose, and raffinose to chloroplast thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
- 12. sartorius.com [sartorius.com]
- 13. susupport.com [susupport.com]
- 14. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of D(+)-Raffinose Pentahydrate in Protein Lyophilization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of therapeutic proteins and other biological materials. The process involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. To protect the protein from physical and chemical degradation during freeze-drying and subsequent storage, excipients known as lyoprotectants are included in the formulation.
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is an excipient that has been investigated for its potential as a lyoprotectant.[1][2] It is known to form an amorphous, glassy matrix with a high glass transition temperature (Tg) of 109°C, a desirable characteristic for the stability of the final lyophilized cake.[1] This high Tg can contribute to a physically stable product, preventing the collapse of the cake structure during and after lyophilization.[3] However, the efficacy of raffinose (B1225341) as a primary lyoprotectant can be nuanced and protein-dependent, often being compared to or used in conjunction with other sugars like sucrose.
These application notes provide a comprehensive overview of the use of this compound in protein lyophilization, including its properties, formulation considerations, and detailed experimental protocols based on available literature.
Section 1: Properties and Mechanism of Action of this compound
This compound offers protection to proteins during lyophilization through several mechanisms:
-
Vitrification: Upon cooling, raffinose solutions form a highly viscous, amorphous glass. This glassy matrix immobilizes the protein, restricting its conformational mobility and preventing aggregation.
-
Water Replacement Hypothesis: During the drying process, as water is removed, raffinose molecules are thought to form hydrogen bonds with the protein, serving as a "water substitute" and helping to maintain the native protein structure.
-
High Glass Transition Temperature (Tg): The high Tg of raffinose contributes to the physical stability of the lyophilized cake at ambient storage temperatures, minimizing molecular mobility and degradative chemical reactions.[1]
Logical Relationship: Role of Raffinose in Lyophilization
References
Step-by-Step Guide for Preparing D(+)-Raffinose Pentahydrate Solutions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of D(+)-Raffinose pentahydrate solutions for use in various research, scientific, and drug development applications. This compound is a trisaccharide composed of galactose, glucose, and fructose, widely utilized as a carbon source in microbiology, a cryoprotectant for cell preservation, and a component in various biochemical assays.[1][2]
Physicochemical Properties and Handling
This compound is a white crystalline powder.[3] Key properties are summarized in the table below. It is important to handle the compound in a clean, dry environment as it is hygroscopic.[3] While not classified as a hazardous substance, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.[4]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in Table 1. This information is essential for accurate solution preparation.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | [1] |
| Molecular Weight | 594.51 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | 0.1 g/mL (100 mg/mL) | [1] |
| Solubility in DMSO | ~20 mg/mL | [3] |
| Solubility in Ethanol | ~0.1 mg/mL | [3] |
| Melting Point | 78-80 °C | [1] |
| Storage (Solid) | Room temperature (10-30°C) in a dry place | [1][5] |
Table 1: Quantitative Data for this compound
Experimental Protocols
This section provides detailed step-by-step protocols for preparing various types of this compound solutions.
Preparation of a Molar Stock Solution (e.g., 1 M)
This protocol describes the preparation of a 1 Molar (M) stock solution of this compound in water.
Materials:
-
This compound (MW: 594.51 g/mol )
-
High-purity water (e.g., distilled, deionized, or molecular biology grade)
-
Volumetric flask (appropriate volume)
-
Magnetic stirrer and stir bar
-
Weighing paper or boat
-
Spatula
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare a 1 M solution, you will need 594.51 grams of this compound per liter of solution. For a smaller volume, adjust the mass accordingly.
-
Formula: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Example for 100 mL of 1 M solution: 1 mol/L x 594.51 g/mol x 0.1 L = 59.45 g
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the powder:
-
Add approximately half of the final desired volume of high-purity water to the volumetric flask.
-
Carefully transfer the weighed powder into the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. Gentle heating (e.g., in a 30-40°C water bath) can aid dissolution for higher concentrations, but ensure the solution cools to room temperature before the final volume adjustment.
-
-
Adjust to the final volume: Once the solute is fully dissolved and the solution has returned to room temperature, add high-purity water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
Preparation of a Weight/Volume (w/v) Percentage Solution (e.g., 20% w/v)
This protocol outlines the preparation of a 20% (w/v) this compound solution, which is commonly used in applications like cryopreservation.[6]
Materials:
-
This compound
-
High-purity water
-
Graduated cylinder or volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required mass: A 20% (w/v) solution contains 20 grams of solute for every 100 mL of the final solution volume.
-
Formula: Mass (g) = (Desired % w/v / 100) x Final Volume (mL)
-
Example for 50 mL of 20% w/v solution: (20 / 100) x 50 mL = 10 g
-
-
Weigh the this compound: Accurately weigh the calculated mass of the powder.
-
Dissolve the powder:
-
Measure out approximately 80% of the final volume of high-purity water and transfer it to a beaker.
-
Add the weighed this compound to the water.
-
Place a magnetic stir bar in the beaker and stir until the powder is completely dissolved.
-
-
Adjust to the final volume: Transfer the dissolved solution to a graduated cylinder or volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure all the solute is transferred. Add water to reach the final desired volume.
-
Homogenize the solution: Mix the solution thoroughly by inverting the capped flask or stirring.
Sterile Filtration
For applications requiring a sterile solution, such as cell culture, the prepared this compound solution should be filter-sterilized.
Materials:
-
Prepared this compound solution
-
Sterile syringe
-
Sterile syringe filter (0.2 µm or 0.22 µm pore size)
-
Sterile collection vessel (e.g., bottle or tube)
Procedure:
-
Aseptically attach the filter: In a sterile environment (e.g., a laminar flow hood), aseptically attach the sterile syringe filter to the tip of the syringe.
-
Draw the solution: Draw the prepared this compound solution into the syringe.
-
Filter the solution: Carefully push the plunger of the syringe to pass the solution through the filter into the sterile collection vessel.
-
Label and store: Label the sterile solution with the name, concentration, and date of preparation. Store as recommended in the section below.
Storage and Stability
-
Solid: this compound powder is stable when stored at room temperature in a tightly sealed container to protect it from moisture.[7]
-
Aqueous Solutions: For short-term storage, aqueous solutions can be kept at 2-8°C for up to a few days. For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them frozen at -20°C.[8] Avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day at room temperature.[3]
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for preparing this compound solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. D-(+)-棉子糖 五水合物 suitable for microbiology, ≥99.0%, Microbiological media component | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (Standard)-25mg_TargetMol [targetmol.com]
- 5. Membrane filtration of pharmaceutical solutions. | Semantic Scholar [semanticscholar.org]
- 6. D-(+) Raffinose 20% Sterile Solution - Growcells.Com [growcells.maximumimpactdevelopment.com]
- 7. Raffinose | 512-69-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Application Note: HPLC Analysis for Purity Determination of D(+)-Raffinose Pentahydrate
AN-HPLC-001
Introduction
D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. It is found in various vegetables and grains and has applications in the food, pharmaceutical, and cosmetic industries as a prebiotic, stabilizer, and humectant. Accurate determination of its purity is crucial for quality control and to ensure its suitability for these applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of sugars.[1][2] Due to the lack of a significant UV chromophore in raffinose (B1225341), detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[3][4][5][6] This application note details a reliable HPLC method for the purity assessment of this compound.
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate D(+)-Raffinose from potential impurities.[7][8][9][10][11] The stationary phase is an amino-bonded silica (B1680970) column, which provides good retention and separation of polar compounds like sugars.[12][13] The mobile phase consists of a mixture of acetonitrile (B52724) and water. Detection is performed using a Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.[2][3][4] Purity is determined by the area percentage method, where the peak area of raffinose is compared to the total area of all observed peaks.
Experimental Protocol
1. Materials and Reagents
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (nylon or PTFE)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: Amino-bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][12]
-
Mobile Phase: Acetonitrile/Water (75:25, v/v).
-
Injection Volume: 10 µL.
-
Detector: Refractive Index (RI) Detector.[4][5]
-
Detector Temperature: 35°C
-
Wait for the detector to stabilize before starting the analysis.
-
-
Run Time: 20 minutes.
3. Preparation of Solutions
-
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water 75:25).
-
Mix thoroughly until the standard is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the raffinose peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and integrate the peaks.
6. Data Presentation and Calculation
The purity of this compound is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Raffinose Peak / Total Area of All Peaks) x 100
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor |
| 1 | 9.85 | 1254321 | 1.1 |
| 2 | 9.86 | 1256789 | 1.1 |
| 3 | 9.84 | 1253987 | 1.2 |
| 4 | 9.85 | 1258765 | 1.1 |
| 5 | 9.86 | 1255432 | 1.2 |
| Mean | 9.85 | 1255859 | 1.14 |
| Std. Dev. | 0.008 | 1987.6 | 0.05 |
| %RSD | 0.08% | 0.16% | N/A |
Table 2: Sample Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.21 | 8765 | 0.07 | Impurity 1 |
| 2 | 7.89 | 12345 | 0.10 | Impurity 2 |
| 3 | 9.85 | 12567890 | 99.83 | D(+)-Raffinose |
| Total | N/A | 12588900 | 100.00 | N/A |
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. jasco-global.com [jasco-global.com]
- 3. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. jascoinc.com [jascoinc.com]
- 7. lcms.cz [lcms.cz]
- 8. Hydrophilic-interaction chromatography of complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. polylc.com [polylc.com]
- 11. shodex.com [shodex.com]
- 12. Amino Normal Phase Lc Columns | Thermo Fisher Scientific [thermofisher.com]
- 13. Sugars in Meat Samples by UHPLC-ELSD | Phenomenex [phenomenex.com]
- 14. D -(+)-Raffinose analytical standard 17629-30-0 [sigmaaldrich.com]
- 15. D-(+)-Raffinose pentahydrate, 99% (HPLC), MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 16. scribd.com [scribd.com]
Application Notes and Protocols for Improving Post-Thaw Cell Viability with D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of valuable cell lines and primary cells. However, the freeze-thaw process can induce significant cellular stress, leading to reduced viability and functionality. Cryoprotective agents (CPAs) are used to mitigate this damage. While dimethyl sulfoxide (B87167) (DMSO) is a commonly used CPA, it can have cytotoxic effects. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, offers a promising alternative or supplement to traditional CPAs, enhancing post-thaw cell viability by stabilizing cellular membranes and modulating ice crystal formation. This document provides detailed protocols and data on the application of this compound for the improved cryopreservation of various cell types.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on post-thaw cell viability compared to other cryoprotectants.
Table 1: Post-Thaw Viability of CHO Cells with Raffinose (B1225341) Supplementation
| Cryopreservation Medium | Post-Thaw Viability (%) | Reference |
| 10% DMSO in MEM (serum-free) | Not specified (control) | [1] |
| 10% DMSO + 0.03 M Raffinose in MEM (serum-free) | 76 | [1] |
| Conventional cryopreservation (serum-containing) | >95 | [1] |
Table 2: Comparative Post-Thaw Viability of Human Hepatocytes with Various Sugars
| Sugar Supplement (0.1 M) | Post-Thaw Viability (%) | Reference |
| No Sugar (Control) | ~55 | |
| Glucose | ~60 | |
| Maltose | ~65 | |
| Trehalose | ~70 | |
| Lactose | ~68 | |
| Raffinose | ~72 | |
| Maltotriose | ~75 | |
| Maltotetraose | ~78 | |
| Maltopentaose | ~80 | |
| Maltohexaose | ~82 | |
| Maltoheptaose | ~85 |
Mechanism of Action
This compound is a non-permeating cryoprotectant that primarily exerts its protective effects extracellularly. Its proposed mechanisms of action include:
-
Osmotic Dehydration: Raffinose increases the extracellular solute concentration, leading to a gentle dehydration of the cells before freezing. This reduces the amount of intracellular water available to form damaging ice crystals.
-
Vitrification: By increasing the solute concentration, raffinose promotes the formation of a glassy, amorphous state (vitrification) upon cooling, rather than crystalline ice.
-
Membrane Stabilization: Raffinose is thought to interact with the polar head groups of phospholipids (B1166683) in the cell membrane, stabilizing the lipid bilayer and preventing phase transitions and damage during temperature changes.
-
Reduction of CPA Toxicity: When used in combination with penetrating CPAs like DMSO, raffinose allows for a reduction in the concentration of the more toxic agent, thereby minimizing its detrimental effects on the cells.[2]
Signaling Pathways
Cryopreservation-induced cell death often occurs through apoptosis, a programmed cell death cascade. The stress of freezing and thawing can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3 and -7, which leads to DNA fragmentation and cell death. While direct quantitative data on the effect of raffinose on caspase activity in the cell lines discussed here is limited, its role in reducing post-thaw DNA damage in other cell types suggests an inhibitory effect on the apoptotic cascade.[3]
Experimental Protocols
General Workflow for Cryopreservation with Raffinose
Protocol 1: Cryopreservation of CHO Cells using Raffinose
This protocol is adapted from a study that demonstrated improved viability of CHO cells in serum-free media with raffinose supplementation.[1]
Materials:
-
Chinese Hamster Ovary (CHO) cells in logarithmic growth phase
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Complete culture medium for CHO cells
-
Serum-free Minimum Essential Medium (MEM)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
This compound
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
37°C water bath
Cryopreservation Medium Preparation (prepare fresh):
-
Prepare a 0.3 M stock solution of this compound in serum-free MEM.
-
To prepare the final cryopreservation medium, mix the following components on ice:
-
8.9 ml of serum-free MEM
-
1.0 ml of DMSO (final concentration 10%)
-
0.1 ml of 0.3 M Raffinose stock solution (final concentration 0.03 M)
-
Procedure:
-
Cell Harvest:
-
For adherent CHO cells, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of cold, complete culture medium.
-
Perform a cell count and determine viability (should be >90%).
-
Centrifuge the cells again and aspirate the supernatant.
-
-
Cryopreservation:
-
Gently resuspend the cell pellet in the freshly prepared, cold cryopreservation medium (containing DMSO and raffinose) to a final density of 1-5 x 10^6 cells/ml.
-
Aliquot 1 ml of the cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
-
Freezing and Storage:
-
Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, complete culture medium and transfer to a culture flask.
-
-
Post-Thaw Analysis:
-
Assess cell viability using a trypan blue exclusion assay or other suitable method 24 hours post-thaw.
-
Protocol 2: Cryopreservation of HeLa Cells with Raffinose (Suggested Protocol)
This is a suggested protocol based on standard HeLa cell cryopreservation techniques, incorporating raffinose as a cryoprotective supplement. Optimization may be required for specific experimental needs.
Materials:
-
HeLa cells in logarithmic growth phase
-
PBS, sterile
-
Trypsin-EDTA solution
-
Complete culture medium for HeLa cells (e.g., DMEM with 10% FBS)
-
DMSO, cell culture grade
-
This compound
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage tank
-
37°C water bath
Cryopreservation Medium Preparation (prepare fresh):
-
Prepare a stock solution of 0.5 M this compound in complete culture medium.
-
To prepare the final cryopreservation medium, mix the following components on ice:
-
8.0 ml of complete culture medium
-
1.0 ml of DMSO (final concentration 10%)
-
1.0 ml of 0.5 M Raffinose stock solution (final concentration 0.05 M)
-
Procedure:
Follow the same general procedure as outlined in Protocol 1 for CHO cells, adjusting for the specific culture requirements of HeLa cells. A cell density of 1-3 x 10^6 cells/ml in the cryopreservation medium is recommended.
Protocol 3: Cryopreservation of Primary Human Hepatocytes with Raffinose
This protocol is based on findings that higher molecular weight oligosaccharides, including raffinose, improve the post-thaw viability of hepatocytes.
Materials:
-
Isolated primary human hepatocytes
-
Hepatocyte wash medium (e.g., Williams' Medium E)
-
University of Wisconsin (UW) solution or a suitable alternative hepatocyte cryopreservation base medium
-
DMSO, cell culture grade
-
This compound
-
Cryovials
-
Controlled-rate freezer
-
-140°C freezer or liquid nitrogen storage tank
-
37°C water bath
-
Hepatocyte plating medium
Cryopreservation Medium Preparation (prepare fresh):
-
Prepare a stock solution of 1 M this compound in UW solution.
-
To prepare the final cryopreservation medium, mix the following components on ice:
-
8.0 ml of UW solution
-
1.0 ml of DMSO (final concentration 10%)
-
1.0 ml of 1 M Raffinose stock solution (final concentration 0.1 M)
-
Procedure:
-
Cell Preparation:
-
After isolation, purify viable hepatocytes using a Percoll gradient or similar method.
-
Wash the hepatocytes with cold hepatocyte wash medium.
-
Perform a cell count and determine initial viability.
-
-
Cryopreservation:
-
Centrifuge the hepatocytes at 100 x g for 5 minutes at 4°C.
-
Gently resuspend the cell pellet in the cold, freshly prepared cryopreservation medium to a final density of 5-10 x 10^6 cells/ml.
-
Aliquot 1 ml of the cell suspension into each labeled cryovial.
-
-
Freezing and Storage:
-
Place the cryovials in a controlled-rate freezer and run a program that slowly cools the vials to -80°C.
-
Transfer the cryovials to a -140°C freezer or a liquid nitrogen storage tank.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Immediately and slowly dilute the cell suspension with pre-warmed hepatocyte plating medium to reduce osmotic shock.
-
Centrifuge at 100 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the hepatocytes in fresh plating medium.
-
-
Post-Thaw Analysis:
-
Assess cell viability and attachment efficiency after plating.
-
Conclusion
This compound is a valuable cryoprotective agent that can significantly improve the post-thaw viability of a variety of cell types, including CHO cells and primary human hepatocytes. Its ability to stabilize cell membranes and mitigate the damaging effects of ice crystal formation makes it a useful supplement or alternative to traditional cryoprotectants like DMSO. The protocols provided here offer a starting point for researchers to incorporate raffinose into their cryopreservation workflows, with the potential for further optimization to achieve maximal cell recovery and functionality for downstream applications in research and drug development.
References
D(+)-Raffinose Pentahydrate: A Versatile Supplement in Microbiological Growth Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Raffinose pentahydrate, a non-digestible trisaccharide composed of galactose, glucose, and fructose (B13574), serves as a valuable carbon source in microbiological research.[1] Its selective utilization by various microorganisms makes it a crucial component for differentiation, identification, and the promotion of beneficial microbes. Raffinose (B1225341) is particularly noted for its role as a prebiotic, stimulating the growth of probiotic bacteria such as Bifidobacterium and Lactobacillus.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in microbiology growth media.
Applications in Microbiology
This compound has several key applications in the field of microbiology:
-
Selective Growth and Differentiation: Many microorganisms possess the enzyme α-galactosidase, enabling them to hydrolyze raffinose and use its constituent monosaccharides for energy.[4] This characteristic allows for the formulation of selective media to differentiate and identify bacteria such as Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae.
-
Prebiotic Studies: As a prebiotic, raffinose promotes the growth of beneficial gut microbiota.[2][3] It is extensively used in in vitro fermentation studies to investigate the modulation of gut microbial composition and the production of short-chain fatty acids (SCFAs).[5]
-
Yeast Genetics and Physiology: In yeast, particularly Saccharomyces cerevisiae, raffinose is often used as a non-repressing carbon source. This allows for the study of gene expression and metabolic pathways that are repressed by glucose.[6] Growth on raffinose favors mitochondrial respiration, making it suitable for studies on mitochondrial function and metabolism.[6][7]
-
Biofilm Formation Research: Studies have shown that raffinose can influence biofilm formation in certain bacteria, such as Streptococcus mutans, particularly in the presence of low concentrations of sucrose (B13894).[8][9]
Data Presentation: Microbial Growth on Raffinose
The following tables summarize quantitative data from various studies on the utilization of this compound by different microorganisms.
Table 1: In Vitro Fermentation of Raffinose by Human Fecal Microbiota [5]
| Parameter | Blank (No Prebiotic) | Lactulose (10 g/L) | Raffinose (10 g/L) |
| Final pH (48h) | - | ~3.56 | ~3.50 |
| Acetate (mM) | ~20 | ~59 | ~49 |
| Propionate (mM) | ~10 | ~15 | ~15 |
| Butyrate (mM) | ~15 | ~15 | ~15 |
| Lactate (B86563) (mM) | <5 | ~30 | ~25 |
| Relative Abundance of Bifidobacterium | Baseline | Increased | 1.8 ± 0.8-fold increase |
| Relative Abundance of Lactobacillus | Baseline | Increased | 725 ± 45-fold increase |
Table 2: Growth of Ligilactobacillus salivarius Ren on Different Carbohydrates [10]
| Carbon Source | Growth Rate (h⁻¹) | OD₆₀₀ nm (24h) |
| Glucose | 0.83 ± 0.01 | 6.88 ± 0.10 |
| Raffinose | 0.91 ± 0.03 | ~6.5 |
| Inulin | - | 3.46 ± 0.21 |
| Xylose | - | < 0.8 |
| Cellobiose | - | < 0.8 |
| Arabinose | - | < 0.8 |
Table 3: Biofilm Formation by Streptococcus mutans in the Presence of Raffinose [8][9]
| Medium | Biofilm Dry Weight (µg) |
| TSB with Sucrose (TSBs) | 4.44 ± 0.3 |
| TSB with Glucose (TSBg) | 2.49 ± 0.1 |
| TSB with Raffinose (TSBr) | 2.80 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of Raffinose-Containing Growth Medium
This protocol describes the preparation of a basal medium supplemented with raffinose for the cultivation of bacteria.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. R0250 or equivalent)
-
Peptone water
-
Yeast extract
-
NaCl
-
K₂HPO₄
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
CaCl₂·6H₂O
-
Tween 80
-
Bile salts
-
Hemin
-
Cysteine HCl
-
Vitamin K1
-
Na₂S·9H₂O
-
Resazurin
-
Distilled or deionized water
-
Autoclave
-
pH meter
Procedure:
-
Prepare the basal medium: Dissolve the following components in 1 L of distilled water:
-
Peptone water: 2 g/L
-
Yeast extract: 2 g/L
-
NaCl: 0.1 g/L
-
K₂HPO₄: 40 mg/L
-
KH₂PO₄: 40 mg/L
-
MgSO₄·7H₂O: 0.01 g/L
-
NaHCO₃: 2 g/L
-
CaCl₂·6H₂O: 0.01 g/L
-
Tween 80: 14.8 ml/L
-
Bile salts: 0.5 g/L
-
Hemin: 5 mg/L
-
Cysteine HCl: 0.5 g/L
-
Vitamin K1: 74.1 µl/L
-
Na₂S·9H₂O: 0.8 mmol/L
-
Resazurin: 1 mg/L[5]
-
-
Adjust pH: Adjust the pH of the medium to 7.0 using NaOH or HCl.[5]
-
Prepare Raffinose Solution: Prepare a stock solution of this compound (e.g., 100 g/L) in distilled water and sterilize by filtration through a 0.22 µm filter.
-
Add Raffinose: Aseptically add the sterile raffinose solution to the autoclaved and cooled basal medium to a final concentration of 10 g/L.[5]
-
Dispense: Dispense the medium into sterile culture vessels as required.
Protocol 2: In Vitro Fermentation of Raffinose by Fecal Microbiota
This protocol details a method for assessing the prebiotic potential of raffinose using human fecal samples.
Materials:
-
Raffinose-supplemented growth medium (from Protocol 1)
-
Fresh human fecal samples
-
Anaerobic chamber or gas-pack system
-
Incubator at 37°C
-
Centrifuge
-
HPLC system for SCFA analysis
-
DNA extraction kit and sequencing platform for microbiota analysis
Procedure:
-
Inoculum Preparation: Homogenize fresh fecal samples in a sterile anaerobic buffer (e.g., PBS with 0.05% L-cysteine).
-
Inoculation: In an anaerobic chamber, inoculate the raffinose-supplemented medium with the fecal slurry (e.g., 10% v/v). Include a control medium without raffinose (blank).[5]
-
Incubation: Incubate the cultures anaerobically at 37°C for 48 hours.[5]
-
Sampling: At the end of the incubation period, collect samples for analysis.
-
pH Measurement: Measure the final pH of the culture medium.[5]
-
SCFA Analysis: Centrifuge the culture samples to pellet the bacterial cells. Filter the supernatant and analyze for short-chain fatty acids (acetate, propionate, butyrate) and lactate using HPLC.[5]
-
Microbiota Analysis: Extract total DNA from the bacterial pellets and perform 16S rRNA gene sequencing to determine the microbial composition.
Protocol 3: Phenol Red Raffinose Broth for Fermentation Studies
This protocol is used to determine the ability of a microorganism to ferment raffinose.
Materials:
-
Phenol Red Raffinose Broth powder (commercially available or prepared in-house)
-
Durham tubes
-
Test tubes
-
Autoclave
-
Bacterial culture to be tested
Procedure:
-
Medium Preparation: Suspend 21.02 grams of Phenol Red Raffinose Broth powder in 1000 ml of distilled water. Heat to dissolve completely.[11]
-
Dispensing: Dispense the medium into test tubes containing inverted Durham tubes.[11]
-
Sterilization: Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[11]
-
Inoculation: Inoculate the cooled broth with a pure culture of the test microorganism.
-
Incubation: Incubate at 35-37°C for 18-24 hours.[11]
-
Interpretation:
-
Acid production: A color change from red to yellow indicates raffinose fermentation.
-
Gas production: A bubble trapped in the Durham tube indicates gas production.[11]
-
Signaling Pathways and Metabolic Workflows
Raffinose Metabolism in Bacteria
Many bacteria utilize the α-galactosidase pathway to metabolize raffinose. The trisaccharide is transported into the cell and then hydrolyzed into sucrose and galactose. Sucrose can be further broken down into glucose and fructose, which then enter central metabolic pathways like glycolysis.
Caption: Bacterial metabolism of raffinose via the α-galactosidase pathway.
Raffinose Metabolism in Saccharomyces cerevisiae
In S. cerevisiae, raffinose metabolism is initiated by extracellular invertase (SUC2), which hydrolyzes raffinose into fructose and melibiose. Melibiose is then transported into the cell and hydrolyzed by α-galactosidase (MEL1) into glucose and galactose.
Caption: Raffinose utilization pathway in Saccharomyces cerevisiae.
Experimental Workflow for Prebiotic Potential Assessment
The following diagram illustrates the general workflow for assessing the prebiotic activity of raffinose.
Caption: Workflow for evaluating the prebiotic effect of raffinose.
References
- 1. D-(+) Raffinose pentahydrate [himedialabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. Yeast growth in raffinose results in resistance to acetic-acid induced programmed cell death mostly due to the activation of the mitochondrial retrograde pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiration-dependent utilization of sugars in yeasts: a determinant role for sugar transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raffinose Induces Biofilm Formation by Streptococcus mutans in Low Concentrations of Sucrose by Increasing Production of Extracellular DNA and Fructan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Unraveling the mechanism of raffinose utilization in Ligilactobacillus salivarius Ren by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
Application Note: Enhancing Monoclonal Antibody Stability with D(+)-Raffinose Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of monoclonal antibodies (mAbs) is a critical quality attribute that ensures their safety and efficacy as therapeutic agents. Physical and chemical instabilities, such as aggregation, denaturation, and fragmentation, can compromise the product's integrity, leading to loss of activity and potential immunogenicity. Excipients are therefore essential components of mAb formulations, playing a pivotal role in maintaining their native conformation and preventing degradation during manufacturing, storage, and administration.
Sugars and polyols are widely used as stabilizers in biopharmaceutical formulations. They are known to protect proteins from degradation through a mechanism of preferential exclusion, which favors the hydration of the protein surface and increases the thermodynamic stability of the native state. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, offers a promising alternative to more commonly used disaccharides like sucrose (B13894) and trehalose. Its larger molecular size and higher number of hydroxyl groups may provide enhanced stabilization effects for certain monoclonal antibodies.
This application note provides a comprehensive overview of the use of this compound in the formulation of stable antibody solutions. It includes detailed experimental protocols for key stability-indicating assays, a summary of comparative data, and visual representations of experimental workflows and underlying principles.
Mechanism of Stabilization by this compound
The primary mechanism by which sugars like this compound stabilize proteins in solution is through preferential exclusion . Due to steric hindrance and unfavorable interactions, the sugar molecules are largely excluded from the immediate vicinity of the protein surface. This leads to a higher concentration of water molecules at the protein interface, a phenomenon known as preferential hydration. This enhanced hydration shell stabilizes the native protein structure by increasing the energetic barrier for unfolding and aggregation.
Figure 1: Stabilization of a monoclonal antibody by this compound through preferential exclusion.
Experimental Protocols
To evaluate the stabilizing effect of this compound on a monoclonal antibody, a series of biophysical and analytical techniques should be employed. Below are detailed protocols for three key stability-indicating assays.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC is a powerful technique to assess the thermal stability of a protein by measuring the heat capacity change associated with its unfolding as a function of temperature. The temperature at the apex of the major unfolding transition is known as the melting temperature (Tm), a key indicator of thermal stability.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the monoclonal antibody at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0).
-
Prepare formulation buffers containing varying concentrations of this compound (e.g., 0%, 5%, 10% w/v) in the same buffer.
-
Dialyze the mAb stock solution against each formulation buffer overnight at 4°C to ensure buffer exchange.
-
After dialysis, accurately determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Adjust the final protein concentration to 1 mg/mL with the respective formulation buffer.
-
-
DSC Analysis:
-
Use a differential scanning calorimeter with a capillary or plate-based sample cell.
-
Load the protein sample and the corresponding formulation buffer (as a reference) into the respective cells.
-
Equilibrate the system at a starting temperature (e.g., 25°C) for 15 minutes.
-
Scan the temperature from 25°C to 100°C at a constant rate of 1°C/minute.
-
Record the differential heat capacity (ΔCp) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Normalize the data for protein concentration.
-
Fit the thermogram to a suitable model (e.g., a non-two-state model for multi-domain antibodies) to determine the onset of unfolding and the melting temperature (Tm) for each domain.
-
Compare the Tm values of the mAb in formulations with and without this compound. An increase in Tm indicates enhanced thermal stability.
-
Application Notes and Protocols for Sperm Cryopreservation Using D(+)-Raffinose Pentahydrate and Glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation of spermatozoa is a critical technology in reproductive biology, genetic resource banking, and assisted reproductive technologies. The process, however, exposes cells to significant stress from cooling, ice crystal formation, and osmotic changes, which can impair sperm viability, motility, and genetic integrity. Cryoprotectants are essential for mitigating this damage. This document provides detailed application notes and protocols for a cryopreservation method utilizing a combination of D(+)-Raffinose pentahydrate, a non-permeating trisaccharide, and glycerol (B35011), a permeating cryoprotectant.
Raffinose (B1225341) primarily functions by dehydrating the cells before freezing, which reduces the amount of intracellular water available to form damaging ice crystals.[1] Glycerol, on the other hand, permeates the cell membrane and lowers the freezing point of the intracellular fluid, further protecting against ice crystal formation.[1][2] The synergistic action of these two agents has been shown to be particularly effective for the cryopreservation of mouse spermatozoa.[3][4]
Mechanism of Cryoprotection
The combination of raffinose and glycerol provides a dual-protective effect during the freezing and thawing process.
-
Raffinose (Extracellular Cryoprotectant): As a large sugar molecule, raffinose does not readily cross the cell membrane. Its presence in the extender creates a hypertonic environment, causing water to move out of the sperm cells through osmosis. This controlled dehydration is crucial for minimizing intracellular ice formation, which is a major cause of cell death during cryopreservation.[1]
-
Glycerol (Intracellular Cryoprotectant): Glycerol is a small, permeable molecule that can enter the sperm cells.[2] Its primary role is to reduce the freezing point of the intracellular solution and increase its viscosity, which inhibits the formation and growth of ice crystals.[2] By replacing intracellular water, glycerol also helps to reduce the osmotic stress experienced by the cells during freezing and thawing.[5]
Caption: Logical relationship of cryoprotectants.
Experimental Protocols
The following protocols are primarily based on successful methods for the cryopreservation of mouse spermatozoa.[3][4][6] Researchers working with other species may need to optimize concentrations and incubation times.
Materials
-
This compound (Sigma R-7630 or equivalent)
-
Glycerol (Cell culture grade)
-
Skim milk (Dehydrated, Difco 0032-17-3 or equivalent)
-
Embryo-tested water (Sigma W1503 or equivalent)
-
Cryovials
-
Liquid nitrogen (LN2) dewar
-
Controlled-rate freezer or a styrofoam box for manual freezing
-
Water bath
-
Microscope
Preparation of Cryoprotectant Agent (CPA) Solution
This protocol is adapted from a standard mouse sperm cryopreservation procedure.[7]
-
Prepare the Base Solution:
-
In a sterile beaker, heat 150 ml of embryo-tested water to approximately 50°C.
-
Add 36 g of this compound and stir until completely dissolved.
-
Add 6 g of skim milk powder and stir until dissolved.
-
Transfer the solution to a 200 ml volumetric flask.
-
Rinse the beaker with a small amount of water and add it to the flask.
-
Bring the final volume to 200 ml with embryo-tested water. This creates an 18% raffinose, 3% skim milk solution.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Prepare the Final CPA with Glycerol:
-
On the day of use, thaw an aliquot of the base solution at 37°C.
-
Add glycerol to the desired final concentration. For mouse sperm, a final concentration of 1.75% glycerol has been shown to be effective.[3][4] To achieve this, add 0.0175 ml of pure glycerol per 0.9825 ml of the base solution.
-
Mix thoroughly by inverting the tube several times.
-
Caption: Workflow for CPA solution preparation.
Sperm Collection and Cryopreservation Protocol
-
Sperm Collection:
-
Collect spermatozoa from the cauda epididymis of the desired animal model into a pre-warmed buffer suitable for that species (e.g., Human Tubal Fluid (HTF) medium for mice).
-
Allow the sperm to capacitate for a duration appropriate for the species (e.g., 10-15 minutes for mice at 37°C).
-
Assess initial sperm motility and concentration.
-
-
Equilibration:
-
Gently mix an equal volume of the sperm suspension with the prepared CPA solution (containing raffinose and glycerol).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for equilibration.
-
-
Freezing:
-
Aliquot the sperm-CPA mixture into labeled cryovials (e.g., 100 µl per vial).
-
Two-Step Freezing (Rapid Freezing):
-
-
Thawing:
-
To thaw, remove a cryovial from the liquid nitrogen and immediately place it in a 37°C water bath for 10-12 seconds.
-
Once thawed, gently mix the contents and dilute them into a pre-warmed fertilization medium.
-
-
Post-Thaw Assessment:
-
Assess sperm motility, viability (e.g., using a live/dead stain), and acrosome integrity according to standard laboratory procedures.
-
The sperm is now ready for use in in vitro fertilization (IVF) or other applications.
-
Data Presentation
The following tables summarize quantitative data from studies on the cryopreservation of mouse sperm using raffinose and glycerol-based extenders.
Table 1: Effect of Cryoprotectants on ICR Mouse Sperm [3][4][6]
| Cryoprotectant | Post-Thaw Motility (%) | Fertilizing Ability (%) |
| 18% Raffinose | 43.0 | 22.4 |
| 18% Raffinose + 1.75% Glycerol | Not specified, but improved | 35.5 |
| 10% Sucrose | Low | 0 |
| Glycerol (alone) | Less effective than raffinose | Less effective than raffinose |
| Unfrozen Control | High (not specified) | High (not specified) |
Table 2: Fertilization Rates of Frozen-Thawed Sperm from Different Mouse Strains Using 18% Raffinose and 1.75% Glycerol [3][6]
| Mouse Strain | Fertilization Rate (%) |
| ICR (outbred) | 35.5 |
| ddY (outbred) | Not specified, but successful |
| C57BL/6N (inbred) | 13.0 |
| C3H/HeN (inbred) | Not specified, but successful |
| DBA/2N (inbred) | 64.0 |
| BALB/c (inbred) | Not specified, but successful |
| kk (inbred) | Not specified, but successful |
Table 3: In Vitro Development of Embryos from Fertilization with Frozen-Thawed Sperm (18% Raffinose + 1.75% Glycerol) [3]
| Mouse Strain (Sperm) | Development to Blastocyst (%) |
| ICR | 71.0 |
| C57BL/6N | 37.0 |
Table 4: Comparison of Raffinose and Trehalose with 6% Glycerol [1]
| Sugar (7.5%) + 6% Glycerol | Recovery of Intact Cells (%) |
| Raffinose | 36 ± 9 |
| Trehalose | 48 ± 6 |
Disclaimer: The provided protocols and data are based on published research and are intended for guidance. Researchers should optimize these protocols for their specific applications and animal models. Safety precautions should always be followed when working with liquid nitrogen and other laboratory chemicals.
References
- 1. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
Application Notes and Protocols for Incorporating D(+)-Raffinose Pentahydrate into a Lyophilization Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a paramount process for preserving the stability and extending the shelf-life of labile biopharmaceuticals, including proteins, vaccines, and other biologics. The selection of appropriate excipients is critical to protect the active pharmaceutical ingredient (API) from the stresses of freezing and drying. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, is a lyoprotectant that can be effectively employed in lyophilization cycles.[1] This document provides detailed application notes and protocols for the incorporation of this compound in the development of a lyophilization cycle.
This compound is composed of galactose, glucose, and fructose.[1] Its utility as a lyoprotectant stems from two primary mechanisms: the "water replacement" hypothesis, where the sugar's hydroxyl groups form hydrogen bonds with the protein, serving as a surrogate for water, and "vitrification," where it forms a highly viscous, amorphous glassy matrix that immobilizes the protein and prevents degradation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing a robust lyophilization cycle. Key thermal characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | |
| Molecular Weight | 594.51 g/mol | |
| Melting Point | 78-80 °C | |
| Glass Transition Temperature (Tg) | 109 °C | [1] |
| Glass Transition Temperature of the Maximally Freeze-Concentrated Solute (Tg') | -26 °C | [1] |
Formulation Development with this compound
The formulation is a critical determinant of the success of the lyophilization process. The concentration of this compound and the inclusion of other excipients must be carefully optimized.
Concentration Range
The concentration of this compound in a formulation can range from 5% to 14% (w/v), depending on the specific API and other formulation components.[1] It is crucial to determine the optimal concentration that provides maximum stability to the API without negatively impacting the characteristics of the final lyophilized product.
Co-excipients
This compound is often used in combination with other excipients to enhance the stability and physical properties of the lyophilized cake.
-
Bulking Agents: Crystalline bulking agents like glycine (B1666218) or mannitol (B672) can be included to provide structural support to the cake. A glycine to anhydrous raffinose (B1225341) weight ratio of ≥1.18 has been shown to prevent macroscopic collapse when primary drying is conducted at temperatures above the Tg'.
-
Buffers: Buffering agents are essential to maintain the pH of the formulation within the range of optimal stability for the API.
-
Other Sugars: While raffinose can be used as the sole lyoprotectant, studies have compared its efficacy to other sugars like sucrose (B13894). In some cases, sucrose has been found to offer better stabilization during storage, even though raffinose may result in a higher Tg.
Lyophilization Cycle Development and Protocol
A typical lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying.[2] The parameters for each stage must be carefully designed and optimized for formulations containing this compound.
Critical Consideration: Raffinose Crystallization
A significant challenge when using raffinose is its potential to crystallize as the pentahydrate during the annealing step of the freezing stage. Annealing at temperatures around -10°C can induce crystallization.[3] This crystallization can lead to phase separation from the API, resulting in a significant loss of protein activity, even if the final lyophilized product is amorphous.[3] Therefore, careful control of the freezing protocol is paramount.
Recommended Lyophilization Cycle Protocol
The following protocol is a general guideline and should be optimized for each specific formulation.
Step 1: Freezing
The goal of the freezing step is to solidify the bulk water into ice crystals.
-
Cooling Rate: A moderate cooling rate of 0.5 to 1.0 °C/min is generally recommended.
-
Target Temperature: The product should be cooled to a temperature well below the Tg' of the formulation, typically -40 °C to -50 °C.
-
Hold Time: Hold the product at the target temperature for at least 2-3 hours to ensure complete freezing.
-
Annealing (Use with Caution): As mentioned, annealing can induce raffinose crystallization and should be approached with caution. If an annealing step is deemed necessary (e.g., to crystallize a bulking agent), it should be thoroughly investigated. An alternative is to avoid annealing altogether when raffinose is the primary lyoprotectant.
Step 2: Primary Drying (Sublimation)
In this phase, the frozen water is removed by sublimation under vacuum.
-
Chamber Pressure: Set the chamber pressure to a low level, typically between 50 and 200 mTorr.
-
Shelf Temperature: The shelf temperature should be set to maintain the product temperature below its critical collapse temperature, which is a few degrees above the Tg' (-26 °C for raffinose). A conservative approach is to maintain the product temperature at least 2-5 °C below the Tg'.
-
Duration: The duration of primary drying is the longest phase of the cycle and is complete when all the ice has been sublimated. This can be monitored by various process analytical technology (PAT) tools, such as a Pirani gauge, which will show a drop in pressure once sublimation is complete.
Step 3: Secondary Drying (Desorption)
The final step removes residual unfrozen water from the product.
-
Shelf Temperature: The shelf temperature is gradually increased to accelerate the desorption of water. A temperature ramp of 0.1 to 0.3 °C/min is common.
-
Target Temperature: The final shelf temperature can be as high as 25-40 °C, depending on the thermal stability of the API in the dried state.
-
Hold Time: The product is held at the target temperature until the residual moisture content reaches the desired level, typically below 1-2%.
-
Chamber Pressure: The vacuum is maintained at the same level as in primary drying or can be further reduced.
Summary of a Generic Lyophilization Cycle for a Raffinose-Containing Formulation
| Stage | Parameter | Recommended Range/Value |
| Freezing | Shelf Cooling Rate | 0.5 - 1.0 °C/min |
| Shelf Target Temperature | -40 to -50 °C | |
| Hold Time | 2 - 4 hours | |
| Primary Drying | Chamber Pressure | 50 - 200 mTorr |
| Shelf Temperature | -30 to -20 °C | |
| Duration | 24 - 48 hours (product dependent) | |
| Secondary Drying | Shelf Temperature Ramp | 0.1 - 0.3 °C/min |
| Shelf Target Temperature | 25 - 40 °C | |
| Hold Time | 6 - 12 hours |
Experimental Protocols
Formulation Preparation
-
Dissolve the buffering agents in high-purity water (e.g., Water for Injection).
-
Add this compound and any other excipients (e.g., glycine) and stir until fully dissolved.
-
Add the API to the excipient solution and gently mix until dissolved.
-
Adjust the pH to the desired level using an appropriate acid or base.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
Aseptically fill the formulation into vials.
Characterization of Thermal Properties
Differential Scanning Calorimetry (DSC) is a key analytical technique to determine the thermal properties of the formulation.
-
Accurately weigh 10-15 mg of the liquid formulation into a DSC pan.
-
Seal the pan hermetically.
-
Cool the sample in the DSC from ambient temperature to -70 °C at a controlled rate (e.g., 1 °C/min).
-
Hold at -70 °C for 10 minutes.
-
Heat the sample from -70 °C to 25 °C at a controlled rate (e.g., 2 °C/min).
-
Analyze the resulting thermogram to determine the Tg'.
Visualizations
Caption: Mechanisms of protein stabilization by this compound.
Caption: Experimental workflow for developing a lyophilization cycle with raffinose.
References
Troubleshooting & Optimization
How to prevent D(+)-Raffinose pentahydrate crystallization during freeze-drying
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(+)-Raffinose pentahydrate in freeze-drying applications. The primary focus is to address and prevent its crystallization to ensure an amorphous, stable final product.
Troubleshooting Guide: Preventing Raffinose (B1225341) Crystallization
Issue: The final lyophilized cake appears crystalline, shrunken, or collapsed, or the reconstituted product shows loss of activity for the active pharmaceutical ingredient (API).
Probable Cause: Crystallization of this compound during the freeze-drying cycle. This is often induced by an annealing step in the protocol.
Solution Pathway: The primary strategy to prevent raffinose crystallization is to avoid an annealing step in your freeze-drying cycle. Raffinose tends to form a stable amorphous phase when freeze-dried directly from a frozen solution without thermal treatment.
Key Critical Process Parameters
To maintain an amorphous state, it is crucial to keep the product temperature during primary drying below its critical temperatures: the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).
| Parameter | Critical Value | Significance in Preventing Crystallization |
| Glass Transition Temperature (Tg') | ~ -26°C[1] | The temperature above which the amorphous freeze-concentrate gains significant molecular mobility, increasing the risk of crystallization and collapse. Primary drying must occur below this temperature. |
| Collapse Temperature (Tc) | Typically 2-5°C above Tg' | The temperature at which the freeze-dried cake loses its macroscopic structure. Raffinose solutions generally have a higher collapse temperature than sucrose (B13894) solutions.[2] |
| Annealing Temperature | AVOID (e.g., -10°C)[3] | Annealing at temperatures around -10°C has been shown to induce the crystallization of raffinose as its pentahydrate form.[1][3] This crystalline form dehydrates to an amorphous state during primary drying, but the initial phase separation can compromise the stability of the co-formulated API.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound crystallization during freeze-drying?
A1: The most common cause is the inclusion of an annealing step in the freeze-drying cycle.[3] Annealing, which is a thermal treatment process involving raising the product temperature for a period and then lowering it again, is often used to crystallize bulking agents like mannitol. However, for raffinose, this step provides the molecular mobility necessary for it to crystallize from the amorphous freeze-concentrate, typically as raffinose pentahydrate.[1][3]
Q2: My protocol includes an annealing step. What will happen to the raffinose?
A2: If you anneal a frozen aqueous solution of raffinose (e.g., at a shelf temperature of -10°C), it will likely crystallize into raffinose pentahydrate.[3] During the subsequent primary drying phase, this crystalline pentahydrate will dehydrate and turn into an amorphous form.[3] While the final product may appear amorphous, this phase transition during the process can negatively impact the stability and activity of a co-lyophilized active pharmaceutical ingredient, such as a protein.[3]
Q3: How can I ensure my freeze-dried raffinose formulation remains amorphous?
A3: To maintain an amorphous state, you should freeze the product to a sufficiently low temperature (e.g., -40°C to -50°C) and proceed directly to primary drying without an annealing step.[3] The shelf temperature during primary drying should be set to ensure the product temperature remains below the glass transition temperature (Tg') of the freeze-concentrate, which for raffinose is approximately -26°C.[1]
Q4: What is the glass transition temperature (Tg') of raffinose and why is it important?
A4: The glass transition temperature (Tg') of the maximally freeze-concentrated amorphous raffinose is approximately -26°C.[1] This is a critical parameter because if the product temperature exceeds the Tg' during primary drying, the viscosity of the amorphous phase decreases significantly. This increased molecular mobility can lead to crystallization and structural collapse of the lyophilized cake.
Q5: How does the cooling rate during the initial freezing step affect raffinose crystallization?
A5: Raffinose has been observed to form a kinetically stable amorphous freeze-concentrated phase at various cooling rates.[3] Therefore, the cooling rate is generally not considered a primary factor in inducing raffinose crystallization, unlike the annealing step. However, very slow cooling rates can sometimes promote the crystallization of other components in a complex formulation.
Q6: Can I use raffinose in combination with a crystallizing bulking agent?
A6: Yes, it is possible to use raffinose in formulations with a crystallizing bulking agent like glycine (B1666218). In such cases, a sufficient amount of the crystalline component can provide a supporting structure to prevent macroscopic collapse, even if primary drying is conducted above the Tg' of the amorphous phase containing raffinose. For instance, a glycine to anhydrous raffinose weight ratio of approximately 1.2 or greater has been shown to prevent collapse.
Experimental Protocols
Protocol 1: Determination of Collapse Temperature (Tc) by Freeze-Drying Microscopy (FDM)
This protocol allows for the visual determination of the temperature at which the dried product structure begins to collapse.
Methodology:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 10% w/v).
-
Place a small droplet (approximately 2 µL) of the solution onto the sample stage of the freeze-drying microscope.
-
Cool the stage to a low temperature, for example, -50°C, at a controlled rate (e.g., 1°C/min).
-
Once the sample is frozen, apply a vacuum to the chamber (e.g., 0.1 mbar).
-
Increase the stage temperature to initiate sublimation (e.g., to -40°C or -30°C) and allow a sublimation front to develop.
-
Begin a slow, controlled heating ramp (e.g., 1°C/min) and continuously observe the sublimation front through the microscope.
-
The collapse temperature (Tc) is identified as the onset of visible structural changes, such as cracking, shrinking, or viscous flow, in the dried portion of the sample behind the sublimation front.[4]
Protocol 2: Recommended Freeze-Drying Cycle to Prevent Raffinose Crystallization
This is a conservative cycle designed to maintain the amorphous state of a formulation containing this compound.
Methodology:
-
Freezing:
-
Load the product onto the freeze-dryer shelves at room temperature.
-
Cool the shelves at a controlled rate (e.g., 0.5°C/min to 1°C/min) to a final temperature of -45°C.
-
Hold the product at -45°C for at least 2 hours to ensure complete solidification.
-
-
Primary Drying:
-
Apply a vacuum to the chamber, setting the pressure to approximately 100 mTorr.
-
Increase the shelf temperature to a setpoint that will maintain the product temperature below the Tg' of raffinose (-26°C). A conservative shelf temperature to start with is -30°C.
-
Hold at this temperature until all the ice has sublimed. This can be monitored by pressure sensors (e.g., Pirani and capacitance manometer readings converging).
-
-
Secondary Drying:
-
After the completion of primary drying, gradually increase the shelf temperature to a final temperature (e.g., 20°C to 30°C) over several hours.
-
Hold at the final temperature for a sufficient duration (e.g., 6-12 hours) to reduce the residual moisture to the desired level.
-
Visualizations
Caption: Recommended vs. Avoided Freeze-Drying Pathways for Raffinose.
Caption: Decision logic for preventing raffinose crystallization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
Improving the solubility of D(+)-Raffinose pentahydrate in concentrated solutions
Welcome to the technical support center for D(+)-Raffinose Pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in concentrated solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water and other common solvents?
This compound is a water-soluble trisaccharide. Its solubility in water at room temperature is approximately 50 mg/mL to 100 mg/mL[1][2]. A 10% (w/v) solution in water should appear clear and colorless[3].
The solubility in other common laboratory solvents varies. It is soluble in dimethyl sulfoxide (B87167) (DMSO), but has low solubility in ethanol[4].
Solubility in Various Solvents
| Solvent | Approximate Solubility |
|---|---|
| Water | 50 - 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Low Solubility |
Q2: How does temperature affect the solubility of this compound in water?
Q3: What is the impact of pH on the solubility of this compound?
The direct effect of pH on the solubility of this compound is not extensively documented. Raffinose (B1225341) is a non-ionic carbohydrate, and therefore, its solubility is not expected to be significantly influenced by pH changes within a typical aqueous environment. A prepared 10% aqueous solution of this compound typically has a pH in the range of 5.5 to 7.0. In some analytical procedures, the pH of solutions containing raffinose is adjusted for enzymatic reactions, but this is not for the purpose of altering its solubility[6].
Q4: Can co-solvents be used to improve the aqueous solubility of this compound?
While this compound is soluble in some organic solvents like DMSO, the use of co-solvents to enhance its solubility in aqueous solutions is not a common practice and is not well-documented. For most applications requiring aqueous solutions, leveraging temperature is the primary method for increasing solubility.
Troubleshooting Guide
Problem: Difficulty in dissolving this compound at room temperature to achieve a high concentration.
-
Cause: The desired concentration may exceed the solubility limit of this compound at ambient temperature.
-
Solution:
-
Increase the temperature: Gently heat the solution while stirring. For example, heating to 70°C can aid in dissolving higher concentrations[5].
-
Incremental addition: Add the this compound powder to the solvent in small portions while continuously stirring to facilitate dissolution.
-
Problem: The prepared concentrated solution of this compound crystallizes upon cooling or during storage.
-
Cause: The solution is supersaturated at the storage temperature. As the temperature decreases, the solubility of this compound also decreases, leading to crystallization.
-
Solutions:
-
Maintain elevated temperature: If the experimental setup allows, maintain the solution at a higher temperature where the raffinose remains soluble.
-
Prepare fresh solutions: For high concentrations, it is advisable to prepare the solution fresh before use to avoid issues with crystallization during storage.
-
Consider anti-crystallization agents: For some applications, the addition of crystallization inhibitors may be an option. Polysaccharides such as water-soluble soybean polysaccharide or xanthan gum have been used to prevent the precipitation of sugars in highly concentrated solutions. However, the compatibility of these agents with your specific application must be verified.
-
Experimental Protocols
Protocol for Preparing a Concentrated (e.g., 40% w/v) Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., distilled or deionized)
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Heated stirring plate
-
Thermometer
-
-
Procedure:
-
Measure the desired volume of high-purity water into the beaker or flask.
-
Place the beaker on the heated stirring plate and add the magnetic stir bar.
-
Begin stirring the water and gently heat it to approximately 70°C. Monitor the temperature with a thermometer.
-
Gradually add the pre-weighed this compound powder to the heated water while maintaining continuous stirring.
-
Continue to stir and maintain the temperature until all the powder has completely dissolved, resulting in a clear solution.
-
Once dissolved, the solution can be used warm or allowed to cool to the desired experimental temperature. Be mindful of the potential for crystallization upon cooling.
-
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows described in this guide.
References
- 1. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Effect of pH on Lactobacillus fermentum growth, raffinose removal, alpha-galactosidase activity and fermentation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D(+)-Raffinose Pentahydrate Degradation at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of D(+)-Raffinose pentahydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Question | Possible Causes | Troubleshooting Steps |
| Why does my TGA curve for raffinose (B1225341) pentahydrate show multiple mass loss steps at low temperatures (below 150°C)? | This compound contains five molecules of water of hydration. The initial mass loss steps correspond to the sequential removal of this water. | This is an expected observation. The multiple endothermic peaks in Differential Scanning Calorimetry (DSC) and corresponding weight loss in Thermogravimetric Analysis (TGA) represent the dehydration process. Studies have shown endothermic peaks around 56°C, 73°C, and 85°C, corresponding to the loss of one, two, and two moles of water, respectively.[1][2] The total weight loss should be approximately 15.2%, equivalent to the loss of all five water molecules.[1] |
| I am seeing unexpected peaks in my HPLC chromatogram after heating an aqueous solution of raffinose. What are they? | At elevated temperatures, particularly above 170°C, raffinose undergoes thermal degradation. The glycosidic bonds are cleaved, leading to the formation of its constituent monosaccharides (galactose, fructose (B13574), and glucose) and the disaccharide sucrose (B13894). At higher temperatures, these sugars can further degrade into other compounds like furan (B31954) derivatives.[3] | - Use appropriate HPLC columns for separating a complex mixture of sugars, such as mixed-mode or HILIC columns. - Run standards for galactose, glucose, fructose, and sucrose to identify the primary degradation products. - Consider that at higher temperatures, further degradation products may be present. |
| My GC-MS analysis of heated raffinose shows no peaks corresponding to the sugar or its expected degradation products. What went wrong? | Carbohydrates like raffinose and its monosaccharide degradation products are not volatile and require a chemical derivatization step to be analyzed by GC-MS.[4] Without derivatization, these compounds will not vaporize and travel through the GC column. | - Implement a derivatization protocol, such as silylation (e.g., using BSTFA) or acetylation, to convert the polar hydroxyl groups of the sugars into more volatile ethers or esters.[5] - Ensure your derivatization reaction has gone to completion for accurate quantification. |
| The pH of my raffinose solution decreased after heating. Why did this happen? | At high temperatures, sugar degradation can lead to the formation of acidic compounds. For instance, the degradation of monosaccharides can produce organic acids. | This is a known phenomenon in carbohydrate thermal degradation. Monitor the pH change as it can influence the rate and pathway of the degradation reactions. |
| I am trying to study the Maillard reaction with raffinose and an amino acid, but the results are complex. How can I simplify the analysis? | The Maillard reaction is a complex series of reactions that produces a wide array of products.[6] Raffinose, being a trisaccharide, will first hydrolyze into smaller sugars, each of which can then react with the amino acid, further complicating the product mixture. | - Begin by studying the Maillard reaction of the individual constituent monosaccharides (glucose, fructose, galactose) with the amino acid under the same conditions to identify their specific reaction products. - Use techniques like GC-MS and LC-MS to identify the various nitrogen-containing compounds and other flavor and color molecules formed. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a trisaccharide composed of galactose, glucose, and fructose units.[7] It is a non-reducing sugar due to the nature of its glycosidic bonds.[8] The pentahydrate form indicates that each molecule of raffinose is associated with five molecules of water.
What happens to this compound when it is heated at relatively low temperatures (e.g., below 150°C)?
At temperatures below 150°C, the primary process that occurs is dehydration, where the five water molecules of hydration are lost. This happens in a stepwise manner, as observed in TGA and DSC analyses.[1][2]
At what temperature does this compound start to degrade?
The degradation of the raffinose molecule itself, beyond the loss of water of hydration, generally begins at temperatures above 170°C, with more significant degradation occurring at 190°C and higher.
What are the primary degradation products of raffinose at high temperatures?
The initial thermal degradation of raffinose involves the cleavage of its glycosidic bonds. This results in the formation of its constituent monosaccharides: D-galactose, D-glucose, and D-fructose, as well as the disaccharide sucrose.
What happens to the primary degradation products at even higher temperatures?
At higher temperatures, the monosaccharides (glucose, fructose, galactose) and sucrose undergo further degradation through processes like caramelization and the Maillard reaction (if amino acids are present).[9] These reactions can lead to the formation of a complex mixture of compounds, including furan derivatives (like furfural (B47365) and 5-hydroxymethylfurfural), organic acids, and brown polymeric substances known as melanoidins (in the case of the Maillard reaction).[3][9]
How does pH affect the thermal stability of raffinose?
The thermal degradation of oligosaccharides like raffinose is often catalyzed by protons. Therefore, a lower pH (more acidic conditions) can accelerate the rate of degradation at a given temperature.
Data Presentation
Table 1: Dehydration of this compound
| Temperature (°C) | Phenomenon | Mass Loss (%) | Reference |
| ~56 | Loss of ~1 mole of water | ~3.0 | [1] |
| ~73 | Loss of ~2 moles of water | ~6.1 | [1] |
| ~85 | Loss of ~2 moles of water | ~6.1 | [1] |
| Total | Loss of 5 moles of water | ~15.2 | [1] |
Table 2: Illustrative Kinetic Parameters for Thermal Degradation of Raffinose
The following data is illustrative, based on typical values for carbohydrate degradation, as specific kinetic data for raffinose was not found in the literature reviewed. These values would need to be determined experimentally.
| Temperature (°C) | Degradation Rate Constant (k, min⁻¹) (Hypothetical) |
| 170 | 0.005 |
| 180 | 0.015 |
| 190 | 0.045 |
| 200 | 0.135 |
| Activation Energy (Ea) | ~150 kJ/mol (Hypothetical) |
| Pre-exponential Factor (A) | ~1 x 10¹² min⁻¹ (Hypothetical) |
Experimental Protocols
Protocol 1: Analysis of Raffinose Degradation by HPLC
This protocol is designed for the separation and quantification of raffinose and its primary degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
Place aliquots of the solution in sealed vials.
-
Heat the vials at the desired temperatures (e.g., 170°C, 180°C, 190°C, 200°C) for specific time intervals.
-
After heating, cool the samples to room temperature.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for carbohydrate analysis (e.g., Amaze TH).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for HILIC separations. The exact gradient will depend on the specific column and the range of degradation products. A typical starting point could be 80% acetonitrile, decreasing to 40% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration curves for raffinose, galactose, glucose, fructose, and sucrose standards.
-
Quantify the amount of undegraded raffinose and the formed degradation products by comparing their peak areas to the calibration curves.
-
Protocol 2: GC-MS Analysis of Volatile Degradation Products (e.g., Furans)
This protocol is for the identification of volatile and semi-volatile degradation products.
-
Sample Preparation and Derivatization:
-
Heat this compound (either as a solid or in a solution) under controlled temperature conditions.
-
For the analysis of non-volatile degradation products (sugars), a derivatization step is necessary.
-
Silylation: Evaporate the aqueous sample to dryness. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) and heat at 70-80°C for 30-60 minutes.[5]
-
-
For volatile compounds like furans, headspace solid-phase microextraction (HS-SPME) can be used directly on the heated sample.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for general screening.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identifications using authentic standards where possible.
-
Mandatory Visualizations
Caption: Thermal degradation pathway of this compound.
References
- 1. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Multivariate analysis of pyrolysis-GC/MS data for identification of polysaccharide binding media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D(+)-Raffinose Pentahydrate in Pharmaceutical Formulations
Welcome to the technical support center for optimizing the use of D(+)-Raffinose pentahydrate in your research and drug development projects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development, particularly for lyophilized protein therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an excipient?
A1: this compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1] In the pharmaceutical industry, it is primarily used as a stabilizer and cryoprotectant for sensitive biologics, such as proteins and monoclonal antibodies, especially in freeze-dried (lyophilized) formulations.[1] Its ability to form a stable amorphous glass and protect proteins during freezing and drying processes makes it a valuable excipient.[2][3]
Q2: How does this compound protect proteins during lyophilization?
A2: this compound protects proteins through two primary mechanisms:
-
Vitrification: During freezing, raffinose (B1225341) forms a glassy, amorphous matrix. This matrix immobilizes the protein, preventing unfolding and aggregation by providing a "molecular cage."
-
Water Replacement Hypothesis: As water is removed during sublimation, raffinose molecules form hydrogen bonds with the protein, serving as a "water substitute" and helping to maintain the native protein structure.
Q3: What are the potential advantages of using this compound over other sugars like sucrose (B13894) or trehalose (B1683222)?
A3: While sucrose and trehalose are also excellent cryoprotectants, raffinose possesses a higher glass transition temperature (Tg). A higher Tg can be advantageous as it may allow for primary drying at higher temperatures, potentially shortening the lyophilization cycle. However, studies have shown that in some cases, sucrose may still offer superior protein stabilization during storage.[4][5][6] The optimal choice of sugar is highly dependent on the specific protein and the overall formulation.
Q4: Is this compound compatible with other common excipients?
A4: Yes, this compound is generally compatible with other common excipients used in lyophilization, including:
-
Bulking agents: Mannitol (B672), glycine
-
Buffers: Histidine, phosphate, citrate
-
Surfactants: Polysorbate 80, Polysorbate 20
However, the ratio of raffinose to these other excipients is critical and can significantly impact cake appearance, stability, and reconstitution time.
Troubleshooting Guides
Issue 1: Poor Lyophilized Cake Appearance (Collapse, Shrinkage, Cracking)
Question: My lyophilized cake containing this compound has collapsed or shows significant shrinkage and cracking. What could be the cause and how can I fix it?
Answer:
Poor cake appearance is often a sign of an improperly designed lyophilization cycle or a suboptimal formulation.[7][8][9]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Primary drying temperature is too high. | If the product temperature during primary drying exceeds the collapse temperature (Tc) of the formulation, the amorphous matrix will lose its structure, leading to collapse. | Determine the collapse temperature (Tc) of your formulation using Freeze-Drying Microscopy (FDM). Ensure the shelf temperature during primary drying maintains the product temperature safely below the Tc. |
| Suboptimal Raffinose to Bulking Agent Ratio. | An insufficient amount of a crystalline bulking agent like mannitol can lead to a less robust cake structure, making it more prone to collapse, especially in formulations with low total solids content. | Increase the ratio of the bulking agent to raffinose. A common starting point is a 4:1 mass ratio of mannitol to sugar (in this case, raffinose).[10] This provides a crystalline scaffold that supports the amorphous phase. |
| Raffinose Crystallization. | Annealing (holding the product at a temperature above the glass transition temperature for a period) can sometimes induce crystallization of raffinose, which can negatively impact protein stability and cake structure.[2][3][11] | Avoid annealing steps in your lyophilization cycle when using raffinose as the primary stabilizer, unless you have specifically characterized its crystallization behavior in your formulation. |
| High Residual Moisture. | Inelegant cake appearance can sometimes be associated with higher residual moisture, which can also compromise long-term stability. | Extend the secondary drying time or increase the shelf temperature during secondary drying (while remaining below the Tg of the final product) to reduce residual moisture. |
Visual Guide to Common Cake Defects:
| Defect | Appearance | Potential Raffinose-Related Cause |
| Collapse | The cake appears shrunken, glassy, and may have lost its original volume.[8] | Primary drying temperature above the formulation's collapse temperature. |
| Shrinkage | The cake has pulled away from the sides of the vial.[9][12] | Can occur with high concentrations of amorphous sugars like raffinose if the formulation is not optimized with a bulking agent. |
| Cracking | Fissures or cracks are visible on the surface or throughout the cake.[5] | Stresses during freezing and drying, which can be exacerbated by a brittle amorphous matrix. |
Issue 2: Reduced Protein Stability (Aggregation) Post-Lyophilization or During Storage
Question: I am observing an increase in protein aggregation after lyophilization with a this compound formulation. What are the likely causes and solutions?
Answer:
Protein aggregation in lyophilized formulations can stem from stresses during the freeze-drying process itself or from instability in the dried state.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Insufficient Raffinose Concentration. | The protein may not be adequately protected within the amorphous matrix if the concentration of raffinose is too low relative to the protein concentration. | Increase the mass ratio of raffinose to protein. A common starting point is a 2:1 ratio (w/w) of stabilizer to protein, but this needs to be optimized for each specific protein. |
| Raffinose Crystallization. | Crystallization of raffinose during the lyophilization cycle can lead to phase separation, expelling the protein from the protective amorphous matrix and causing a significant loss of activity.[2][3][11] | As mentioned previously, avoid annealing. Also, ensure a sufficiently fast cooling rate to promote vitrification rather than crystallization. |
| Suboptimal Surfactant Concentration. | Proteins are susceptible to aggregation at interfaces (ice-liquid, air-liquid). Surfactants like Polysorbate 80 are crucial for mitigating this. | Ensure an adequate concentration of a surfactant. Typical concentrations range from 0.01% to 0.1% (w/v).[13][14] The optimal concentration should be determined experimentally. |
| High Residual Moisture. | Excess water in the final lyophilized cake can act as a plasticizer, increasing molecular mobility and leading to protein aggregation over time. | Optimize the secondary drying phase of your lyophilization cycle to achieve a residual moisture content typically below 1%. |
Issue 3: Long Reconstitution Time
Question: My lyophilized cake with this compound takes a very long time to reconstitute. How can I improve this?
Answer:
Long reconstitution times are often associated with a dense, non-porous cake structure or high protein concentrations.[15]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Dense, Collapsed Cake Structure. | A collapsed cake has a reduced surface area and porosity, hindering the penetration of the reconstitution medium. | Address the root cause of the collapse as described in Troubleshooting Issue 1. An elegant, porous cake structure is crucial for rapid reconstitution. |
| High Raffinose Concentration without a Bulking Agent. | Formulations with high concentrations of amorphous sugars can sometimes form a less porous structure compared to those with a crystalline bulking agent. | Incorporate a crystalline bulking agent like mannitol. The crystalline structure creates channels that facilitate water ingress.[16] |
| High Protein Concentration. | Highly concentrated protein formulations can lead to high viscosity upon reconstitution, slowing down the dissolution process.[15] | While difficult to change if a high concentration is required, optimizing the cake structure to maximize surface area can help. Ensure the formulation is well-buffered to the protein's pI to minimize protein-protein interactions. |
Experimental Protocols
Protocol 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) of the frozen solution (Tg') and the final lyophilized cake, which are critical parameters for developing a robust lyophilization cycle.[17][18][19]
Methodology:
-
Sample Preparation:
-
For Tg' determination, accurately weigh 10-20 mg of the liquid formulation into a DSC pan.
-
For Tg of the lyophilized cake, place a small amount of the powdered cake into a hermetically sealed DSC pan in a controlled low-humidity environment.
-
-
DSC Analysis Program (for Tg'):
-
Equilibrate the sample at 20°C.
-
Ramp down to -70°C at 10°C/min.
-
Hold at -70°C for 5 minutes.
-
Ramp up to 20°C at 5°C/min.
-
-
Data Analysis:
-
Analyze the heating thermogram to identify the step change in the heat flow, which corresponds to the glass transition. The midpoint of this transition is recorded as the Tg'.[20]
-
Protocol 2: Protein Aggregation Analysis using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This protocol quantifies the amount of soluble aggregates, monomers, and fragments in the protein formulation before and after lyophilization.[21][22][23]
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized product with the appropriate buffer to the target protein concentration.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: A suitable silica-based SEC column for protein analysis (e.g., with a pore size of ~300 Å for monoclonal antibodies).
-
Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the percentage of high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Diagrams
Caption: Experimental workflow for optimizing this compound ratios.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Making pretty diagrams with GraphViz [steveliles.github.io]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. leukocare.com [leukocare.com]
- 9. Cake Appearance of Lyophilized Drug Products | VxP Pharma [vxppharma.com]
- 10. Item - Cake appearance of freeze-dried products - De Montfort University - Figshare [figshare.dmu.ac.uk]
- 11. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein aggregation kinetics, mechanism, and curve-fitting: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSC for Biopharmaceutical Formulation Development | Malvern Panalytical [malvernpanalytical.com]
- 16. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usp.org [usp.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. shimadzu.com [shimadzu.com]
Technical Support Center: D(+)-Raffinose Pentahydrate and Buffer pH
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of D(+)-Raffinose pentahydrate on the pH of buffer solutions.
FAQs: Understanding the Interaction of this compound with Buffers
Q1: What is the inherent pH of a this compound solution?
A solution of this compound in water is generally slightly acidic to neutral. A 10% (w/v) solution in water typically exhibits a pH in the range of 5.5 to 7.0 at 25°C.
Q2: Can adding this compound to my buffer change its pH?
Yes, it is possible. The addition of high concentrations of sugars, like raffinose (B1225341), can alter the pH of certain buffer systems. This is not due to the inherent pH of raffinose alone but rather its interaction with the buffer components.
Q3: How does this compound affect different types of buffers?
The effect is buffer-dependent. Studies on sucrose, a disaccharide, have shown a significant pH drop in phosphate (B84403) buffers . This is attributed to the sugar's ability to lower the apparent pKa of the phosphate buffer. In contrast, citrate (B86180) buffers appear to be largely unaffected by the addition of sucrose. It is reasonable to expect that raffinose, a larger trisaccharide, would have a similar, if not more pronounced, effect.
Q4: Does this compound degrade in solution to produce acidic byproducts?
Under standard experimental conditions, such as storage at room temperature and protection from microbial contamination, there is no significant evidence of non-enzymatic degradation of raffinose into acidic byproducts that would cause a pH shift. However, prolonged storage of any sugar solution, especially if not sterile, can be susceptible to microbial growth, which can alter the pH. Raffinose can be hydrolyzed by the enzyme α-galactosidase into D-galactose and sucrose.
Troubleshooting Guide: pH Drift in Buffers Containing this compound
Issue 1: The pH of my phosphate buffer decreased after adding this compound.
-
Cause: This is likely due to the interaction between raffinose and the phosphate buffer components, which can lower the apparent pKa of the buffer, resulting in a lower pH. The magnitude of this pH drop is dependent on the concentration of both the raffinose and the buffer.
-
Solution:
-
pH Adjustment: After dissolving the this compound in the prepared phosphate buffer, always re-measure the pH and adjust it to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Buffer Choice: If possible, consider using a different buffer system that is less susceptible to this effect, such as a citrate buffer.
-
Issue 2: The pH of my buffer solution containing this compound is unstable and drifts over time.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Microbial Contamination | Filter-sterilize the final buffer solution containing raffinose through a 0.22 µm filter. Prepare the solution fresh before use and store it at 4°C for short periods. For longer storage, consider adding a bacteriostatic agent like 0.02% sodium azide, if compatible with your experiment. |
| CO2 Absorption from the Atmosphere | Keep the buffer container tightly sealed when not in use. Absorption of atmospheric CO2 can form carbonic acid, leading to a gradual decrease in pH, especially in buffers with a pH above 7. |
| Temperature Fluctuations | The pKa of many buffers is temperature-dependent. Calibrate your pH meter and adjust the final pH of the solution at the temperature at which your experiment will be conducted. Avoid repeated warming and cooling cycles. |
| Inaccurate pH Measurement | Ensure your pH meter is properly calibrated with fresh, certified buffer standards before use. The electrode should be clean and in good condition. |
Data Presentation: Effect of Sucrose on Buffer pH
While specific quantitative data for this compound is limited, the following table, based on studies with sucrose, illustrates the potential effect on buffer pH. This data should be considered as an indicator of the type of interaction that may occur with raffinose.
| Buffer System | Sucrose Concentration | Observed pH Change | Apparent pKa Change |
| Phosphate Buffer | Increased | Decrease | Decrease |
| Citrate Buffer | Increased | Negligible | Negligible |
Experimental Protocols
Protocol 1: Preparation of a Phosphate-Buffered Saline (PBS) Solution with this compound
Objective: To prepare a sterile PBS solution containing this compound with a final target pH.
Materials:
-
Phosphate-buffered saline (PBS) components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄) or pre-made PBS buffer
-
This compound
-
High-purity water
-
Calibrated pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm)
-
Sterile storage bottles
Methodology:
-
Prepare the PBS solution according to your standard protocol.
-
Slowly dissolve the desired amount of this compound into the PBS solution while stirring gently.
-
Once the raffinose is completely dissolved, place the solution on a stir plate and immerse the calibrated pH electrode.
-
Monitor the pH reading. If it has deviated from your target pH, adjust it by adding 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise.
-
Continue stirring and adjusting until the target pH is stable.
-
Bring the solution to the final desired volume with high-purity water.
-
Filter-sterilize the final solution using a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the contents, concentration, date, and final pH. Store at 4°C.
Protocol 2: Preparation of a Cryopreservation Medium with this compound
Objective: To prepare a cryopreservation medium containing this compound with a stable pH.
Materials:
-
Basal medium (e.g., DMEM, MEM)
-
Serum (e.g., Fetal Bovine Serum)
-
Cryoprotectant (e.g., DMSO)
-
This compound
-
Calibrated pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm)
-
Sterile storage tubes
Methodology:
-
In a sterile biosafety cabinet, combine the basal medium and serum.
-
In a separate sterile container, dissolve the this compound in a portion of the basal medium. Gentle warming to 37°C may aid dissolution.
-
Once dissolved, allow the raffinose solution to return to room temperature.
-
Aseptically add the raffinose solution to the medium-serum mixture.
-
Measure the pH of the complete medium using a sterile pH electrode or pH strips.
-
If necessary, aseptically adjust the pH to the desired range (typically 7.2-7.4 for cell culture) using sterile 1 M HCl or 1 M NaOH.
-
Slowly add the cryoprotectant (e.g., DMSO) while gently mixing.
-
The final cryopreservation medium should be used immediately or stored at 4°C for a short period.
Visualizations
Technical Support Center: D(+)-Raffinose Pentahydrate Stock Solutions
This technical support center provides guidance on the long-term stability of D(+)-Raffinose pentahydrate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water, as well as organic solvents like DMSO and dimethylformamide (DMF). For many biological applications, sterile, nuclease-free water or a buffer of choice is recommended. However, for long-term storage, especially at low temperatures, DMSO can be a suitable solvent.
Q2: How should I store my this compound stock solutions?
A2: The storage conditions depend on the solvent and the intended duration of storage. For aqueous solutions, it is strongly recommended to prepare them fresh before use. If short-term storage is necessary, refrigeration at 2-8°C for no longer than 24 hours is advisable. For long-term storage, preparing aliquots in DMSO and storing them frozen is a more stable option.
Q3: What is the expected shelf-life of this compound stock solutions under different storage conditions?
A3: The stability of this compound solutions is highly dependent on the storage temperature and solvent. The solid, crystalline form of this compound is stable for years when stored in a cool, dry place. However, in solution, its stability decreases.
Q4: What are the primary degradation products of D(+)-Raffinose in solution?
A4: The primary degradation pathway for raffinose (B1225341) in solution is hydrolysis. This reaction breaks down the trisaccharide into its constituent monosaccharides and disaccharides. Specifically, raffinose hydrolyzes to D-galactose and sucrose (B13894).[1] This process can be accelerated by acidic conditions and elevated temperatures.
Q5: Can I sterilize my aqueous this compound solution by autoclaving?
A5: Autoclaving is not recommended for sterilizing raffinose solutions. The high temperatures used in autoclaving can lead to the hydrolysis of the trisaccharide into its constituent sugars. The recommended method for sterilization is filtration through a 0.2 µm filter.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results using a stored raffinose solution. | The raffinose in the stock solution may have degraded due to improper storage. | Prepare a fresh stock solution of this compound. Verify the stability of your stored solution using an appropriate analytical method, such as HPLC. |
| Precipitate or crystals observed in a refrigerated aqueous solution. | Raffinose can crystallize out of concentrated aqueous solutions at low temperatures. | Gently warm the solution to 40-50°C to redissolve the crystals. However, be aware that repeated warming and cooling can accelerate degradation. It is best to prepare fresh solutions. |
| The pH of my aqueous raffinose solution has become acidic over time. | This could be an indication of microbial contamination or chemical degradation. | Discard the solution. When preparing new solutions, use sterile technique and consider sterile filtration for longer-term storage at 4°C (though fresh preparation is always preferred). |
Quantitative Data on Stock Solution Stability
| Solvent | Storage Temperature | Recommended Storage Duration | Primary Degradation Pathway |
| Water/Aqueous Buffer | Room Temperature | < 24 hours | Hydrolysis |
| Water/Aqueous Buffer | 2-8°C | ≤ 24 hours | Hydrolysis |
| Water/Aqueous Buffer | -20°C | Aliquot and use promptly; avoid repeated freeze-thaw cycles. | Hydrolysis (slower rate) |
| DMSO | -20°C | Up to 1 month | Minimal degradation |
| DMSO | -80°C | Up to 1 year | Minimal degradation |
Experimental Protocols
Protocol for Preparation of a Sterile Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tubes or appropriate sterile containers
-
Sterile 0.2 µm syringe filter
-
Sterile syringes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile container.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired final concentration.
-
Mix gently by inversion or swirling until the powder is completely dissolved. Avoid vigorous vortexing to minimize the introduction of air.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.2 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile container.
-
Label the container with the name of the solution, concentration, date of preparation, and your initials.
-
If not for immediate use, store at 2-8°C for no more than 24 hours. For longer-term storage, consider preparing the stock in DMSO and freezing it.
-
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
-
Objective: To quantify the concentration of intact raffinose and detect the presence of its primary degradation products (galactose and sucrose) over time.
-
Materials:
-
This compound stock solution to be tested
-
Reference standards for D(+)-Raffinose, D-Galactose, and Sucrose
-
HPLC-grade water
-
HPLC system with a Refractive Index Detector (RID)
-
A suitable HPLC column for carbohydrate analysis (e.g., a column with a cation exchange resin in the calcium form).
-
-
HPLC Method:
-
Column: Agilent Hi-Plex Ca (7.7 x 300 mm, 8 µm) or equivalent.
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of D(+)-Raffinose, D-Galactose, and Sucrose in HPLC-grade water at known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48 hours for refrigerated solutions), take an aliquot of the stored raffinose stock solution and dilute it to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for raffinose, galactose, and sucrose based on the retention times of the standards.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Quantify the concentration of raffinose and its degradation products in your samples using the calibration curves.
-
Calculate the percentage of remaining intact raffinose at each time point to assess stability.
-
-
Visualizations
References
Technical Support Center: D(+)-Raffinose Pentahydrate in Biochemical Assays
Welcome to the technical support center for addressing challenges associated with D(+)-Raffinose pentahydrate in biochemical and cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a trisaccharide composed of galactose, glucose, and fructose.[1][2] It is frequently used in the biotechnology and pharmaceutical industries as a cryoprotectant for cells and proteins, a stabilizer for biologics, and as a carbon source in some cell culture media.[3]
Q2: How can this compound interfere with my biochemical assays?
Sugars like raffinose (B1225341) can interfere with common colorimetric protein assays, potentially leading to inaccurate quantification.[1][2] The mechanism of interference often involves the sugar molecules interacting with assay reagents. There is also potential for interference in other types of assays, which will be addressed in the troubleshooting guides.
Q3: At what concentrations is interference from raffinose likely to be a problem?
Q4: Are there alternatives to this compound for cryopreservation that are less likely to interfere with assays?
Yes, other cryoprotectants can be used, though their compatibility with your specific application and downstream assays should be validated. Common alternatives include:
-
Glycerol: A widely used cryoprotectant.
-
Trehalose: A disaccharide that has been shown to be an effective cryoprotectant, in some cases superior to raffinose for recovery of intact cells.[3]
-
Dimethyl sulfoxide (B87167) (DMSO): A common cryoprotectant, often used in combination with sugars.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement
-
Higher-than-expected protein concentrations, particularly in Bradford assays.
-
Inconsistent readings between different protein assay methods.
Sugars, including raffinose, are known to interfere with common protein quantification assays. The level of interference can vary depending on the assay type and the concentration of raffinose.
-
Bradford Assay: Sugars can sequester the Coomassie dye, leading to a false-positive signal and an overestimation of the protein concentration.[1][2]
-
BCA Assay: Reducing sugars can interfere with the BCA assay by reducing Cu²⁺ to Cu¹⁺, which then reacts with the BCA reagent to produce a color change, leading to an overestimation of protein concentration. While raffinose itself is a non-reducing sugar, it can be hydrolyzed into its reducing monosaccharide components under certain conditions.
-
Lowry Assay: This assay is susceptible to interference from a wide variety of substances, and while sugars are not the most prominent interferents, they can contribute to inaccuracies.
-
Assay Selection: If possible, choose a protein assay that is less susceptible to interference from sugars. However, for most common assays, removal of raffinose is the most reliable approach.
-
Removal of Raffinose Prior to Assay:
-
Protein Precipitation: This is an effective method to separate proteins from small molecules like sugars. Acetone (B3395972) or trichloroacetic acid (TCA) precipitation are common methods.
-
Dialysis: For larger sample volumes, dialysis can be used to remove small molecules like raffinose from a protein solution.
-
Enzymatic Degradation: Raffinose can be specifically degraded into sucrose (B13894) and galactose using the enzyme α-galactosidase. The resulting monosaccharides may still interfere, but often to a lesser extent.
-
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is suitable for removing raffinose and other small molecules from protein samples before quantification.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge (capable of >13,000 x g)
-
Buffer for resuspension (compatible with downstream assay)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone (e.g., 400 µL).
-
Vortex briefly to mix.
-
Incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the raffinose.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a suitable buffer for your downstream protein assay.
Protocol 2: Dialysis for Raffinose Removal
This method is ideal for larger protein sample volumes and for preserving protein activity.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa)
-
Dialysis buffer (at least 200 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
Load the protein sample into the dialysis tubing or cassette and seal securely.
-
Place the sealed sample into the beaker containing the dialysis buffer.
-
Begin stirring the buffer at a low speed at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for complete removal of raffinose.
-
Recover the protein sample from the dialysis tubing/cassette.
Protocol 3: Enzymatic Degradation of Raffinose
This method uses α-galactosidase to specifically hydrolyze raffinose.
Materials:
-
α-galactosidase enzyme
-
Reaction buffer (optimal for α-galactosidase, typically a slightly acidic pH, e.g., pH 4.5-6.0)
-
Incubator or water bath
Procedure:
-
Adjust the pH of your protein sample to the optimal pH for α-galactosidase activity.
-
Add α-galactosidase to the sample at a concentration recommended by the manufacturer.
-
Incubate the reaction at the optimal temperature (often 37-50°C) for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis of raffinose.
-
Proceed with your biochemical assay, keeping in mind that the sample now contains sucrose and galactose, which may still interfere, though potentially to a different extent than raffinose.
Visualizing Experimental Workflows
Caption: Workflow for removing raffinose via protein precipitation.
Caption: Workflow for removing raffinose using dialysis.
Issue 2: Potential Interference in Other Assays
-
Symptom: A low 260/230 absorbance ratio in UV spectrophotometry.
-
Cause: Carbohydrates can absorb light at 230 nm, leading to a lower 260/230 ratio, which may be misinterpreted as contamination with other reagents like guanidine.[4][5]
-
Solution: If a low 260/230 ratio is observed and raffinose is present in the buffer, consider using a fluorescence-based quantification method (e.g., PicoGreen® or Qubit®) that is specific for nucleic acids and less prone to interference from sugars.
-
Symptom: Unexpectedly high or low cell viability readings.
-
Cause: While direct interference by raffinose in MTT or XTT assays is not well-documented, these assays are based on cellular metabolic activity. High concentrations of an exogenous sugar could potentially alter cellular metabolism. Additionally, some compounds can directly reduce the tetrazolium salts used in these assays, leading to false-positive results.[6]
-
Troubleshooting:
-
Cell-Free Control: Run a control with raffinose in the cell culture medium without cells to see if it directly reduces the assay reagent.
-
Alternative Assay: If interference is suspected, use a different viability assay with an alternative endpoint, such as one that measures ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release).
-
-
Symptom: Alterations in signaling pathways that are not attributable to the experimental treatment.
-
Cause: Raffinose and its metabolites (galactose and sucrose) can be taken up and metabolized by cells, potentially influencing energy-sensitive signaling pathways (e.g., AMPK, mTOR). However, for many cell lines, the effects at typical cryoprotectant concentrations are likely minimal in short-term assays.
-
Troubleshooting:
-
Vehicle Control: Always include a vehicle control group that is treated with the same concentration of raffinose as the experimental groups.
-
Wash Step: Before starting a cell-based assay, wash the cells thoroughly with a raffinose-free buffer to remove any residual cryoprotectant. For cryopreserved cells, allow them to recover and proliferate in standard culture medium for a period before initiating experiments to normalize their metabolic state.
-
Data Summary: Assay Compatibility
The following table summarizes the potential for interference by this compound in common biochemical assays.
| Assay Type | Potential for Interference | Recommended Action |
| Protein Assays | ||
| Bradford | High (potential for overestimation) | Remove raffinose before assay (precipitation or dialysis recommended). |
| BCA | Moderate (potential for overestimation) | Remove raffinose before assay. |
| Lowry | Moderate | Remove raffinose before assay. |
| Nucleic Acid Quantification | ||
| UV-Vis (260/280, 260/230) | Moderate (may lower 260/230 ratio) | Use a fluorescence-based method if purity is a concern. |
| Fluorescence (e.g., Qubit®) | Low | Preferred method when sugars are present. |
| Cell-Based Assays | ||
| MTT/XTT | Low to Moderate (potential metabolic effects) | Run cell-free controls; consider alternative viability assays. |
| Signaling Assays | Low to Moderate (potential metabolic effects) | Include vehicle controls and wash cells before the assay. |
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for assays containing raffinose.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dna.uga.edu [dna.uga.edu]
- 5. protocols.io [protocols.io]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
How to handle hygroscopic properties of D(+)-Raffinose pentahydrate powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic properties of D(+)-Raffinose pentahydrate powder.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic means that the powder has a tendency to absorb moisture from the surrounding air.[1][2] this compound is sensitive to humidity and can undergo physical and chemical changes if not handled and stored correctly.[3][4][5] This moisture absorption can lead to issues such as clumping, caking, and altered chemical properties, which may impact experimental results.[1][2][6][7]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its stability, this compound should be stored in a cool, dry place in a tightly sealed container to minimize exposure to atmospheric moisture.[1][8] For long-term storage, it is recommended to keep it in an inert atmosphere at room temperature.[5] Studies have shown that the pentahydrate form is stable and does not lose water when stored at 30°C with a relative humidity (RH) between 10% and 60%.[9]
Q3: What happens if this compound is exposed to very low or very high humidity?
A3: At relative humidities below 10%, this compound will begin to slowly lose its water of hydration.[9] Conversely, at very high humidity, it will absorb excess moisture, which can lead to the physical changes mentioned above. Heating the powder can also cause it to lose its water molecules. For instance, heating to 60°C can lead to the loss of the remaining three water molecules and cause the crystal structure to collapse into an amorphous form.[9]
Q4: Can I use this compound that has clumped?
A4: While you can break up clumps with a spatula, be aware that the material's properties may have been altered due to moisture absorption.[1] This can affect the accuracy of your experiments, especially if precise concentrations are required. It is always best to use powder that has been stored correctly and is free-flowing.
Q5: How does moisture affect the use of this compound in pharmaceutical formulations?
A5: In pharmaceutical applications, moisture can significantly impact the stability and quality of the final product.[7][10] For powders used in solid dosage forms, excess moisture can lead to poor powder flow, issues during tablet compression (like capping and lamination), and potential chemical degradation of the active pharmaceutical ingredient (API).[7][10] Therefore, maintaining a controlled low-humidity environment during manufacturing and storage is crucial.[7][11]
Troubleshooting Guides
Issue 1: Inconsistent weighing of the powder.
-
Possible Cause: The powder is absorbing moisture from the air during weighing, leading to an increase in mass.
-
Solution:
-
Minimize the time the container is open to the atmosphere.
-
Weigh the powder in a low-humidity environment, such as a glove box with controlled humidity or a room with a dehumidifier.
-
If a controlled environment is not available, work quickly and use a container with a small opening.
-
Consider preparing a stock solution in a suitable solvent (it is soluble in water and pyridine) and storing it appropriately, but be sure to validate the stability of the solution for your application.[3][6]
-
Issue 2: Powder has formed hard clumps or "caked."
-
Possible Cause: Prolonged exposure to high humidity.
-
Solution:
-
For non-critical applications, you may be able to gently break up the clumps with a clean, dry spatula.[1]
-
For applications requiring high purity and accurate concentrations, it is recommended to use a fresh, properly stored batch of this compound.
-
To prevent this, always ensure the container is tightly sealed immediately after use and consider storing it inside a desiccator with a suitable drying agent.[6]
-
Issue 3: Unexpected experimental results or failed assays.
-
Possible Cause: The hygroscopic nature of the powder may have led to an inaccurate concentration of the prepared solution. The absorbed water can also affect the chemical stability of the compound or other components in a mixture.[2][10]
-
Solution:
-
Review your handling and storage procedures to ensure they are adequate for a hygroscopic material.
-
If possible, determine the water content of your powder using a suitable method like Karl Fischer titration or thermogravimetric analysis (TGA) to correct for the excess water.
-
Always use a fresh, properly stored batch of this compound for critical experiments.
-
Quantitative Data
Table 1: Dehydration Behavior of this compound
| Condition | Water Molecules Lost | Resulting Form | Reference |
| Storage at <10% RH (30°C, 3 months) | 1 | Crystalline | [9] |
| Vacuum oven at 30°C (24 hours) | 2 | Crystalline | [9] |
| Heating to 60°C | Remaining 3 | Amorphous | [9] |
| Complete Dehydration (TGA) | 5 | Amorphous | [12] |
Table 2: Recommended Environmental Conditions for Handling Hygroscopic Powders
| Parameter | Recommended Condition | Rationale | Reference |
| Relative Humidity (Storage) | 10% - 60% | Prevents water loss or gain. | [9] |
| Relative Humidity (Pharmaceutical Processing) | < 50% (ideally 20-35%) | Prevents microbial growth and ensures product quality. | [7] |
| Temperature (Storage) | Room Temperature | As specified for the product. | [5] |
| Temperature (Pharmaceutical Processing) | 21 - 24 °C | Ensures stability and processability. | [7] |
Experimental Protocols
Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the water content of this compound.
-
Objective: To quantify the percentage of water in a sample of this compound.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 5-10 mg) of the this compound powder into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Continue heating to a temperature sufficient to ensure all water has been driven off (e.g., 150°C).
-
Record the weight loss as a function of temperature. The total weight loss of approximately 15.43% corresponds to the loss of all five water molecules.[12]
-
The percentage of water content can be calculated from the weight loss observed in the thermogram.
-
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 17629-30-0 [m.chemicalbook.com]
- 5. 17629-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chromforum.org [chromforum.org]
- 7. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cryopreservation with D(+)-Raffinose Pentahydrate
Welcome to the technical support center for the use of D(+)-Raffinose pentahydrate in optimizing cooling and thawing rates for cryopreservation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during cryopreservation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a cryoprotectant?
A1: this compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1] In cryopreservation, it typically acts as a non-permeating (extracellular) cryoprotectant.[2] Its primary roles are to dehydrate the cells before freezing by increasing the extracellular osmolarity, which minimizes lethal intracellular ice crystal formation, and to stabilize cell membranes.[2] It also helps to reduce the toxic effects of permeating cryoprotectants like DMSO by allowing for their use at lower concentrations.[3][4]
Q2: What are the advantages of using raffinose (B1225341) over other sugars like sucrose (B13894) or trehalose (B1683222)?
A2: While sucrose and trehalose are also effective non-permeating cryoprotectants, the choice of sugar can be species- and cell-type-specific. For instance, raffinose has been shown to be particularly effective for the cryopreservation of mouse spermatozoa.[5][6] In some cases, one sugar may show negative effects where another is beneficial; for example, raffinose showed negative effects on chicken sperm quality, whereas sucrose was beneficial.[7] The optimal sugar should be determined empirically for your specific application.
Q3: Is this compound used alone or in combination with other cryoprotectants?
A3: Raffinose is most effective when used in combination with other cryoprotective agents (CPAs). It is often included in freezing media with permeating CPAs like dimethyl sulfoxide (B87167) (DMSO) or glycerol.[3][4][6] This combination allows for a reduction in the concentration of the more toxic permeating CPAs, thereby minimizing cellular damage.[4] For example, successful cryopreservation of mouse oocytes has been achieved using a combination of intracellularly microinjected raffinose and extracellular raffinose with low concentrations of DMSO.[3]
Q4: What is the typical concentration range for raffinose in cryopreservation media?
A4: The optimal concentration of raffinose is highly dependent on the cell type and the other components of the cryopreservation medium. Published studies have used a range of concentrations. For example, 18% raffinose has been used for mouse spermatozoa, while concentrations as low as 5 mM have shown cryoprotective effects on Angora buck sperm by reducing DNA damage and acrosome abnormalities.[6][8] For mammalian oocytes, a combination of 0.1M intracellular and 0.3M extracellular raffinose has been used successfully.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low cell viability or recovery post-thaw | 1. Suboptimal cooling or thawing rate.2. Inappropriate concentration of raffinose or other CPAs.3. Extended exposure to toxic CPAs.4. Osmotic shock during CPA addition or removal. | 1. Optimize cooling and thawing rates. A slow, controlled cooling rate of approximately -1°C per minute is a common starting point.[9] Thawing should generally be rapid.2. Empirically test a range of raffinose concentrations (e.g., 5 mM to 18% w/v) in combination with varying concentrations of permeating CPAs.3. Minimize the time cells are exposed to the cryopreservation medium before freezing.4. Add and remove CPAs in a stepwise manner to allow for gradual osmotic equilibration. |
| Evidence of intracellular ice crystal formation (e.g., low viability, damaged morphology) | 1. Cooling rate is too rapid.2. Insufficient cell dehydration before freezing.3. Inadequate concentration of non-permeating cryoprotectant (raffinose). | 1. Decrease the cooling rate to allow for more complete cell dehydration.2. Increase the equilibration time in the raffinose-containing medium before initiating cooling.3. Increase the concentration of raffinose in the extracellular medium to enhance osmotic dehydration. |
| Cell shrinkage or swelling post-thaw (Osmotic stress) | 1. Abrupt changes in osmolarity during the removal of cryoprotectants.2. Incorrect osmolality of the post-thaw washing or culture medium. | 1. Remove the cryoprotectants in a stepwise dilution fashion. Start with a medium containing a lower concentration of the cryoprotectants and gradually move to the final culture medium.2. Ensure the osmolality of the initial post-thaw medium is compatible with the cryopreservation medium to minimize osmotic shock. |
| Poor fertilization or developmental rates (for gametes/embryos) | 1. Cryoinjury to sensitive cellular structures (e.g., acrosome, zona pellucida).2. Sub-lethal damage affecting cellular function. | 1. Optimize the combination and concentration of cryoprotectants. The addition of other agents like skim milk or antioxidants may be beneficial.[5]2. Evaluate different cooling and thawing protocols. For some sensitive cells, vitrification may be a more suitable alternative to slow freezing. |
| Raffinose crystallization in the freezing medium | 1. Annealing at certain temperatures during the freeze-drying process can cause raffinose to crystallize as a pentahydrate, which can negatively impact protein stability.[10] | 1. While more relevant to freeze-drying, if using an annealing step in your cooling protocol, be aware of the potential for crystallization at temperatures around -10°C and consider its impact.[10] For standard cell cryopreservation, this is less of a concern. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.
Table 1: Raffinose Concentration and Effects on Spermatozoa
| Species | Raffinose Concentration | Other CPAs | Key Findings | Reference |
| Mouse | 18% | 1.75% Glycerol | Improved fertilizing ability (35.5%) compared to raffinose alone. | [6] |
| Mouse | 18% | 3% Skim Milk | Used as a base medium for testing additives like L-glutamine. | [5] |
| Angora Buck | 5 mM | Tris-based extender | Decreased MDA levels, reduced acrosome abnormalities and DNA damage. | [8] |
| Angora Buck | 10 mM | Tris-based extender | Reduced acrosome abnormalities and DNA damage. | [8] |
| Chicken | 1-100 mM | 6% DMF | Negative effects on in vitro semen quality and fertility. | [7] |
Table 2: Raffinose Concentration and Effects on Oocytes
| Species | Raffinose Concentration | Other CPAs | Post-Thaw Survival Rate | Fertilization Rate | Blastocyst Rate | Reference |
| Mouse | 0.1M (intra) + 0.3M (extra) | 0.5M DMSO | 83.9% | 90.0% | 77.8% | [3] |
| Mouse | 0.1M (intra) + 0.3M (extra) | 1.0M DMSO | 80.6% | 94.6% | 72.5% | [3] |
Experimental Protocols
Protocol 1: General Cryopreservation of Adherent Cells Using Raffinose and DMSO
-
Preparation of Freezing Medium:
-
Prepare a base medium consisting of your complete cell culture medium supplemented with 20% fetal bovine serum (FBS).
-
Prepare a 2X cryoprotectant solution containing this compound and DMSO in the base medium. The final desired concentrations might be, for example, 10% DMSO and 0.1 M Raffinose. Therefore, the 2X solution would contain 20% DMSO and 0.2 M Raffinose.
-
Keep the freezing medium on ice.
-
-
Cell Preparation:
-
Select a healthy, sub-confluent culture of cells.
-
Trypsinize the cells and neutralize with complete culture medium.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in the base medium and perform a cell count and viability assessment.
-
-
Cryopreservation Procedure:
-
Centrifuge the required number of cells again and resuspend the pellet in a pre-chilled base medium to achieve a concentration of 2X the final desired cell density.
-
Slowly add an equal volume of the 2X cryoprotectant solution to the cell suspension while gently agitating. This should be done dropwise on ice over several minutes to minimize osmotic shock.
-
Aliquot the final cell suspension (e.g., 1 mL at 1-5 x 10^6 cells/mL) into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and place them in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[9]
-
Transfer the vials to liquid nitrogen storage for long-term preservation.
-
-
Thawing Procedure:
-
Rapidly thaw the vial by immersing it in a 37°C water bath until a small amount of ice remains.
-
Immediately and slowly transfer the contents of the vial to a centrifuge tube containing at least 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a new culture flask.
-
Incubate under standard conditions and monitor cell attachment and growth.
-
Visualizations
References
- 1. D -(+)-Raffinose for microbiology, = 99.0 17629-30-0 [sigmaaldrich.com]
- 2. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 3. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Sucrose increases the quality and fertilizing ability of cryopreserved chicken sperms in contrast to raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of raffinose and methionine on frozen/thawed Angora buck (Capra hircus ancryrensis) semen quality, lipid peroxidation and antioxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D(+)-Raffinose Pentahydrate and Trehalose for Cryopreservation
For researchers, scientists, and drug development professionals, selecting the optimal cryoprotectant is paramount to ensuring the viability and functional integrity of valuable cell lines and biological samples post-thaw. This guide provides a detailed comparison of two commonly used non-penetrating cryoprotectants: D(+)-Raffinose pentahydrate and trehalose (B1683222), supported by experimental data and detailed protocols.
Executive Summary
Both this compound and trehalose are disaccharides that offer significant protection to cells during the freezing and thawing processes by stabilizing cell membranes and proteins, and by vitrifying the extracellular environment to prevent ice crystal formation. Experimental evidence suggests that while both are effective, trehalose often demonstrates superior performance in terms of post-thaw cell viability and, crucially, in the reduction of apoptosis. Trehalose has been shown to actively inhibit apoptotic pathways, a key factor in improving overall cell recovery and functional competence after cryopreservation.
Data Presentation: Performance Comparison
The following table summarizes key performance indicators for this compound and trehalose based on available experimental data.
| Parameter | This compound | Trehalose | Cell Type | Key Findings |
| Post-Thaw Cell Viability/Recovery | 36% ± 9% recovery of intact cells[1] | 48% ± 6% recovery of intact cells [1] | Mouse Spermatozoa | Trehalose showed a statistically significant (P < 0.01) higher recovery rate of intact cells compared to raffinose (B1225341) when used with 6% glycerol (B35011).[1] |
| Post-Thaw Cell Viability | Up to 80% survival (in combination with electroporation) | Up to 80% survival (in combination with electroporation) | Human Umbilical Cord Mesenchymal Stem Cells (hUCMSCs) | At a concentration of 400 mM and combined with electroporation, both sugars yielded comparable high cell survival rates. |
| Post-Thaw Fertilization Rate | 90.0% - 94.6% (following microinjection into oocytes)[2] | 62% (in combination with glycerol for sperm)[1] | Mouse Oocytes and Sperm | Raffinose, when microinjected, resulted in high fertilization rates of cryopreserved oocytes.[2] Trehalose, in combination with glycerol, yielded a satisfactory fertilization rate for cryopreserved sperm.[1] |
| Post-Thaw Blastocyst Rate | 72.5% - 77.8% (from oocytes microinjected with raffinose)[2] | Not directly compared in the same study | Mouse Embryos | Oocytes cryopreserved with intracellular raffinose developed into blastocysts at a high rate.[2] |
| Apoptosis Inhibition | Less effective than trehalose in preventing apoptosis. | Significantly lower percentage of apoptotic cells compared to sucrose. | Rat Ovarian Tissue | In a comparative study with other sugars, trehalose demonstrated superior anti-apoptotic effects. |
Mechanisms of Cryoprotection
Both raffinose and trehalose are non-penetrating cryoprotectants, meaning they primarily exert their protective effects from outside the cell. Their main mechanisms of action include:
-
Osmotic Dehydration: By increasing the solute concentration of the extracellular medium, they draw water out of the cells, reducing the amount of intracellular water available to form damaging ice crystals.
-
Vitrification: At high concentrations, these sugars can form a glassy, amorphous solid state (vitrification) upon cooling, which prevents the formation of crystalline ice altogether.
-
Membrane and Protein Stabilization: They are thought to interact with the polar headgroups of phospholipids (B1166683) in the cell membrane and with proteins, replacing water molecules and thereby stabilizing these structures in a dehydrated state.
Signaling Pathways in Cryopreservation-Induced Apoptosis
Cryopreservation can induce apoptosis (programmed cell death) through various cellular stresses, including osmotic stress and oxidative damage. Trehalose, in particular, has been shown to interfere with these apoptotic signaling cascades.
This diagram illustrates how cryopreservation-induced stress can lead to apoptosis through the Endoplasmic Reticulum Stress (ERS) pathway. Trehalose intervenes by inhibiting key proteins in this pathway (GRP78 and CHOP) and by activating a pro-survival autophagy pathway through p38 MAPK, ultimately leading to the inhibition of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cryopreservation Protocol (General Workflow)
This protocol provides a general framework. Specific concentrations of cryoprotectants, cooling rates, and cell types will necessitate optimization.
Cell Viability Assessment: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Prepare a clean hemocytometer.
-
Harvest and centrifuge the post-thaw cell suspension.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into the hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (calcium-enriched)
-
Flow cytometer
Protocol:
-
Harvest and wash the post-thaw cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Recommendations
Both this compound and trehalose are effective non-penetrating cryoprotectants. However, for applications where minimizing apoptosis is critical for post-thaw cell function and recovery, trehalose appears to be the superior choice . Its demonstrated ability to inhibit key apoptotic signaling pathways provides a significant advantage over raffinose.
For cell types that are particularly sensitive to the stresses of cryopreservation, a cryopreservation medium containing trehalose is recommended. As with any cryopreservation protocol, optimization of cryoprotectant concentration, cooling and warming rates, and post-thaw handling procedures is essential to achieve the highest possible cell viability and functional recovery for your specific cell type and application.
References
A Comparative Guide to D(+)-Raffinose Pentahydrate and Glycerol as Cryoprotectants
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of biological materials is a cornerstone of modern research and drug development, enabling the long-term storage of valuable cells and tissues. The choice of cryoprotectant is critical to maintaining cell viability and function post-thaw. This guide provides an objective comparison of two commonly used cryoprotectants: D(+)-Raffinose pentahydrate, a non-penetrating trisaccharide, and glycerol (B35011), a penetrating alcohol.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and glycerol lies in their interaction with the cell during the freezing process. Glycerol is a penetrating cryoprotectant , meaning it can cross the cell membrane. Its primary role is to act intracellularly, where it forms strong hydrogen bonds with water molecules, disrupting the formation of damaging ice crystals.[1][2] By increasing the solute concentration both inside and outside the cell, glycerol also reduces the osmotic stress that can lead to cell lysis during freezing and thawing.[3]
In contrast, D(+)-Raffinose is a non-penetrating cryoprotectant . Due to its larger molecular size, it remains in the extracellular environment.[4] Its protective effect is primarily due to the osmotic gradient it creates, which draws water out of the cell, causing beneficial dehydration prior to freezing. This reduction in intracellular water minimizes the chance of lethal ice crystal formation.[5] Additionally, sugars like raffinose (B1225341) can stabilize the plasma membrane and proteins from the outside.[5][6]
Quantitative Data Presentation: Efficacy Comparison
The efficacy of a cryoprotectant is highly dependent on the cell type and the specific cryopreservation protocol used. Below are tables summarizing experimental data comparing this compound and glycerol.
Table 1: Cryopreservation of Mouse Spermatozoa
| Cryoprotectant(s) | Post-Thaw Motility (%) | Post-Thaw Membrane Integrity (%) | Fertilizing Ability (%) | Reference |
| 18% Raffinose | 43 | 40.5 | 22.4 | [7] |
| Glycerol (various concentrations) | Less effective than 18% Raffinose | - | Less effective than 18% Raffinose | [7] |
| 18% Raffinose + 1.75% Glycerol | - | - | 35.5 | [7] |
| 0.3 M Raffinose | 59 | 40.5 | 80 (2-cell embryo production) | [8] |
| 0.3 M Glycerol | - | - | 11 (2-cell embryo production) | [8] |
| 6% Glycerol + 7.5% Raffinose | - | 36 ± 9 | - | [6] |
Table 2: Cryopreservation of Mammalian Oocytes
| Cryoprotectant(s) | Post-Thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) | Reference |
| 0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 0.5M DMSO | 83.9 | 90.0 | 77.8 | [9] |
| 0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 1.0M DMSO | 80.6 | 94.6 | 72.5 | [9] |
Table 3: Cryopreservation of Human Red Blood Cells (RBCs)
| Cryoprotectant | RBC Recovery (%) | Notes | Reference |
| 40% (v/v) Glycerol | >98.5 | Optimized research protocol | [10] |
| 20% Glycerol | - | Requires storage at -196°C | [11] |
Table 4: Cryopreservation of Peripheral Blood Lymphocytes (PBL)
| Cryoprotectant | Post-Thaw Recovery (%) | Post-Thaw Viability (%) | Notes | Reference |
| 20% Glycerol | 89 ± 14 | 80 ± 7 | Superior mitogen response compared to DMSO | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for cryopreservation using glycerol and raffinose, as well as for assessing post-thaw cell viability.
Protocol 1: Cryopreservation of Adherent Mammalian Cells with Glycerol
-
Cell Preparation: Culture cells to 80-90% confluency. Ensure a cell viability of >90% before starting.
-
Harvesting: Wash cells with a phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺. Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with culture medium.
-
Cell Counting and Centrifugation: Perform a cell count to determine the total number of viable cells. Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspension in Freezing Medium: Prepare a freezing medium consisting of 90% Fetal Bovine Serum (FBS) and 10% glycerol. Carefully aspirate the supernatant and resuspend the cell pellet in the cold freezing medium to a final concentration of 2-4 x 10⁶ cells/mL.
-
Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.
-
Storage: Place the freezing container in a -80°C freezer overnight. The following day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Protocol 2: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol
This protocol is adapted from a study demonstrating high fertilization rates.[7]
-
Sperm Collection: Collect epididymal spermatozoa from mice into a suitable buffer.
-
Cryoprotectant Solution Preparation: Prepare a cryoprotectant solution containing 18% (w/v) this compound and 1.75% (v/v) glycerol in an appropriate medium.
-
Dilution: Gently dilute the sperm suspension with the cryoprotectant solution.
-
Freezing:
-
Load the sperm suspension into cryo-straws.
-
Perform a two-step rapid freeze: first, cool the straws on solid CO₂ (-70°C), then plunge them into liquid nitrogen (-196°C).[7]
-
-
Thawing: Thaw the straws rapidly in a 37°C water bath.
-
Post-Thaw Processing: Gently expel the contents of the straw into a pre-warmed fertilization medium.
Protocol 3: Post-Thaw Cell Viability Assessment using Trypan Blue Exclusion
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Dilution: Immediately transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the cryoprotectant.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Staining:
-
Take a small aliquot (e.g., 10 µL) of the cell suspension.
-
Mix it with an equal volume of 0.4% Trypan Blue solution.[12]
-
Incubate for 1-3 minutes at room temperature.
-
-
Counting:
-
Load the mixture into a hemocytometer.
-
Using a light microscope, count the number of viable (clear) and non-viable (blue) cells.
-
-
Calculation:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100.[12]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical cryopreservation workflow, from cell culture to post-thaw analysis.
Conclusion
Both this compound and glycerol are effective cryoprotectants, but their different mechanisms of action dictate their optimal applications. Glycerol's ability to penetrate cells makes it a robust choice for a wide variety of cell types, including red blood cells and lymphocytes, where intracellular protection is paramount.[2][10] However, its potential for toxicity and the osmotic stress it can induce during addition and removal require careful protocol optimization.[3]
D(+)-Raffinose, as a non-penetrating agent, offers a gentler alternative for cells sensitive to the toxicity of penetrating cryoprotectants. It is particularly effective for sperm cryopreservation, where it aids in dehydration and membrane stabilization.[7][8] The experimental data suggests that a combination of a non-penetrating sugar like raffinose and a low concentration of a penetrating agent like glycerol can be a highly effective strategy, leveraging the benefits of both while minimizing their respective drawbacks.[7]
Ultimately, the choice between this compound and glycerol, or their combined use, should be empirically determined for each specific cell type and application to achieve the highest post-thaw viability and functionality.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Bulk cryopreservation of lymphocytes in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deep eutectic solvents as cryoprotective agents for mammalian cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Comparative study of automated cryopreservation of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Study of D(+)-Raffinose Pentahydrate Grades for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is a critical component in numerous biopharmaceutical and research applications, primarily valued for its cryoprotective and stabilizing properties. The selection of an appropriate grade of this carbohydrate is paramount to ensure experimental success, product stability, and regulatory compliance. This guide provides a comparative analysis of different grades of this compound, supported by experimental data and detailed protocols to aid in the selection process for researchers, scientists, and drug development professionals.
Comparison of Specifications
The quality and purity of this compound can vary significantly between grades, impacting its performance in sensitive applications. Higher purity grades, such as the Analytical Standard, are characterized by a higher percentage of the active compound and lower levels of impurities like heavy metals and endotoxins. These are often essential for pharmaceutical and biopharmaceutical applications where lot-to-lot consistency and minimal contamination are critical. Research grades, while still of high purity, may have slightly wider specification ranges.
Below is a summary of typical specifications for commercially available grades of this compound.
| Specification | Analytical Standard | High Purity Grade | Research Grade |
| Assay (HPLC) | ≥99.0%[1] | ≥99%[2] | ≥98%[3][4][5][6] |
| Appearance | White crystalline powder[5] | White crystals or powder[7] | White Powder[3] |
| Optical Rotation | +105° ± 2° (c=10, water)[1][7] | +105° ± 2.5° (c=10, water)[5] | +103° to +107°[3] |
| Loss on Drying | 13.0 - 17.0%[3] | 13% - 17%[4] | 13.0 - 17.0%[8] |
| Heavy Metals | ≤10 ppm[3] | ≤10 µg/g[8] | ≤10 ppm[4] |
| Residue on Ignition | ≤0.1%[3] | ≤0.1%[4] | ≤0.3%[6] |
| Endotoxin | Typically specified for pharmaceutical grades | Not always specified | Not always specified |
| Microbial Limits | Specified (e.g., Total Plate Count ≤1000 cfu/g)[3] | Specified (e.g., Molds and yeasts ≤100 CFU/g)[8] | Not always specified |
Performance in Key Applications: Experimental Data
The choice of this compound grade can significantly influence outcomes in critical applications such as cryopreservation and cell culture media supplementation.
Cryopreservation
D(+)-Raffinose is widely used as a non-permeating cryoprotectant that helps to dehydrate cells and reduce intracellular ice formation during freezing.[9][10] The purity of the raffinose (B1225341) used can be critical, as impurities may affect cell viability and recovery post-thaw.
Experimental Example: Cryopreservation of Mouse Sperm
In a study comparing different cryoprotectants, 18% raffinose was found to provide the greatest protection to mouse spermatozoa against cold-shock, resulting in a motility of 43% and a fertilizing ability of 22.4%.[10] The addition of 1.75% glycerol (B35011) to the 18% raffinose solution significantly improved the fertilizing ability to 35.5%.[10] While the specific grade of raffinose was not detailed, the concentrations used highlight its efficacy. Another study showed that while both raffinose and trehalose (B1683222) can be used for cryopreservation, trehalose resulted in a significantly better recovery of intact cells (48% vs. 36% for raffinose).[9]
Hypothetical Performance Comparison:
While direct comparative studies are limited, it can be inferred that a higher purity grade of raffinose would be preferable for cryopreservation. Impurities could potentially be toxic to cells or interfere with the vitrification process. For instance, heavy metal contaminants could catalyze damaging oxidation reactions, while endotoxins could elicit an immune response in cellular therapies.
Cell Culture Media Supplementation
D(+)-Raffinose is also utilized as a carbohydrate source and osmolyte in cell culture media. Recent studies have shown that it can influence the glycosylation patterns of recombinant proteins produced in cell lines like Chinese Hamster Ovary (CHO) cells.
Experimental Example: Modulation of Antibody Glycosylation in CHO Cells
A study demonstrated that supplementing CHO cell culture media with raffinose can reproducibly enhance the formation of high-mannose N-glycans on monoclonal antibodies.[11] This is a critical quality attribute that can impact the efficacy and immunogenicity of therapeutic proteins. The study found that increasing concentrations of raffinose led to a dose-dependent increase in high-mannose species.[11][12] However, high concentrations of raffinose can also have detrimental effects on cell growth and productivity, a challenge that can be mitigated by adjusting the media osmolality.[11][12] The use of a high-purity, well-characterized grade of raffinose is crucial in such studies to ensure that the observed effects are due to the raffinose itself and not to unknown impurities.[13]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of this compound in your specific application.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Reference standard of this compound
-
HPLC system with a refractive index detector (RID)
-
Amino-based column (e.g., Aminex HPX-87C)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the raffinose peak based on the retention time of the reference standard. Calculate the concentration of raffinose in the sample by comparing its peak area to the calibration curve. The purity is expressed as a percentage of the total peak area.
Protocol 2: Evaluation of Cryoprotective Efficacy
This protocol provides a framework for assessing the effectiveness of different grades of this compound in cryopreserving a model cell line (e.g., CHO cells).
Materials:
-
CHO cells in logarithmic growth phase
-
Basal cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Different grades of this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cryovials
-
Controlled-rate freezer or isopropanol (B130326) freezing container
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Water bath at 37°C
Procedure:
-
Preparation of Cryopreservation Media: Prepare cryopreservation media containing a fixed concentration of D(+)-Raffinose (e.g., 10% w/v) from each grade to be tested in a basal medium with 10% FBS and 5% DMSO. A control medium without raffinose should also be prepared.
-
Cell Preparation: Harvest CHO cells and centrifuge to form a pellet. Resuspend the cells in fresh culture medium to a concentration of 1 x 10^6 cells/mL.
-
Cryopreservation:
-
Mix equal volumes of the cell suspension and the prepared cryopreservation media.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.
-
Transfer the vials to liquid nitrogen for long-term storage (at least 24 hours).
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium.
-
Centrifuge the cells to remove the cryopreservation medium and resuspend in fresh culture medium.
-
Determine cell viability using the trypan blue exclusion method. Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of post-thaw viability.
-
-
Data Analysis: Compare the post-thaw viability of cells cryopreserved with different grades of this compound.
Visualizing Workflows and Pathways
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material.
Caption: Quality control workflow for this compound.
Simplified Signaling Pathway of Cryoprotection
This diagram illustrates the general mechanism by which non-permeating cryoprotectants like this compound protect cells during freezing.
Caption: Mechanism of cryoprotection by D(+)-Raffinose.
Conclusion
The selection of the appropriate grade of this compound is a critical decision that can impact the reproducibility of research experiments and the quality of biopharmaceutical products. For applications requiring high purity and low levels of contaminants, such as pharmaceutical formulations and sensitive cell-based assays, an analytical standard or high-purity grade is recommended. For general research purposes where the impact of minor impurities is less critical, a research grade may be a cost-effective option. It is imperative for researchers and drug development professionals to carefully consider the specifications of each grade in the context of their specific application and to perform appropriate validation studies to ensure optimal performance.
References
- 1. D-(+)-ラフィノース 五水和物 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. D-(+)-Raffinose pentahydrate, ≥99% (HPLC) - CD BioGlyco [bioglyco.com]
- 3. rpicorp.com [rpicorp.com]
- 4. D-Raffinose Pentahydrat (min. 98% HPLC) [genaxxon.com]
- 5. thomassci.com [thomassci.com]
- 6. D-(+)-ラフィノース 五水和物 ≥98% (HPLC), BioXtra | Sigma-Aldrich [sigmaaldrich.com]
- 7. A18313.09 [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Does D(+)-Raffinose pentahydrate outperform other oligosaccharides in cell culture?
For Researchers, Scientists, and Drug Development Professionals
D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, has emerged as a valuable supplement in specific cell culture applications. While not a universal performance enhancer, its unique properties offer distinct advantages in cryopreservation and the modulation of protein glycosylation, particularly for therapeutic monoclonal antibodies (mAbs). This guide provides an objective comparison of this compound with other common oligosaccharides, supported by experimental data, to inform its application in cell culture workflows.
Executive Summary
Current research indicates that this compound does not universally outperform other oligosaccharides in promoting general cell proliferation and viability. In fact, at high concentrations, it can negatively impact cell growth and protein titer. However, its utility shines in two specialized areas:
-
Modulation of Protein Glycosylation: Raffinose (B1225341) supplementation is a proven strategy to increase the proportion of high-mannose (HM) N-glycans on recombinant proteins, a critical quality attribute for enhancing antibody-dependent cell-mediated cytotoxicity (ADCC) of some therapeutic mAbs.[1]
-
Cryopreservation: As a non-permeating cryoprotectant, raffinose is used to dehydrate cells prior to freezing, minimizing intracellular ice crystal formation. Its performance is comparable to, and in some cases complementary to, other cryoprotective sugars like trehalose (B1683222) and sucrose.
This guide will delve into the experimental evidence supporting these applications, providing detailed protocols and comparative data to aid in your research and process development.
I. Performance in Modulating Protein Glycosylation
The primary advantage of this compound in contemporary bioprocessing is its ability to controllably alter the glycosylation profile of recombinant proteins, a crucial factor in the efficacy and safety of biotherapeutics.
Comparative Data: Effect of Raffinose on High-Mannose Glycans in CHO Cells
Supplementation of cell culture media with raffinose has been demonstrated to reproducibly increase the percentage of high-mannose species, particularly Man5, on mAbs produced in Chinese Hamster Ovary (CHO) cells. This effect is dose-dependent.
| Raffinose Concentration (mM) | % High-Mannose (Man5) Species | Viable Cell Density (VCD) (% of Control) | Titer (% of Control) | Reference |
| 0 (Control) | ~1-2% | 100% | 100% | [1] |
| 10 | ~4-6% | ~95% | ~98% | [1] |
| 20 | ~8-12% | ~85% | ~90% | [1] |
| 40 | ~15-20% | ~70% | ~80% | [1] |
Note: The exact percentages can vary depending on the cell line, basal media, and culture conditions. The data presented is a synthesized representation from published findings.[1]
Key Observation: While raffinose effectively increases high-mannose glycans, concentrations above 20 mM can detrimentally affect cell growth and overall protein yield.[1] To mitigate this, it is crucial to adjust the media osmolality to be consistent across different raffinose concentrations.[1]
Experimental Protocol: N-Glycan Analysis of Monoclonal Antibodies
This protocol outlines a general workflow for the enzymatic release of N-glycans from a monoclonal antibody, fluorescent labeling, and analysis by HPLC.
1. Enzymatic Deglycosylation: a. To 20-50 µg of purified mAb in an Eppendorf tube, add denaturation buffer (e.g., 1% SDS) and heat at 100°C for 10 minutes to denature the protein. b. After cooling, add a reaction buffer containing a non-ionic detergent (e.g., NP-40) to sequester the SDS, and PNGase F enzyme. c. Incubate the reaction mixture at 37°C for 3-4 hours (or overnight for complete digestion) to release the N-linked glycans.[2][3][4]
2. Glycan Labeling: a. Precipitate the deglycosylated protein with ice-cold ethanol (B145695) and centrifuge to pellet the protein. b. Transfer the supernatant containing the free glycans to a new tube and dry completely using a vacuum centrifuge. c. Reconstitute the dried glycans in a labeling solution containing a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) and a reducing agent (e.g., sodium cyanoborohydride).[5] d. Incubate at 65°C for 2-3 hours to allow the labeling reaction to proceed.[4]
3. Labeled Glycan Cleanup: a. Purify the labeled glycans from excess dye and other reaction components using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge. b. Elute the labeled glycans and dry them in a vacuum centrifuge.
4. HPLC Analysis: a. Reconstitute the purified, labeled glycans in a mixture of acetonitrile (B52724) and water. b. Inject the sample onto a HILIC column on an HPLC or UHPLC system equipped with a fluorescence detector.[2][5] c. Separate the glycans using a gradient of an aqueous buffer and acetonitrile. d. Identify and quantify the different glycan species based on their retention times relative to a labeled glycan standard (e.g., dextran (B179266) ladder).
Signaling Pathway: Proposed Mechanism of Raffinose-Induced Glycosylation Shift
While the precise mechanism is not fully elucidated, transcriptomics analysis suggests that raffinose supplementation alters the expression of key glycosylation-related genes. The diagram below illustrates the proposed logical relationship.[1]
Caption: Proposed pathway of raffinose-induced glycosylation shift in CHO cells.
II. Performance in Cryopreservation
Raffinose is utilized as a non-permeating cryoprotectant, working extracellularly to create an osmotic gradient that dehydrates the cells before freezing. This reduces the amount of intracellular water available to form damaging ice crystals.
Comparative Data: Post-Thaw Viability with Different Cryoprotectants
Studies comparing raffinose with other sugars for cryopreservation show variable results depending on the cell type and the overall composition of the cryopreservation medium.
| Cell Type | Cryoprotectant(s) | Post-Thaw Outcome | Reference |
| Mouse Sperm | 7.5% Raffinose + 6% Glycerol | 36% recovery of intact cells | [6] |
| Mouse Sperm | 7.5% Trehalose + 6% Glycerol | 48% recovery of intact cells | [6] |
| Mouse Oocytes | 0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 0.5M DMSO | 83.9% survival rate | [7][8] |
| Mouse Oocytes | 0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 1.0M DMSO | 80.6% survival rate | [7][8] |
| Human Cord Blood Stem Cells | 5% DMSO + 146 mM Trehalose | 85% recovery | [9] |
| Human Cord Blood Stem Cells | 5% DMSO + 146 mM Sucrose | ~85% recovery (no difference with trehalose) | [9] |
Key Observation: Trehalose appears to be more effective than raffinose for the cryopreservation of mouse sperm.[6] However, for mouse oocytes, a combination of intracellular and extracellular raffinose with low concentrations of DMSO yields high survival and development rates.[7][8] This suggests that raffinose is most effective as part of a combination cryoprotectant strategy.
Experimental Protocol: General Cryopreservation of Mammalian Cells
This protocol provides a general method for the cryopreservation of adherent or suspension mammalian cells using a cryoprotective agent.
1. Cell Preparation: a. For adherent cells, wash with PBS and detach using trypsin or another appropriate dissociation agent. For suspension cells, directly transfer the cell suspension to a centrifuge tube. b. Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells. c. Resuspend the cell pellet in a pre-chilled freezing medium at a concentration of 1-5 x 10^6 viable cells/mL. The freezing medium typically consists of complete growth medium, 5-10% DMSO, and may include an oligosaccharide like raffinose (e.g., 0.1-0.3 M).
2. Freezing: a. Aliquot the cell suspension into sterile cryogenic vials. b. Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty or a programmable freezer) that provides a cooling rate of -1°C per minute.[10][11] c. Place the container in a -80°C freezer for at least 4 hours, or overnight.
3. Storage: a. Quickly transfer the frozen vials from the -80°C freezer to a liquid nitrogen tank for long-term storage in the vapor phase (-135°C to -190°C).
4. Thawing: a. Rapidly thaw the vial by immersing it in a 37°C water bath until only a small ice crystal remains. b. Immediately transfer the cell suspension to a larger volume of pre-warmed complete growth medium to dilute the cryoprotective agent. c. Centrifuge the cells to remove the freezing medium, resuspend in fresh growth medium, and plate in a new culture flask.
Workflow: Cryopreservation Using Oligosaccharides
The following diagram illustrates the general workflow for cell cryopreservation, highlighting the role of oligosaccharides as extracellular cryoprotectants.
Caption: A generalized workflow for the cryopreservation of mammalian cells.
III. Raffinose Metabolism in Mammalian Cells
The precise metabolic pathway of raffinose in mammalian cells, such as CHO, is not as well-defined as it is in plants and bacteria. Mammalian cells lack the α-galactosidase enzyme necessary to directly hydrolyze the galactose unit from raffinose. Therefore, it is unlikely that raffinose serves as a primary carbon source. Instead, its effects are likely mediated through extracellular mechanisms (osmotic effects) or potentially through slow, inefficient uptake and breakdown into its constituent monosaccharides: galactose, glucose, and fructose, which can then enter standard metabolic pathways.
Caption: Hypothesized metabolic fate of raffinose in mammalian cells.
Conclusion
This compound is a specialized tool in the cell culturist's arsenal. It does not offer a general advantage over other sugars for promoting cell growth or viability. Its strength lies in targeted applications where specific outcomes are desired. For researchers and drug development professionals working on therapeutic antibodies, raffinose provides a valuable method for modulating N-glycan profiles to enhance effector functions. In the realm of cryopreservation, it serves as an effective component of cryoprotectant cocktails, particularly for sensitive cell types like oocytes. When considering the use of this compound, it is essential to perform dose-response studies to optimize its concentration for the desired effect while minimizing potential negative impacts on cell culture performance.
References
- 1. Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ambic.org [ambic.org]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 10. sartorius.co.kr [sartorius.co.kr]
- 11. Cryopreservation protocol | Abcam [abcam.com]
Assessing the impact of D(+)-Raffinose pentahydrate on protein aggregation compared to other sugars
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of D(+)-Raffinose pentahydrate's performance in preventing protein aggregation against other common sugars, supported by experimental data.
In the realm of biopharmaceutical formulation and protein research, maintaining the stability of proteins is paramount. Protein aggregation, a common manifestation of instability, can lead to loss of therapeutic efficacy and potentially elicit immunogenic responses. Sugars are widely employed as excipients to mitigate this issue. This guide provides a comparative analysis of this compound against other frequently used sugars—sucrose (B13894), trehalose (B1683222), and the sugar alcohol sorbitol—in their ability to prevent protein aggregation.
Executive Summary
This compound, a trisaccharide, is a non-reducing sugar that offers significant potential in stabilizing proteins. Its larger molecular size and high glass transition temperature (Tg) contribute to its protective effects, primarily through the mechanisms of "preferential exclusion" and "vitrification." While research indicates that no single sugar is universally superior for all proteins and conditions, this guide presents data suggesting that the choice of stabilizing sugar is highly dependent on the specific protein, the nature of the environmental stress, and the desired formulation characteristics.
Comparative Analysis of Sugar Performance
The stabilizing effects of sugars are often evaluated under various stress conditions that induce protein aggregation, such as freeze-thawing, freeze-drying (lyophilization), and thermal stress.
Freeze-Thaw and Freeze-Drying Stability
During the stresses of freezing and drying, sugars protect proteins by forming a rigid, amorphous glassy matrix (vitrification) and by replacing water molecules in the protein's hydration shell (water replacement hypothesis).
A study comparing the efficacy of various sugars and sugar alcohols on the stability of Glucose-6-Phosphate Dehydrogenase (G6PDH) during freeze-thaw cycles and freeze-drying provides valuable insights.[1] In this study, while most of the tested sugars offered protection, some differences in their performance were observed. For instance, after five freeze-thaw cycles at -20°C, formulations containing trehalose and raffinose (B1225341) showed slightly lower enzyme recovery compared to the control with no sugar.[1] However, in the context of freeze-drying, di-, tri-, and oligosaccharides, including raffinose, were generally more effective than monosaccharides.[1]
Another study focusing on co-lyophilized G6PDH with varying mass ratios of sucrose and raffinose found that the formulation with sucrose alone provided the best stabilization during storage at 44°C.[2] Interestingly, while formulations with a higher fraction of raffinose exhibited a higher glass transition temperature (Tg), they offered less protection to the enzyme.[2]
| Sugar/Sugar Alcohol | G6PDH Activity Recovery after 5 Freeze-Thaw Cycles at -20°C (%) | G6PDH Activity Recovery after Freeze-Drying (%) |
| Control (No Sugar) | ~76 | ~5 |
| D(+)-Raffinose | Slightly lower than control | High |
| Sucrose | High | High |
| Trehalose | Slightly lower than control | High |
| Sorbitol | High | Moderate |
Table 1: Comparative Efficacy of Sugars on G6PDH Stability under Freeze-Thaw and Freeze-Drying Stress. Data summarized from a study on the efficacy of sugar alcohols and sugars in protein stabilization.[1] "High" and "Moderate" are qualitative descriptors based on the reported data trends where specific percentages were not provided for all sugars in a directly comparable format.
Stability against Low pH-Induced Aggregation
Low pH conditions, often encountered during certain purification steps like viral inactivation, can induce protein aggregation. A study investigating the stabilizing effects of mannitol, sorbitol, trehalose, and sucrose on monoclonal antibodies (mAbs) under low-pH hold conditions revealed that all tested excipients significantly reduced aggregation.[3] Polyols (mannitol and sorbitol) were found to be particularly effective.[3]
| Sugar/Sugar Alcohol (10% w/v) | Reduction in Aggregation of Pembrolizumab (IgG4) | Reduction in Aggregation of Denosumab (IgG2) |
| Mannitol | ~6-fold | ~3-fold |
| Sorbitol | High | High |
| Trehalose | Significant | Significant |
| Sucrose | Significant | Significant |
Table 2: Effect of Sugars and Polyols on Monoclonal Antibody Aggregation at Low pH. Data summarized from a study on the role of polyols and sugars in reducing aggregation during low-pH viral inactivation.[3] "High" and "Significant" are qualitative descriptors based on the reported findings.
Thermal Stability
The thermal denaturation temperature (Tm) of a protein is a key indicator of its stability. Sugars and polyols can increase the Tm, thereby enhancing stability against heat-induced aggregation.[4] The extent of this stabilization is dependent on both the protein and the specific sugar or polyol.[4] For instance, one study reported that 50% (w/w) sorbitol increased the Tm of lysozyme (B549824) by 18.5°C.[4] While direct comparative data for raffinose in this context is limited in the searched literature, the general principle of stabilization through the strengthening of hydrophobic interactions applies.[4]
Mechanisms of Protein Stabilization by Sugars
The protective effects of sugars on proteins are primarily attributed to two main theories: the preferential exclusion (also known as the water replacement theory) and the vitrification hypothesis.
Preferential Exclusion: In aqueous solutions, sugar molecules are preferentially excluded from the surface of the protein. This phenomenon leads to an increase in the surface tension of water and makes it thermodynamically unfavorable for the protein to unfold, as unfolding would expose more of its hydrophobic core to the solvent.[5] Trehalose is often cited as being particularly effective in this regard due to its strong interaction with water molecules.[6]
Vitrification: In the solid or lyophilized state, sugars form a rigid, glassy matrix that physically entraps the protein molecules.[7] This "vitrification" restricts the conformational mobility of the proteins, thereby preventing them from unfolding and aggregating.[7] Sugars with a high glass transition temperature (Tg), such as raffinose and trehalose, are particularly effective at forming a stable glassy matrix.
Experimental Protocols
The following are generalized protocols for key experiments used to assess protein stability in the presence of sugars. Researchers should optimize these protocols for their specific protein and experimental setup.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a sample as a function of temperature to determine the thermal transition midpoint (Tm), which is an indicator of protein stability.[8][9]
-
Sample Preparation: Prepare protein solutions (typically 0.5-2 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or histidine buffer, pH 6.0-7.0). Prepare corresponding sugar solutions (e.g., this compound, sucrose, trehalose, sorbitol) at the desired concentrations (e.g., 5-20% w/v) in the same buffer. Mix the protein and sugar solutions to achieve the final desired concentrations. A reference sample containing only the buffer and sugar should also be prepared.
-
DSC Analysis:
-
Load the protein-sugar sample and the corresponding reference solution into the DSC sample and reference cells, respectively.
-
Pressurize the cells to prevent boiling at high temperatures.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Scan from the starting temperature to a final temperature that is well above the expected Tm (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).
-
-
Data Analysis: Subtract the reference scan from the sample scan to obtain the excess heat capacity as a function of temperature. The peak of this curve corresponds to the Tm. A higher Tm in the presence of a sugar indicates greater thermal stability.
Dynamic Light Scattering (DLS) for Aggregation Monitoring
DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of protein aggregates.
-
Sample Preparation: Prepare protein-sugar solutions as described for DSC. It is critical to filter all solutions through a low protein-binding filter (e.g., 0.22 µm) to remove dust and other extraneous particles.
-
DLS Measurement:
-
Pipette the filtered sample into a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature in the DLS instrument.
-
Perform measurements to obtain the intensity-weighted size distribution. The appearance of larger species (e.g., >100 nm) indicates the presence of aggregates.
-
-
Thermal Stress (Optional): To assess thermal aggregation, the DLS instrument can be programmed to incrementally increase the temperature while taking measurements at each step. The temperature at which a significant increase in particle size or polydispersity is observed is the onset temperature of aggregation.
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size and is a standard method for quantifying the amount of monomer, dimer, and larger aggregates in a protein sample.[10][11]
-
Sample Preparation: Subject protein-sugar solutions to a stress condition (e.g., elevated temperature for a defined period, freeze-thaw cycles).
-
SEC Analysis:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., the formulation buffer).
-
Inject the stressed protein-sugar sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregate species. The percentage of aggregate can be calculated as (Aggregate Peak Area / Total Peak Area) x 100. A lower percentage of aggregates in the presence of a sugar indicates better stabilization.
Conclusion
The selection of an optimal sugar for protein stabilization is a multifaceted decision that requires empirical testing. This compound presents a viable option, particularly in lyophilized formulations where its high Tg can contribute to a stable glassy matrix. However, comparative studies suggest that for certain proteins and stress conditions, other sugars like sucrose or trehalose, or even sugar alcohols like sorbitol, may offer equivalent or superior protection. Researchers and formulation scientists are encouraged to screen a panel of sugars under relevant stress conditions to identify the most effective stabilizer for their specific protein of interest. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Increased thermal stability of proteins in the presence of sugars and polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. research.rug.nl [research.rug.nl]
- 8. news-medical.net [news-medical.net]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. Effect of polyol sugars on the stabilization of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sorbitol and residual moisture on the stability of lyophilized antibodies: Implications for the mechanism of protein stabilization in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D(+)-Raffinose Pentahydrate vs. Sorbitol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Excipient Selection for Optimal Formulation Stability and Performance.
In the development of stable and effective pharmaceutical formulations, the choice of excipients is paramount. Among the myriad of options, D(+)-Raffinose pentahydrate and sorbitol have emerged as key players, particularly in the stabilization of biologic drug products during lyophilization and in liquid formulations. This guide provides a comprehensive head-to-head comparison of these two excipients, supported by physicochemical data and a review of their performance in various formulation contexts.
Physicochemical Properties: A Tale of Two Stabilizers
A fundamental understanding of the physicochemical properties of this compound and sorbitol is crucial for predicting their behavior and function within a formulation. The following table summarizes key parameters for these two excipients.
| Property | This compound | Sorbitol |
| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O | C₆H₁₄O₆ |
| Molecular Weight | 594.51 g/mol [1][2] | 182.17 g/mol [3] |
| Type | Trisaccharide | Sugar Alcohol (Polyol) |
| Appearance | White crystalline powder[4][5] | White or almost colorless, crystalline, hygroscopic powder[6] |
| Melting Point (°C) | 78-80[1][4] | 94-96 (gamma form)[3][7] |
| Solubility in Water | Soluble[1] | Soluble[8] |
| Glass Transition Temperature (Tg) of anhydrous form (°C) | ~103[9] | ~ -2[10] |
| Glass Transition Temperature of maximally freeze-concentrated solution (Tg') (°C) | -26.9[9] | -45 to -60 (concentration dependent) |
Performance in Formulations: A Comparative Analysis
The primary role of both this compound and sorbitol in many formulations is to protect the active pharmaceutical ingredient (API), particularly proteins, from degradation during processing (e.g., lyophilization) and storage. Their mechanisms of action, however, can differ, leading to varying performance outcomes.
Lyophilization and Protein Stabilization
During lyophilization, the amorphous glassy state formed by lyoprotectants is critical for protein stability. The high glass transition temperature (Tg') of the maximally freeze-concentrated solute is a key indicator of a good lyoprotectant, as it allows for primary drying at higher temperatures, reducing processing time.
This compound , a non-reducing trisaccharide, is an effective lyoprotectant that can stabilize proteins during freeze-drying. However, studies have shown that its crystallization during the lyophilization cycle can negatively impact protein activity recovery[11][12]. Annealing steps must be carefully controlled to prevent the crystallization of raffinose (B1225341) pentahydrate, which can lead to phase separation and loss of its protective effect[11].
Sorbitol , a sugar alcohol, also acts as a lyoprotectant and plasticizer.[13] It can prevent the aggregation of proteins during freezing and drying. However, its lower Tg' compared to larger sugars like raffinose and sucrose (B13894) means that primary drying may need to be conducted at lower temperatures to avoid collapse of the lyophilized cake. Sorbitol is often used in combination with other excipients to optimize the formulation's properties. For instance, its addition to sucrose-based formulations has been shown to improve the stability of lyophilized antibodies.[13]
A study comparing various sugars and sugar alcohols on the stability of glucose-6-phosphate dehydrogenase (G6PD) during freeze-drying and air-drying found that both raffinose and sorbitol offered protection, with di- and trisaccharides generally outperforming monosaccharides and sugar alcohols in some contexts.[7]
Role as a Plasticizer
In solid dosage forms and films, plasticizers are added to increase flexibility and reduce brittleness. Sorbitol is widely used as a plasticizer, particularly for gelatin capsules and film formulations.[6][14] Its hygroscopic nature helps to maintain the moisture balance within the formulation, contributing to its physical stability.[15]
This compound is not typically used as a primary plasticizer in the same way as sorbitol. Its main application lies in its cryo- and lyoprotective properties.
Experimental Protocols
To aid researchers in their formulation development, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Characterization
DSC is used to determine the glass transition temperatures (Tg and Tg') and melting points of the excipients and formulations, which are critical parameters for developing a stable lyophilization cycle.[3][16]
Methodology:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
For Tg determination of the anhydrous form, heat the sample to a temperature above its melting point to erase its thermal history, then cool rapidly to a low temperature (e.g., -50°C). Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The midpoint of the change in heat capacity is taken as the Tg.
-
For Tg' determination, dissolve the sample in water at the desired concentration. Cool the solution in the DSC at a controlled rate (e.g., 1°C/min) to a low temperature (e.g., -70°C) to ensure complete freezing.
-
Heat the frozen sample at a controlled rate (e.g., 5°C/min) and record the heat flow. The midpoint of the first endothermic transition after the initial baseline is the Tg'.
Fourier-Transform Infrared (FTIR) Spectroscopy for Protein Secondary Structure Analysis
FTIR spectroscopy is a powerful technique to assess the conformational stability of proteins in different formulations by analyzing the amide I band (1600-1700 cm⁻¹).[17][18]
Methodology:
-
Prepare the protein formulation with the excipient of interest (this compound or sorbitol).
-
Lyophilize the formulation.
-
Prepare a KBr pellet of the lyophilized powder or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FTIR spectrum in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Perform a buffer subtraction and analyze the amide I region of the spectrum.
-
Use deconvolution and curve-fitting algorithms to quantify the relative contributions of different secondary structural elements (α-helix, β-sheet, etc.). A higher retention of the native secondary structure indicates better stabilization by the excipient.
Size-Exclusion Chromatography (SEC) for Protein Aggregation Analysis
SEC is a widely used method to quantify the amount of soluble aggregates in protein formulations, a key indicator of instability.[14][15][19]
Methodology:
-
Reconstitute the lyophilized protein formulation in the appropriate buffer.
-
Inject a known amount of the protein solution onto an SEC column with a suitable pore size for the protein of interest.
-
Elute the protein using an isocratic mobile phase (e.g., phosphate-buffered saline).
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregation to compare the stabilizing effect of this compound and sorbitol.
Enzyme Activity Assay
For protein therapeutics that are enzymes, measuring the retention of biological activity after lyophilization and storage is the ultimate test of a stabilizing excipient. The specific protocol will depend on the enzyme.
General Protocol Outline:
-
Reconstitute the lyophilized enzyme formulation.
-
Prepare a series of dilutions of the reconstituted enzyme.
-
Prepare the substrate solution for the specific enzyme.
-
Initiate the enzymatic reaction by mixing the enzyme and substrate solutions.
-
Monitor the reaction progress over time by measuring the appearance of a product or the disappearance of the substrate using a spectrophotometer or other appropriate detection method.[1][20]
-
Calculate the specific activity of the enzyme and compare it to that of a non-lyophilized control to determine the percentage of activity retained.
Visualizing the Formulation Landscape
To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow of the lyophilization process.
Caption: Key mechanisms of protein stabilization by excipients.
Conclusion
Both this compound and sorbitol are valuable excipients in pharmaceutical formulations, particularly for stabilizing protein-based drugs. The choice between them, or their use in combination, will depend on the specific requirements of the API and the desired characteristics of the final product.
-
This compound is a strong candidate for formulations requiring a high glass transition temperature for an efficient lyophilization process, though careful process control is needed to prevent crystallization.
-
Sorbitol is a versatile excipient that functions as both a lyoprotectant and a plasticizer. Its lower Tg' may necessitate adjustments to the lyophilization cycle, but its plasticizing properties are beneficial for certain dosage forms.
Ultimately, empirical studies that evaluate the stability and performance of the specific API in formulations containing these excipients are essential for making an informed decision. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such studies.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of sorbitol and residual moisture on the stability of lyophilized antibodies: Implications for the mechanism of protein stabilization in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chem.uwec.edu [chem.uwec.edu]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Removal of D(+)-Raffinose Pentahydrate Post-Cryopreservation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of biological materials is a cornerstone of modern research and therapeutic development. The choice of cryoprotective agent (CPA) is critical to maintaining cell viability and function upon thawing. D(+)-Raffinose pentahydrate, a non-permeating trisaccharide, is often employed to dehydrate cells and minimize ice crystal formation. However, the presence of residual CPAs post-thaw can be detrimental to cell health and downstream applications. This guide provides a comprehensive comparison of methods to validate the removal of this compound, alongside alternative cryoprotectants, supported by experimental data and detailed protocols.
Comparison of Cryoprotectants: Performance and Removal
The ideal cryoprotectant should offer high post-thaw cell viability and be easily and thoroughly removable. This section compares this compound with common alternatives.
Data Summary: Post-Thaw Cell Recovery and Viability
The following table summarizes data from studies comparing the efficacy of different cryoprotectants. It is important to note that optimal concentrations and protocols can vary significantly between cell types.
| Cryoprotectant Combination | Cell Type | Post-Thaw Recovery/Viability | Citation |
| 6% Glycerol + 7.5% Raffinose (B1225341) | Mouse Sperm | 36% +/- 9% intact cells | [1] |
| 6% Glycerol + 7.5% Trehalose (B1683222) | Mouse Sperm | 48% +/- 6% intact cells | [1] |
| 10% DMSO | Mesenchymal Stem Cells | ~88% viability | [2] |
| 50 mM Trehalose + 2% DMSO | Mesenchymal Stem Cells | 75% viability | [2] |
| 50 mM Trehalose | Mesenchymal Stem Cells | 50% viability | [2] |
Experimental Protocols
To ensure the complete removal of this compound and other cryoprotectants, a robust washing protocol is essential, followed by a validated analytical method to confirm its absence.
Protocol 1: Cryoprotectant Removal by Centrifugation
This protocol describes a standard method for removing non-permeating cryoprotectants like raffinose from a cell suspension.
Materials:
-
Thawed cell suspension
-
Pre-warmed, complete cell culture medium
-
Sterile centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the entire contents of the cryovial to a sterile centrifuge tube.
-
Slowly add pre-warmed, complete cell culture medium to the cell suspension. A 1:10 ratio of cell suspension to medium is recommended to minimize osmotic stress.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant, ensuring not to disturb the cell pellet. This supernatant can be saved for residual cryoprotectant analysis.
-
Gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
(Optional) For applications highly sensitive to residual CPAs, repeat the wash step (steps 4-6) one or two more times.
-
After the final wash, resuspend the cells in the desired volume of culture medium for downstream applications or cell counting and viability assessment.
Protocol 2: Validation of Raffinose Removal using HPLC-RID
This protocol outlines the quantitative analysis of residual raffinose in the supernatant collected during the washing steps, using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Materials and Equipment:
-
HPLC system equipped with a Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Amino column)
-
Mobile phase: Acetonitrile and HPLC-grade water (typically 75:25 v/v, isocratic)
-
This compound standard
-
Supernatant samples from the cryoprotectant removal protocol
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., ranging from the expected residual concentration to the detection limit of the instrument).
-
-
Sample Preparation:
-
Thaw the collected supernatant samples.
-
Filter the supernatant samples through a 0.22 µm syringe filter to remove any cellular debris.
-
-
HPLC Analysis:
-
Set up the HPLC-RID system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the prepared standards, starting with the lowest concentration, to generate a standard curve.
-
Inject the filtered supernatant samples.
-
Record the peak areas for the raffinose peak in both the standards and the samples.
-
-
Data Analysis:
-
Plot the peak area of the standards against their known concentrations to create a linear regression curve.
-
Use the equation of the line from the standard curve to calculate the concentration of raffinose in the supernatant samples based on their peak areas.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Workflow for the removal and validation of this compound.
Caption: Interdependence of protocol steps for successful cryopreservation.
Conclusion
The validation of this compound removal is a critical step in ensuring the quality and reliability of cryopreserved cells for research and clinical applications. While direct comparative data on residual levels of different cryoprotectants is an emerging area of study, the protocols provided in this guide offer a robust framework for researchers to perform this validation in their own laboratories. By carefully selecting cryoprotectants, optimizing removal protocols, and validating the absence of residual agents, researchers can significantly improve the consistency and success of their cryopreservation efforts.
References
- 1. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D(+)-Raffinose Pentahydrate and Other Sugars on Enzyme Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and various sugars is paramount for applications ranging from bioprocessing to drug formulation. This guide provides an objective comparison of the effects of D(+)-Raffinose pentahydrate and other common sugars—namely sucrose (B13894), glucose, and fructose (B13574)—on enzyme kinetics, supported by experimental data.
This analysis centers on the enzymatic hydrolysis of oligosaccharides by glycosidases, with a particular focus on invertase. While this compound and sucrose serve as substrates for these enzymes, monosaccharides like glucose and fructose can act as inhibitors, influencing the overall reaction efficiency.
Executive Summary of Comparative Enzyme Kinetics
The kinetic parameters of an enzyme, Michaelis constant (Km) and catalytic constant (kcat), are crucial indicators of its efficiency. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
A study on a novel invertase, InvDz13, isolated from Microbacterium trichothecenolyticum, provides a direct comparison of its kinetic parameters with sucrose and raffinose (B1225341) as substrates.[1]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| D(+)-Raffinose | 14.2 ± 0.7 | 3944 ± 15.3 | 277 ± 27.6 |
| Sucrose | 4.5 ± 0.2 | 504 ± 0.1 | 112 ± 1.3 |
Table 1: Comparative kinetic parameters of invertase InvDz13 with D(+)-Raffinose and Sucrose as substrates. Data sourced from Liu et al. (2021).[1]
The data reveals that while the invertase InvDz13 has a higher affinity for sucrose (lower Km), it exhibits a significantly higher turnover rate (kcat) with raffinose.[1] This results in a greater overall catalytic efficiency (kcat/Km) for the hydrolysis of raffinose compared to sucrose by this particular enzyme.[1] It is important to note that acid invertases are known to hydrolyze other β-fructose-containing oligosaccharides like raffinose, whereas alkaline/neutral invertases are generally specific to sucrose.[2]
The Role of Monosaccharides: Glucose and Fructose as Inhibitors
Glucose and fructose, the products of sucrose and the ultimate breakdown of raffinose, can act as inhibitors of invertase activity. This phenomenon, known as product inhibition, can significantly impact the reaction rate as the concentration of these monosaccharides increases over time. While specific inhibitory constants (Ki) for glucose and fructose on the InvDz13 enzyme are not available in the cited literature, it is a well-established principle in enzyme kinetics that product accumulation can impede enzyme function.
Sugars as Enzyme Stabilizers
Beyond their role as substrates or inhibitors, sugars are widely recognized for their ability to stabilize proteins, including enzymes. This is particularly relevant in processes like lyophilization (freeze-drying) and protection against thermal denaturation. Sugars can form a glassy matrix that protects the enzyme structure. While a direct comparative study on the stabilizing effects of raffinose versus other sugars on invertase is not detailed in the provided search results, the principle of stabilization by sugars is a critical consideration in enzyme applications.
Experimental Protocols
A detailed understanding of the methodologies employed to derive kinetic data is essential for reproducibility and comparative analysis. The following is a summary of the experimental protocol used to determine the kinetic parameters of the invertase InvDz13.[1]
1. Enzyme Preparation:
-
The novel invertase, InvDz13, was purified from Microbacterium trichothecenolyticum.[1]
2. Kinetic Analysis:
-
The kinetic parameters (Km, Vmax, and kcat) were determined by measuring the initial reaction rates at varying substrate concentrations.
-
The reaction was conducted by incubating the purified enzyme in a 50 mM citrate-phosphate buffer (pH 6.5) at 35°C.[1]
-
Substrate concentrations ranged from 1 to 1,000 mM for sucrose, raffinose, and stachyose.[1]
-
The reaction was allowed to proceed for 5 minutes.[1]
-
The amount of glucose released was quantified using the glucose oxidase method.[1]
-
The Michaelis-Menten equation was fitted to the data using a computer program (Origin 8.0) to calculate the kinetic constants.[1]
3. Substrate Specificity:
-
The enzyme's activity towards various substrates, including sucrose, raffinose, stachyose, cellobiose, maltose, and lactose, was investigated by incubating the enzyme with each sugar at pH 6.5 and 35°C.[1]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the enzymatic hydrolysis pathway and the general experimental workflow for determining enzyme kinetics.
Conclusion
The comparative analysis of this compound and other sugars on enzyme kinetics reveals a complex interplay of substrate affinity, catalytic turnover, and product inhibition. The specific enzyme plays a critical role, as demonstrated by the high efficiency of the novel invertase InvDz13 in hydrolyzing raffinose.[1] For researchers in drug development and biotechnology, these findings underscore the importance of empirical testing to determine the optimal sugar for a given enzymatic process, considering not only its role as a substrate but also its potential stabilizing or inhibitory effects. The detailed experimental protocols provided serve as a foundation for conducting such comparative studies.
References
- 1. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]
- 2. Structural Analysis of the Catalytic Mechanism and Substrate Specificity of Anabaena Alkaline Invertase InvA Reveals a Novel Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
D(+)-Raffinose pentahydrate proper disposal procedures
Proper disposal of D(+)-Raffinose pentahydrate is crucial for maintaining laboratory safety and environmental compliance. While generally not classified as a hazardous substance, it is imperative to follow established protocols to ensure responsible waste management.[1][2][3] Researchers, scientists, and drug development professionals should adhere to their institution's specific guidelines and consult with their Environmental Health and Safety (EHS) department for any clarifications.
Disposal Procedures for this compound
The following step-by-step guide provides a framework for the proper disposal of this compound in a laboratory setting.
Step 1: Waste Characterization and Regulatory Review Before disposal, it is the waste generator's responsibility to confirm the waste classification.
-
Consult Safety Data Sheet (SDS): The SDS for this compound confirms it is typically not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 [CLP].[1] It is also designated as non-hazardous to water.[1]
-
Review Local Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4] US EPA guidelines for classification are listed in 40 CFR 261.3.[4]
-
Institutional Policies: Always follow your organization's specific EHS guidelines for non-hazardous chemical waste.
Step 2: Collection and Storage of Solid Waste Proper collection prevents contamination and ensures safe handling.
-
Collect Solid Waste: Sweep up and shovel solid this compound waste.[2][5] Avoid any actions that generate dust.[6]
-
Use Appropriate Containers: Place the collected waste into a suitable, closed, and clearly labeled container for disposal.[2][5][6]
-
Labeling: Mark the container with the contents ("this compound") and indicate that it is non-hazardous waste.
Step 3: Selecting the Appropriate Disposal Method Based on the non-hazardous nature of the chemical, there are two primary disposal pathways.
-
Method A: Licensed Disposal Company (Recommended)
-
The most consistently recommended method is to offer surplus and non-recyclable this compound to a licensed disposal company.[5] This ensures the waste is managed in accordance with all regulations.
-
-
Method B: Landfill Disposal (Consult EHS)
-
For small quantities, some institutional guidelines for non-hazardous solids may permit disposal in a sanitary landfill.[7]
-
Important: Do not place chemical waste in laboratory trash cans that will be handled by custodial staff.[7] If this method is approved by your EHS department, laboratory personnel should place the securely packaged and labeled container directly into an outside dumpster.[7][8]
-
Step 4: Disposal of Contaminated Packaging The disposal method for packaging depends on its level of contamination.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product itself.[2]
-
Non-Contaminated Packaging: If the packaging is not contaminated, it can be recycled according to local and institutional recycling guidelines.[1]
-
Empty Containers: Ensure containers are fully empty before disposal in regular trash.[7] The container label should be defaced or removed to indicate it no longer contains the chemical.[7]
Key Precaution: Do not let the product or solutions containing it enter drains or waterways.[1][2][3][4][5][9]
Quantitative Disposal Guidance
While the Safety Data Sheets for this compound do not specify quantitative limits for disposal, general guidelines for non-hazardous laboratory waste can provide context. Always defer to your institution's specific quantitative limits.
| Parameter | Guideline | Source |
| Solid Waste Threshold | If disposing of more than five pounds of a non-hazardous chemical, contact your EHS department for evaluation. | [8] |
| Aqueous Solutions | Drain disposal is explicitly discouraged for this compound.[2][5] General guidelines for other non-hazardous chemicals may permit drain disposal for small amounts (a few hundred grams/milliliters per day) if the solution pH is between 5.5 and 10.5, but this should not be applied without EHS approval due to specific warnings. | [10] |
Accidental Spill Clean-up Protocol
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a dust respirator if necessary.[5][6] Avoid breathing in dust.[6]
-
Ventilate the Area: Ensure the spill area is well-ventilated.[6]
-
Contain the Spill: Prevent the spilled material from entering drains, waterways, or soil.[3][4][9]
-
Clean-up: Use dry clean-up procedures.[6] Carefully sweep up, shovel, or vacuum the spilled solid.[5][6]
-
Collect for Disposal: Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[6]
-
Decontaminate: Wash the spill area down with large amounts of water if appropriate, and prevent runoff from entering drains.[6]
-
Dispose of Waste: Dispose of the collected spill material and any contaminated cleaning supplies according to the procedures outlined above.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. uprm.edu [uprm.edu]
- 3. carlroth.com [carlroth.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sfasu.edu [sfasu.edu]
- 8. csn.edu [csn.edu]
- 9. chemos.de [chemos.de]
- 10. acs.org [acs.org]
Personal protective equipment for handling D(+)-Raffinose pentahydrate
This guide provides immediate, essential safety and logistical information for handling D(+)-Raffinose pentahydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is recommended to minimize exposure and ensure a safe working environment.[1][2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2][5] Approved under standards such as NIOSH (US) or EN 166 (EU).[1][6][7][8] | To protect eyes from accidental splashes or dust particles. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[5][9] Gloves should be inspected before use.[1][6][8] | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing.[2][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[6][7] If dust formation is likely, a dust mask is recommended.[6][9] | To prevent inhalation of airborne particles in dusty conditions. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Work in a well-ventilated area.[2][9] Local exhaust ventilation is recommended where dust may be generated.[1][6]
-
Avoiding Dust: Minimize the generation of dust during handling.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[2][3] Avoid eating, drinking, or smoking in the work area.[2][10]
-
Container Handling: Keep containers tightly closed when not in use.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] |
| Skin Contact | Wash off with soap and plenty of water.[1][2] |
| Eye Contact | Flush eyes with water as a precaution.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] |
| Ingestion | Rinse mouth with water.[1][2] Do not induce vomiting.[10] |
Spill and Disposal Procedures:
-
Spills: For spills, sweep or vacuum the material and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[1]
-
Disposal: Dispose of the waste material and containers in accordance with local, state, and federal regulations.[2][4] this compound is not typically classified as hazardous waste.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]
Experimental Workflow: Handling this compound
Caption: Workflow for safely handling this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemos.de [chemos.de]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. carlroth.com [carlroth.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
